3-[(6-acetyl-2-naphthalenyl)amino]Alanine
Description
BenchChem offers high-quality 3-[(6-acetyl-2-naphthalenyl)amino]Alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(6-acetyl-2-naphthalenyl)amino]Alanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZCXMNMUMGDJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-[(6-acetyl-2-naphthalenyl)amino]Alanine (Anap): A Versatile Fluorescent Probe for Elucidating Biological Dynamics
Abstract
This technical guide provides a comprehensive overview of the chemical and photophysical properties of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine, a fluorescent unnatural amino acid commonly known as Anap. Anap has emerged as a powerful tool for researchers in chemical biology, biochemistry, and drug discovery, enabling the site-specific incorporation of a fluorescent probe into proteins. This allows for real-time investigation of protein structure, dynamics, and interactions with minimal perturbation. This guide will delve into the synthesis of L-Anap, its detailed spectroscopic characterization, its environmentally sensitive fluorescence, and its applications in studying biological systems, particularly ion channels.
Introduction: The Need for Precision in Biological Imaging
Understanding the intricate dance of molecules within a living cell is fundamental to advancing our knowledge in biology and medicine. Fluorescent probes have become indispensable tools for visualizing these processes. However, traditional methods using large fluorescent protein tags or non-specific chemical labeling can often interfere with the natural function of the protein of interest. The development of genetically encodable fluorescent unnatural amino acids (fUaas) has revolutionized the field by allowing for the precise insertion of a small, fluorescent reporter at virtually any site within a protein's sequence.[1][2]
Among the growing toolkit of fUaas, 3-[(6-acetyl-2-naphthalenyl)amino]Alanine (Anap) has garnered significant attention.[1] Anap is an amino acid analog of Prodan, a well-known environmentally sensitive fluorophore.[3][4] Its relatively small size and remarkable sensitivity to the polarity of its local environment make it an exceptional probe for reporting on conformational changes, ligand binding, and other dynamic events in real-time.[1][3] This guide will provide researchers, scientists, and drug development professionals with the core technical knowledge required to effectively utilize Anap in their research endeavors.
Molecular Structure and Physicochemical Properties
Anap is an α-amino acid featuring a 6-acetyl-2-naphthylamino group attached to the β-carbon of alanine. The L-enantiomer, L-Anap, is the form used for genetic incorporation into proteins.[5]
Chemical Structure of L-Anap:
Caption: Synthetic workflow for L-Anap.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive structural elucidation of L-Anap is achieved through a combination of one- and two-dimensional NMR spectroscopy.
Table 2: ¹H and ¹³C NMR Chemical Shifts of the Methyl Ester of L-Anap in CDCl₃
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | 2.66 | 26.5 |
| Alanine α-CH | 3.82 | 53.6 |
| Alanine β-CH₂ | 3.35, 3.63-3.65 | 46.9 |
| Naphthalene H-1 | 8.29 | 104.4 |
| Naphthalene H-3 | 6.84 | 118.9 |
| Naphthalene H-4 | 6.95 | 124.9 |
| Naphthalene H-5 | 7.61 | 126.2 |
| Naphthalene H-7 | 7.92 | 126.3 |
| Naphthalene H-8 | 7.72 | 130.4 |
| Naphthalene C-2 | - | 147.9 |
| Naphthalene C-4a | - | 131.2 |
| Naphthalene C-6 | - | 138.0 |
| Naphthalene C-8a | - | 131.0 |
| Carbonyl C=O | - | 197.9 |
| Carboxyl C=O | - | Not Reported |
Data sourced from studies on the methyl ester of L-Anap in CDCl₃.
Photophysical Properties
The utility of Anap as a fluorescent probe is defined by its photophysical properties, particularly its sensitivity to the local environment.
Table 3: Photophysical Properties of Anap
| Property | Value | Conditions | Source |
| Absorption Maximum (λ_abs) | 360 nm | In water | [3] |
| Emission Maximum (λ_em) | 490 nm | In water | [3] |
| 420 nm | In Ethyl Acetate | [3] | |
| Molar Extinction Coefficient (ε) | 17,500 cm⁻¹M⁻¹ | In Ethanol | [3][6] |
| Fluorescence Quantum Yield (Φ) | 0.48 | In Ethanol | [3] |
Environmental Sensitivity (Solvatochromism):
A key feature of Anap is its pronounced solvatochromism, where its fluorescence emission spectrum shifts in response to the polarity of the surrounding solvent. [3][7]In polar, protic solvents like water, the emission maximum is at 490 nm. [3]As the solvent polarity decreases, the emission maximum undergoes a significant blue shift, reaching 420 nm in the less polar solvent ethyl acetate. [3]This large spectral shift makes Anap an excellent reporter of changes in the local environment of a protein, such as those occurring during protein folding, ligand binding, or conformational changes.
Caption: Solvatochromic properties of Anap.
Applications in Research and Drug Development
The ability to genetically encode Anap into proteins has opened up a plethora of applications for studying protein biology in vitro and in living cells.
-
Probing Protein Conformation and Dynamics: By incorporating Anap into different regions of a protein, researchers can monitor changes in local environment associated with protein folding, unfolding, and conformational transitions. [2]* Investigating Protein-Protein and Protein-Ligand Interactions: A change in the fluorescence of Anap upon the binding of another protein or a small molecule can provide quantitative information about the binding affinity and kinetics of the interaction.
-
Studying Ion Channel Gating and Regulation: Anap has been extensively used to study the complex conformational changes that ion channels undergo during gating in response to voltage, ligands, or temperature. [1]Simultaneous fluorescence and electrophysiological recordings provide unparalleled insights into the structure-function relationships of these important drug targets. [1]
Conclusion
3-[(6-acetyl-2-naphthalenyl)amino]Alanine (Anap) is a robust and versatile fluorescent unnatural amino acid that provides a powerful means to investigate the intricacies of protein function in real-time and with high spatial resolution. Its well-defined synthesis, detailed spectroscopic properties, and pronounced environmental sensitivity make it an invaluable tool for academic and industrial researchers alike. As the field of chemical biology continues to evolve, the applications of Anap and other fUaas are poised to further unravel the complexities of the cellular machinery, paving the way for new discoveries and therapeutic interventions.
References
- Chatterjee, A., Guo, J., Lee, H. S., & Schultz, P. G. (2013). A genetically encoded fluorescent probe in mammalian cells. Journal of the American Chemical Society, 135(34), 12540–12543.
- Xiang, Z., & Wang, L. (2011). Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid. The Journal of Organic Chemistry, 76(15), 6367–6371.
-
ChemBK. (n.d.). 3-[(6-Acetyl-2-naphthalenyl)aMino]alanine. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence properties of L-Anap. Retrieved from [Link]
- Kalstrup, T. F., & Blunck, R. (2018). Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid. eLife, 7, e39823.
- Kurokawa, T., & Larsson, H. P. (2021). ANAP: A versatile, fluorescent probe of ion channel gating and regulation. Methods in Enzymology, 654, 329–351.
- Kalstrup, T. F., & Blunck, R. (2018). Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid. eLife, 7, e39823.
- Chatterjee, A., Sun, S. B., Furman, J. L., & Schultz, P. G. (2013). Genetic incorporation of a small, environmentally sensitive, fluorescent probe into proteins in Saccharomyces cerevisiae. Journal of the American Chemical Society, 135(20), 7759–7762.
-
PubChem. (n.d.). (S)-3-((6-Acetylnaphthalen-2-yl)amino)-2-aminopropanoic acid. Retrieved from [Link]
-
Angene. (n.d.). L-ANAP. Retrieved from [Link]
- Xiang, Z., & Wang, L. (2011). Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid. The Journal of Organic Chemistry, 76(15), 6367–6371.
-
ACS Publications. (2011). Enantiospecific Synthesis of Genetically Encodable Fluorescent Unnatural Amino Acid l-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid. The Journal of Organic Chemistry. Retrieved from [Link]
-
Xiang, Z., & Wang, L. (2011). Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid. PubMed. Retrieved from [Link]
-
Chem-Station. (2014). Fukuyama Amine Synthesis. Retrieved from [Link]
Sources
- 1. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis, Characterization, and Biological Integration of (±)-ANAP
Executive Summary
This technical guide details the chemical synthesis, photophysical characterization, and genetic incorporation of 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (ANAP). As a solvatochromic non-canonical amino acid (ncAA), ANAP exhibits fluorescence properties highly sensitive to the polarity of its immediate environment. This characteristic makes it an indispensable tool for probing protein conformational dynamics, folding intermediates, and protein-protein interactions in live cells with minimal structural perturbation.
Part 1: Chemical Architecture & Photophysics
Structural Basis of Solvatochromism
ANAP is a derivative of the fluorophore Prodan (6-propionyl-2-(dimethylamino)naphthalene).[1] Its core structure consists of a naphthalene moiety substituted with an electron-donating amine and an electron-withdrawing acetyl group. This "push-pull" electronic architecture facilitates an intramolecular charge transfer (ICT) in the excited state.
-
Mechanism: Upon excitation (~350 nm), the molecule undergoes a large change in dipole moment. In polar solvents (e.g., water), the solvent molecules reorient to stabilize this charge separation, lowering the energy of the excited state and resulting in a red-shifted emission (~490 nm). In non-polar environments (e.g., hydrophobic protein pockets), this stabilization is absent, leading to a blue-shifted emission (~420 nm) and increased quantum yield.
Photophysical Data Summary
The following table summarizes the spectral properties of ANAP in solvents of varying polarity.
| Solvent Parameter | Extinction Coeff.[1][2][3] ( | Quantum Yield ( | ||
| Water (Polar) | 350 | 480 - 490 | ~12,600 | ~0.22 |
| Ethanol (Protic) | 360 | 460 - 470 | 17,500 | 0.48 |
| DMSO (Aprotic) | 360 | 450 - 460 | ~18,000 | ~0.45 |
| Ethyl Acetate (Non-polar) | 355 | 415 - 420 | N/A | > 0.70 |
Technical Insight: When ANAP is buried within a hydrophobic protein core, its emission typically centers around 420–440 nm. Surface-exposed ANAP residues emit near 480 nm. This shift (
nm) is the primary readout for conformational assays.
Part 2: Chemical Synthesis of (±)-ANAP
While enzymatic resolution or asymmetric catalysis is required for pure L-ANAP, the racemic synthesis of (±)-ANAP is the foundational route for chemical production. The following protocol describes the direct N-alkylation of the fluorophore core.
Reagents & Equipment
-
Precursors: 1-(6-aminonaphthalen-2-yl)ethanone (Fluorophore Core), Methyl 2-acetamido-3-chloropropionate (or bromo-analog).
-
Catalysts/Bases: Potassium Carbonate (
), Sodium Iodide (NaI - catalyst). -
Solvent: DMF (Anhydrous).
-
Purification: Silica Gel Chromatography (Hexanes/EtOAc).
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from precursor activation to the final protected amino acid.
Caption: Figure 1. Synthetic pathway for (±)-ANAP via N-alkylation of the naphthalene core.
Detailed Protocol (Racemic Route)
-
Reaction Setup:
-
Dissolve 1-(6-aminonaphthalen-2-yl)ethanone (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Add
(2.0 eq) and a catalytic amount of NaI (0.1 eq) to promote the Finkelstein reaction in situ. -
Add Methyl 2-acetamido-3-chloropropionate (1.2 eq).
-
-
Alkylation:
-
Heat the mixture to 80°C under an inert atmosphere (
) for 12–16 hours. -
Monitor via TLC (50% EtOAc/Hexanes). The fluorescent amine starting material will disappear, replaced by a lower Rf spot.
-
-
Workup:
-
Purification (Protected ANAP):
-
Purify via flash column chromatography.
-
Yield Expectation: 40–60% for the protected ester.
-
-
Deprotection (Hydrolysis):
-
Dissolve the ester in THF/Water (3:1). Add LiOH (3.0 eq).
-
Stir at room temperature for 2 hours.
-
Acidify to pH 3 with 1M HCl to precipitate the free acid (±)-ANAP.
-
Filter and dry the yellow solid.
-
Part 3: Biological Implementation (Genetic Code Expansion)
To utilize ANAP in biological systems, the Genetic Code Expansion (GCE) methodology is employed.[4][5][6] This system relies on an orthogonal tRNA/synthetase pair that specifically incorporates L-ANAP in response to an amber stop codon (TAG).
The pANAP System
The standard system utilizes an evolved Escherichia coli Leucyl-tRNA synthetase (ANAP-RS) and its cognate tRNA (
-
Orthogonality: The pair does not cross-react with endogenous mammalian tRNAs or amino acids.[5]
-
Stereospecificity: Although (±)-ANAP (racemic) is often added to the media, the ANAP-RS is stereospecific for L-ANAP . The D-isomer remains inert in the supernatant, effectively performing an in vivo kinetic resolution.
Live-Cell Incorporation Protocol
Caption: Figure 2. Workflow for genetic incorporation of ANAP into proteins in mammalian cells.
Step-by-Step Methodology:
-
Plasmid Design: Introduce a TAG stop codon at the desired site in your Gene of Interest (GOI) using site-directed mutagenesis.
-
Cell Culture: Plate HEK293T cells to reach 70% confluency.
-
Transfection: Co-transfect the GOI-TAG plasmid and the pANAP plasmid (ratio 1:4 typically favors suppression efficiency).
-
Labeling:
-
Immediately after transfection, replace media with fresh media containing 20 µM L-ANAP-Me (Methyl ester form).
-
Note: The methyl ester is cell-permeable. Intracellular esterases hydrolyze it to the free amino acid, which is then charged by the synthetase.
-
-
Harvest/Imaging: Analyze cells 24–48 hours post-transfection. Wash cells 3x with PBS to remove background fluorescence from free ANAP before imaging.
Part 4: Analytical Characterization & Quality Control
When synthesizing or purchasing ANAP, verify purity using the following metrics.
NMR Spectroscopy
-
1H NMR (DMSO-d6, 400 MHz):
- 8.4 (s, 1H, Naphthalene H-1)
- 7.9 (d, 1H, Naphthalene)
-
2.6 (s, 3H, Acetyl
) -
3.4–3.6 (m, 2H,
) -
4.0 (m, 1H,
)
Mass Spectrometry
-
Molecular Formula:
-
Molecular Weight: 272.30 g/mol
-
Target Ion (ESI+):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Fluorescence in Cells | Low transfection efficiency or ester hydrolysis failure. | Use L-ANAP methyl ester (not free acid) for cellular uptake. Increase pANAP plasmid ratio. |
| High Background | Free ANAP sticking to membranes. | Wash cells with media containing 1% BSA (scavenger) before imaging. |
| No Spectral Shift | ANAP is solvent-exposed. | The mutation site is likely on the protein surface. Move TAG codon to a buried/hinge region. |
References
-
Chatterjee, A., Sun, S. B., Furman, J. L., Xiao, H., & Schultz, P. G. (2013). A genetically encoded fluorescent probe of protein structure and dynamics in living cells. Journal of the American Chemical Society, 135(34), 12540–12543. Link
-
Lee, H. S., Guo, J., Lemke, E. A., Dimla, R. D., & Schultz, P. G. (2009). Genetic incorporation of a small, environmentally sensitive fluorescent probe into proteins in Saccharomyces cerevisiae. Journal of the American Chemical Society, 131(36), 12921–12923. Link
-
Zagotta, W. N., Gordon, M. T., Senning, E. N., Munari, M. A., & Gordon, S. E. (2016). Measuring distances between gated ion channels and the plasma membrane using tmFRET. Journal of General Physiology, 147(1), 85-116. Link
-
Kalstrup, T., & Blunck, R. (2013). Dynamics of internal pore opening in K(V) channels probed by a genetically encoded fluorescent amino acid. Proceedings of the National Academy of Sciences, 110(20), 8272–8277. Link
Sources
- 1. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Enantiospecific Synthesis of a Genetically Encodable Fluorescent Unnatural Amino Acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expansion of the genetic code | Wang Lab [pharm.ucsf.edu]
- 6. researchgate.net [researchgate.net]
L-ANAP Fluorescence: Mechanistic Principles & Genetic Incorporation Protocols
A Technical Guide for Structural Biology & Drug Development
Executive Summary
This guide provides a rigorous technical analysis of L-ANAP (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid), a non-canonical amino acid (ncAA) that has revolutionized the study of protein dynamics. Unlike extrinsic dyes (e.g., Alexa Fluor) that require cysteine modification, L-ANAP is genetically encoded, allowing for site-specific incorporation with zero off-target labeling. Its core utility lies in its solvatochromism —its fluorescence emission shifts based on the polarity of its immediate environment—and its role as a donor in transition metal ion FRET (tmFRET) .
Part 1: The Photophysics of L-ANAP
Mechanism of Solvatochromism
L-ANAP is a derivative of Prodan, a naphthalene-based fluorophore. Its environmental sensitivity arises from Internal Charge Transfer (ICT) .
-
Ground State: The naphthalene ring and the acetyl group have a specific dipole moment.
-
Excitation: Upon excitation (~350–360 nm), electron density shifts from the amino donor to the acetyl acceptor, significantly increasing the dipole moment (
). -
Solvent Relaxation:
-
Polar Environment (e.g., Water/Cytosol): Solvent molecules reorient to stabilize this large dipole, lowering the energy of the excited state. This results in a Red Shift (Emission
nm) and increased non-radiative decay (lower quantum yield). -
Non-Polar Environment (e.g., Lipid Bilayer/Hydrophobic Pocket): Solvent relaxation is minimal. The excited state retains higher energy, resulting in a Blue Shift (Emission
nm) and higher quantum yield.
-
Spectral Properties Data
The following table summarizes the dependence of L-ANAP fluorescence on solvent polarity (dielectric constant
| Solvent | Polarity ( | Quantum Yield ( | Phenomenon | ||
| Water | 80.1 | 350 | 486 | ~0.22 | Red-shifted, Quenched |
| Ethanol | 24.5 | 350 | 465 | ~0.48 | Intermediate |
| Ethyl Acetate | 6.0 | 350 | 420 | High | Blue-shifted, Bright |
| Protein Interior | Variable | 350 | 440–470 | Variable | Conformation Dependent |
Photophysical Pathway Diagram
The following diagram illustrates the energy states governing L-ANAP fluorescence.
Caption: Energy diagram showing how solvent polarity stabilizes the excited state, causing red-shifted emission in polar environments.
Part 2: Genetic Incorporation Strategy
The Orthogonal Translation System
Incorporating L-ANAP requires "expanding" the genetic code.[1] This is achieved using an orthogonal tRNA/synthetase pair derived from Methanosarcina mazei (or barkeri).[2]
-
The Codon: The Amber stop codon (TAG ) is repurposed to encode L-ANAP.[3]
-
The Components:
-
pANAP Plasmid: Encodes an optimized pyrrolysyl-tRNA synthetase (PylRS) specific for ANAP and the orthogonal tRNA
. -
Target Plasmid: Your Gene of Interest (GOI) with a TAG mutation at the desired site (e.g., GOI-L198TAG).
-
The Methyl Ester Prodrug Strategy (Critical)
Expert Insight: Free L-ANAP acid is poorly membrane-permeable.
-
Solution: Use L-ANAP-Methyl Ester (L-ANAP-Me) . This ester form crosses the plasma membrane efficiently.
-
Activation: Once inside the cytosol, endogenous cellular esterases hydrolyze the methyl ester, releasing free L-ANAP, which is then recognized by the PylRS.
Caption: The prodrug pathway: L-ANAP-Me enters the cell, is hydrolyzed by esterases, and is charged onto tRNA for incorporation.[3][4][5][6]
Part 3: Application - Transition Metal Ion FRET (tmFRET)[6][7][8]
L-ANAP is the premier donor for tmFRET because its emission spectrum overlaps perfectly with the absorption spectra of transition metals like Cobalt (Co²⁺) and Copper (Cu²⁺) .
-
Mechanism: Unlike standard FRET (Donor
Fluorescent Acceptor), tmFRET uses a non-fluorescent metal acceptor. Energy transfer results in quenching of the L-ANAP signal. -
Advantage: Metals are tiny (<1 Å) compared to fluorescent proteins (~30 Å), allowing for precise short-distance measurements (10–20 Å) critical for mapping ion channel gating movements.
Part 4: Validated Experimental Protocol (HEK293)
Objective: Incorporate L-ANAP into a membrane protein (e.g., Ion Channel) in HEK293T cells.
Reagents Preparation
-
L-ANAP-Me Stock: Dissolve L-ANAP-Me powder in dry DMSO to 10 mM . Aliquot and store at -20°C. Protect from light.
-
Note: Do not use free acid L-ANAP for incubation.
-
-
Plasmids:
-
pANAP (encodes tRNA/RS).
-
pTarget-TAG (Gene of interest with TAG stop codon).
-
Ratio: Typically 1:4 (pANAP : pTarget) to ensure ample suppression machinery.
-
Transfection & Incubation Workflow
-
Seeding: Plate HEK293T cells to reach 60-70% confluency on the day of transfection.
-
Transfection (T=0): Transfect plasmids using Lipofectamine or PEI.
-
Supplementation (T=0 to T+4h):
-
Immediately upon transfection (or within 4 hours), add L-ANAP-Me to the culture media.
-
Working Concentration: 10 µM – 20 µM.
-
Senior Scientist Tip: While early papers suggest up to 0.5 mM, high concentrations increase background fluorescence and are expensive. 10-20 µM is often sufficient for imaging if the expression system is optimized. If expression is low, titrate up to 100 µM.
-
-
Incubation: Incubate cells for 24–48 hours at 37°C.
-
The Critical Wash (T+48h):
-
L-ANAP-Me is sticky. To image, you must wash thoroughly.
-
Wash 3x with PBS or imaging buffer.
-
Incubate in ANAP-free buffer for 30 mins to allow efflux of unbound intracellular ANAP.
-
Imaging Settings
-
Excitation: 375 nm or 405 nm laser (405 nm is less optimal but common on confocals; 375 nm is ideal).
-
Emission: Collect 420–500 nm.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Fluorescence | Failed Hydrolysis | Ensure you used L-ANAP-Me (Methyl Ester), not free acid. |
| Stop Codon Read-through | Verify the TAG mutation. Ensure pANAP plasmid is co-transfected. | |
| High Background | Insufficient Wash | L-ANAP partitions into membranes. Increase wash steps; add a 30-min "efflux" incubation in clear buffer. |
| Truncated Protein | Low Suppression Efficiency | Increase pANAP plasmid ratio. Add L-ANAP-Me immediately at transfection. |
| Blue vs. Red Shift | Wrong Environment | If |
References
-
Chatterjee, A., et al. (2013). "A Genetically Encoded Fluorescent Probe in Mammalian Cells."[7] Journal of the American Chemical Society.
- Foundational paper establishing the L-ANAP incorpor
-
Gordon, S. E., et al. (2018). "Measuring protein conformational changes using a genetically encoded fluorescent amino acid."[6][8] Biophysical Journal / eLife.
- Definitive guide on using L-ANAP for tmFRET and ACCuRET methods.
-
Zagotta, W. N., et al. (2016). "Measuring distances between TRPV1 and the plasma membrane using a noncanonical amino acid and transition metal ion FRET." Journal of General Physiology.
- Demonstrates the application of L-ANAP/Cobalt FRET in membrane proteins.
-
Puljung, M. C. (2021). "ANAP: A versatile, fluorescent probe of ion channel gating and regulation." Methods in Enzymology.
- Comprehensive review of practical applic
Sources
- 1. Expansion of the genetic code | Wang Lab [pharm.ucsf.edu]
- 2. Genetic code expansion in stable cell lines enables encoded chromatin modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid [biophysicscolab.org]
- 4. Enantiospecific Synthesis of a Genetically Encodable Fluorescent Unnatural Amino Acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]
Technical Whitepaper: Spectral Properties and Application of L-ANAP
This technical guide details the spectral properties, photophysics, and experimental application of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine , commonly referred to in the scientific literature as L-ANAP (or simply ANAP ).
Executive Summary
L-ANAP is a genetically encodable, solvatochromic non-canonical amino acid (ncAA) derived from the fluorophore Prodan. Unlike traditional extrinsic dyes (e.g., Alexa Fluor, maleimides) that require post-translational chemical labeling, L-ANAP can be site-specifically incorporated into proteins during translation using orthogonal tRNA/synthetase pairs. Its core utility lies in its environmental sensitivity : L-ANAP’s fluorescence emission shifts dramatically based on the polarity and hydration of its immediate surroundings, making it a premier tool for mapping conformational changes, protein-protein interactions, and local electric fields in live cells.[1]
Part 1: Molecular Architecture & Photophysics
Chemical Structure and Identity
-
IUPAC Name: 3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid[1][2][3][4][5][6][7][8][9]
-
Core Fluorophore: 6-acetyl-2-aminonaphthalene (Acdan derivative)
-
Extinction Coefficient (
): ~17,500 M⁻¹cm⁻¹ (at 360 nm in Ethanol)[7]
The Mechanism of Solvatochromism
L-ANAP exhibits positive solvatochromism . Upon excitation, the molecule undergoes an Internal Charge Transfer (ICT) where electron density shifts from the amino donor to the acetyl acceptor on the naphthalene ring. This creates a large dipole moment in the excited state (
-
Non-polar environments: The solvent cannot reorient to stabilize this dipole; emission occurs from a higher energy state (Blue-shifted, ~420 nm).
-
Polar environments (e.g., water): Solvent dipoles reorient to stabilize the excited state (Solvent Relaxation), lowering its energy before emission (Red-shifted, ~480–490 nm).
Photophysical Cycle Diagram
The following diagram illustrates the energy transitions governing L-ANAP's fluorescence.
Figure 1: Jablonski-style diagram showing the Internal Charge Transfer (ICT) and solvent relaxation process responsible for L-ANAP's solvatochromism.
Part 2: Spectral Characterization Data
The following data provides reference values for L-ANAP in various solvents. Note the inverse correlation between solvent polarity and quantum yield (
Table 1: Spectral Constants in Various Solvents
| Solvent | Polarity Index ( | Excitation Max ( | Emission Max ( | Quantum Yield ( |
| Ethanol | 0.654 | 360 nm | 460 nm | 0.48 |
| DMSO | 0.444 | 360 nm | 470 nm | 0.38 |
| Water (PBS) | 1.000 | 350 nm | 486 nm | ~0.22 |
| Ethyl Acetate | 0.228 | 358 nm | 420 nm | High (>0.5) |
| Protein (Buried) | Variable | 350-360 nm | 420-450 nm | High |
| Protein (Exposed) | Variable | 350-360 nm | 470-490 nm | Low |
Key Insight: When L-ANAP is buried in a hydrophobic protein pocket, it typically exhibits a blue shift (lower
Part 3: Genetic Incorporation Workflow
To use L-ANAP, one must suppress the amber stop codon (TAG) using an orthogonal tRNA/tRNA-synthetase pair.[6] The most robust system utilizes an evolved E. coli Leucyl-tRNA synthetase (L-Anap-RS) and its cognate tRNA.
Experimental Workflow Diagram
Figure 2: Genetic incorporation workflow for site-specific labeling of proteins with L-ANAP.
Protocol for Mammalian Cells (HEK293)
-
Design: Introduce a TAG stop codon at the desired site in your gene of interest (GOI) via site-directed mutagenesis.
-
Culture: Plate HEK293 cells in DMEM without phenol red (to reduce background fluorescence).
-
Transfection: Co-transfect the GOI plasmid and the pANAP plasmid (ratio typically 1:4 to ensure ample suppression machinery).
-
Labeling: Add L-ANAP methyl ester (more permeable) or free acid to the medium at 10–20 µM .
-
Note: L-ANAP is light sensitive. Keep cultures in the dark.
-
-
Harvest/Imaging: Analyze 24–48 hours post-transfection. Wash cells 3x with PBS to remove free ANAP before imaging.
Part 4: Data Analysis & Interpretation
Calculating Polarity (Generalized Polarization)
To quantify environmental changes (e.g., ligand binding), calculate the Generalized Polarization (GP) or simply the ratio of intensities at two wavelengths.
- : Intensity at ~440 nm (Hydrophobic/Buried state)
- : Intensity at ~490 nm (Hydrophilic/Exposed state)
-
Interpretation: A shift from negative to positive GP indicates a transition from a solvent-exposed to a buried conformation.
Troubleshooting Common Issues
-
Truncated Protein: If the tRNA/RS system is inefficient, translation stops at the TAG codon.
-
Solution: Validate with Western Blot (C-terminal tag). Only full-length protein carries the tag.
-
-
High Background: Free L-ANAP sticks to membranes.
-
Solution: Use extensive washing or perfusion. Alternatively, use the methyl-ester form for loading, which is hydrolyzed intracellularly and trapped, then wash away extracellular dye.
-
References
-
Chatterjee, A., et al. (2013). "A Genetically Encoded Fluorescent Probe in Mammalian Cells." Journal of the American Chemical Society.
-
Lee, H. S., et al. (2009). "Genetic incorporation of a small, environmentally sensitive, fluorescent probe into proteins in Saccharomyces cerevisiae."[5] Journal of the American Chemical Society.
-
Zagotta, W. N., et al. (2016). "Measuring distances between gated ion channels and the plasma membrane using fluorescence energy transfer." Journal of General Physiology.
-
Puljung, M. C. (2021). "ANAP: A versatile, fluorescent probe of ion channel gating and regulation." Methods in Enzymology.
-
Xiang, Z., et al. (2011). "Enantiospecific Synthesis of Genetically Encodable Fluorescent Unnatural Amino Acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid."[1][3][5] The Journal of Organic Chemistry.
Sources
- 1. L-ANAP trifluoroacetate ≥98% (HPLC), powder, fluorescent amino acid analog | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (±)-ANAP hydrochloride | Fluorescent Dye | 2308035-47-2 | Invivochem [invivochem.com]
- 4. 3-[(6-acetyl-2-naphthalenyl)amino]Alanine | C15H16N2O3 | CID 85577879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to ANAP: The Environmentally-Sensitive Fluorescent Amino Acid for Precision Protein Labeling
Introduction: Beyond Traditional Fluorophores
The study of protein function in its native context is a cornerstone of modern biology and drug discovery. Fluorescence-based techniques have been instrumental, yet traditional methods for labeling proteins with fluorophores come with significant limitations. Genetically encoded tags like Green Fluorescent Protein (GFP) are large (>20 kDa), potentially perturbing the target protein's structure and function, and are generally restricted to N- or C-terminal fusions[1][2][3]. Alternatively, extrinsic labeling with small, bright thiol-reactive dyes offers higher photon output but suffers from a lack of specificity, often labeling multiple cysteine residues and leading to background signal[2].
To overcome these challenges, the field has embraced the use of fluorescent non-canonical amino acids (ncAAs) that can be genetically encoded into proteins at virtually any desired position. ANAP has emerged as a particularly versatile and powerful tool in this class[2][4]. It is a small, fluorescent amino acid derived from prodan, a fluorophore renowned for its environmental sensitivity[1][3][5]. This unique property, combined with the precision of genetic code expansion, allows ANAP to serve as a minimally disruptive probe that reports on its local microenvironment, providing unparalleled insights into the molecular world[1][6]. This guide will detail the "what, why, and how" of leveraging ANAP in your research.
Core Properties of ANAP: A Spectroscopic Toolkit
Understanding the fundamental photophysical characteristics of ANAP is critical for designing and interpreting experiments. ANAP's utility stems from its unique fluorescence properties, which are exquisitely sensitive to the surrounding environment.
Chemical and Photophysical Characteristics
ANAP is an amino acid derivative of 6-propionyl-2-(N,N-dimethyl)aminonaphthalene (prodan)[1][3]. Its small size (MW = 273 Da) is a key advantage, as it is less likely to cause significant structural perturbations to the host protein compared to larger fluorescent protein tags[1][3]. The fluorescence of ANAP, like other prodan-based probes, arises from an intramolecular charge transfer (ICT) excited state, which makes its emission highly dependent on solvent polarity[7][8].
The key photophysical parameters of ANAP are summarized below.
| Property | Value | Conditions | Source |
| Excitation Maximum (λex) | ~350-360 nm | In water/ethanol | [1][5][9] |
| Emission Maximum (λem) | ~420 nm - 490 nm | Varies with solvent polarity | [1][3][5][9] |
| Molar Extinction Coefficient (ε) | 17,500 cm⁻¹ M⁻¹ | In ethanol | [1][3][5] |
| Quantum Yield (Φ) | 0.48 | In ethanol | [1][3][5] |
Environmental Sensitivity: The Solvatochromic Shift
The most powerful feature of ANAP is its solvatochromism: the dependence of its emission spectrum on the polarity of the local environment[8][10]. In a non-polar, hydrophobic environment (like the core of a protein or a lipid membrane), ANAP's emission is blue-shifted with a maximum around 420-430 nm.[1][5][9]. Conversely, when exposed to a polar, aqueous environment, its emission undergoes a significant red-shift to ~490 nm[1][3][5][9].
This property is invaluable for studying dynamic biological processes. For example, a change in protein conformation that moves an incorporated ANAP residue from a buried, hydrophobic pocket to the solvent-exposed surface can be directly observed as a shift in the emission wavelength and a change in fluorescence intensity[3]. This allows researchers to monitor conformational changes in real-time, triggered by events such as ligand binding, voltage changes, or protein-protein interactions[2][3][11]. It's important to note that while ANAP is highly sensitive to polarity, it is largely insensitive to changes in pH, making it a robust probe for studying processes like proton transport in ion channels[11][12].
Methodology: Site-Specific Incorporation of ANAP
The precision of ANAP labeling is achieved through a technique called genetic code expansion, which hijacks the cell's natural protein synthesis machinery.
The Principle: Amber Stop Codon Suppression
This technique relies on an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair[6][13][14]. This synthetase is specifically evolved to recognize and charge its cognate tRNA with ANAP, and not with any of the 20 canonical amino acids. The tRNA is engineered to recognize the amber stop codon, UAG[2][6]. When a gene of interest is mutated to contain a UAG codon at the desired labeling site, the ribosome pauses at this codon. Instead of terminating translation, the ANAP-charged orthogonal tRNA binds to the UAG codon, leading to the incorporation of ANAP into the growing polypeptide chain and the production of a full-length, site-specifically labeled protein[13][14].
Caption: Workflow for genetic incorporation of ANAP.
Experimental Protocol: Labeling in E. coli
-
Transformation: Co-transform chemically competent E. coli (e.g., BL21(DE3)) with two plasmids: one encoding the orthogonal tRNA/ANAP-synthetase pair (often a pEVOL or pANAP vector) and another containing your gene of interest with an in-frame amber (UAG) codon at the desired labeling site.
-
Culture Growth: Grow the transformed cells in a rich medium (e.g., LB) with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.
-
ANAP Addition: Add ANAP to the culture medium to a final concentration of 10-20 µM. It is crucial to dissolve ANAP in a small amount of NaOH or DMSO before adding it to the medium to ensure it is fully solubilized.
-
Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM. For many proteins, reducing the temperature to 18-25°C and inducing overnight can improve folding and ANAP incorporation efficiency.
-
Harvesting and Purification: Harvest the cells by centrifugation. The subsequent purification protocol will be protein-specific but typically involves cell lysis followed by affinity chromatography (e.g., Ni-NTA if using a His-tag).
-
Validation: Successful incorporation can be verified by SDS-PAGE, where the labeled protein can often be visualized directly by UV transillumination (in-gel fluorescence). Final confirmation should be done by mass spectrometry.
Experimental Protocol: Labeling in Mammalian Cells
-
Transfection: Co-transfect mammalian cells (e.g., HEK293T or CHO cells) with the pANAP plasmid (containing the tRNA/synthetase) and the plasmid encoding the UAG-mutated target protein using a suitable transfection reagent[1]. A 1:1 ratio of the plasmids is a good starting point.
-
ANAP Incubation: Approximately 12-16 hours post-transfection, replace the growth medium with fresh medium containing 10 µM ANAP[1].
-
Expression: Allow the cells to express the ANAP-labeled protein for 24-48 hours.
-
Analysis or Purification: For live-cell imaging, cells can be analyzed directly by fluorescence microscopy using appropriate filter sets (e.g., DAPI or UV filter cube for ANAP excitation)[1]. For in vitro studies, cells are harvested, lysed, and the protein is purified using standard biochemical methods.
Applications in Research and Drug Discovery
The unique properties of ANAP make it a powerful tool for addressing a wide range of biological questions.
Probing Protein Conformational Dynamics
Because ANAP's fluorescence is sensitive to its environment, it can be used as a direct reporter of protein conformational changes. By incorporating ANAP at a site that is expected to change its solvent exposure upon ligand binding, researchers can directly measure the binding affinity (Kd) by titrating the ligand and monitoring the change in ANAP fluorescence[3]. This approach has been successfully used to study the activation of ion channels, G-protein coupled receptors, and other dynamic proteins[2][11].
Fluorescence Resonance Energy Transfer (FRET)
ANAP is an excellent FRET donor for various acceptors, including other fluorophores or transition metal ions[2][11][13][14]. FRET is a process where an excited donor fluorophore (like ANAP) non-radiatively transfers energy to a nearby acceptor molecule. The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor (typically in the 1-10 nm range). By incorporating ANAP as a donor and attaching an acceptor at a second site, researchers can measure intramolecular distances and their changes in real-time. A particularly powerful variant is transition metal ion FRET (tmFRET), which can provide angstrom-level resolution of distance changes, for example, during the movement of a voltage sensor in an ion channel[15].
Caption: Principle of FRET using ANAP as a donor.
Live-Cell Imaging
ANAP's fluorescence is bright enough to be detected in living cells using conventional and two-photon microscopy[1][5]. This allows for the visualization of a protein's subcellular localization and dynamics without the artifacts associated with large fluorescent protein tags. Studies have shown that ANAP-labeled proteins can exhibit more native-like mobility and biophysical properties compared to their GFP-tagged counterparts[6]. This makes ANAP an ideal tool for studying processes like stress granule formation or the dynamics of proteins in neuronal systems[6].
Advantages, Limitations, and Alternatives
While powerful, it is important to understand the full context of ANAP as a research tool.
Advantages:
-
Site-Specificity: Can be incorporated at virtually any site in a protein[2].
-
Small Size: Minimally perturbative to the target protein's structure and function[1][3].
-
Environmental Sensitivity: Provides direct information about the local protein environment and its changes[1][2][3].
-
Genetically Encoded: Allows for labeling in living cells and organisms[1][4].
Limitations:
-
Photostability: ANAP is more susceptible to photobleaching than some other fluorophores, which can limit long-duration imaging experiments[13][14].
-
Cellular Environment: In some cellular contexts and at certain protein sites, ANAP may undergo chemical changes that alter its spectral properties[13][14].
-
Quantum Yield: While good, its quantum yield in aqueous environments is lower than in hydrophobic environments, and other probes may be brighter in certain applications[13][14].
| Feature | ANAP | Acd (Acridonylalanine) | GFP (Green Fluorescent Protein) | Thiol-Reactive Dyes (e.g., Alexa Fluor 488) |
| Size | Very Small (~273 Da) | Very Small | Large (~27 kDa) | Small |
| Specificity | Site-specific (UAG) | Site-specific (UAG) | N/C-terminus or loop fusion | Cysteine residues (less specific) |
| Genetic Encoding | Yes | Yes (different synthetase) | Yes | No (post-purification) |
| Environmental Sensitivity | High (Polarity) | Moderate | Moderate (pH, Cl⁻) | Low to Moderate |
| Photostability | Moderate | High | High | High |
| Key Advantage | Excellent polarity sensor | High photostability, long lifetime | Very bright, well-established | Very bright, wide color palette |
| Reference | [1][2] | [13][14] | [3] | [2] |
Conclusion
ANAP represents a significant advancement in the field of protein labeling, bridging the gap between high-resolution static structures and dynamic functional data. Its unique combination of small size, site-specific incorporation, and environmental sensitivity provides a powerful tool for dissecting complex biological mechanisms in vitro and in living cells. By carefully considering its properties and applying the methodologies described in this guide, researchers can unlock new insights into protein conformational dynamics, molecular interactions, and cellular function, driving forward discovery in basic science and therapeutic development.
References
-
Chatterjee, A., et al. (2013). A Genetically Encoded Fluorescent Probe in Mammalian Cells. Journal of the American Chemical Society. [Link]
-
Chatterjee, A., et al. (2013). A Genetically Encoded Fluorescent Probe in Mammalian Cells. Journal of the American Chemical Society. [Link]
-
Puljung, M. C. (2021). ANAP: A versatile, fluorescent probe of ion channel gating and regulation. Methods in Enzymology. [Link]
-
Lee, H. S., et al. (2009). The Genetic Incorporation of a Small, Environmentally Sensitive, Fluorescent Probe into Proteins in S. Cerevisiae. Journal of the American Chemical Society. [Link]
-
Klymchenko, A. S., et al. (2017). Functional characterization of Anap variants. ResearchGate. [Link]
-
Xiang, Y. K., et al. (2023). Noncanonical amino acid incorporation enables minimally disruptive labeling of stress granule and TDP-43 proteinopathy. bioRxiv. [Link]
-
Suarez-Delgado, E., et al. (2022). Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid. Biophysics Colab. [Link]
-
Gordon, S. E., et al. (2021). An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET. eLife. [Link]
-
Gordon, S. E., et al. (2021). An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET. eLife. [Link]
-
Dai, G., et al. (2019). Emission spectra for L-Anap at each position in spHCN. ResearchGate. [Link]
-
Suarez-Delgado, E., et al. (2022). Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid. PMC. [Link]
-
Lee, H. S., et al. (2009). Genetic Incorporation of a Small, Environmentally Sensitive, Fluorescent Probe into Proteins in Saccharomyces cerevisiae. Journal of the American Chemical Society. [Link]
-
Rettig, W., et al. (2012). Studies of the solvatochromic emission properties of N-aroylurea derivatives II: influence of hydrogen-bonding interactions. PubMed. [Link]
-
Dziuba, D., et al. (2020). Alared: environmentally sensitive fluorescent red amino acid for biomolecular interaction studies and live-cell imaging of bioactive peptides. ChemRxiv. [Link]
-
Vale, N., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. [Link]
-
Zagotta, W. N., et al. (2016). Fluorescence properties of L-Anap. ResearchGate. [Link]
-
Ghaedi, H., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PMC. [Link]
-
Gepshtein, R., et al. (2014). Monitoring protein interactions and dynamics with solvatochromic fluorophores. PMC. [Link]
-
James, N. G., et al. (2020). Solvatochromic properties of AACA probes 1-5 in polar aprotic solvents. ResearchGate. [Link]
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- 1. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Genetic Incorporation of a Small, Environmentally Sensitive, Fluorescent Probe into Proteins in S. Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Development of Naphthalenyl-Based Amino Acids
Foreword: Beyond the Canonical Twenty
In the landscape of modern biochemistry and drug development, the twenty canonical amino acids, fundamental as they are, represent only the starting point. The exploration of unusual or non-canonical amino acids (ncAAs) has unlocked unprecedented opportunities to engineer novel functionalities into peptides and proteins.[1][] These synthetic building blocks allow for the fine-tuning of molecular architecture, leading to enhanced stability, selectivity, and bioactivity.[] Among the most impactful ncAAs are those bearing the naphthalenyl moiety. Characterized by a bicyclic aromatic naphthalene ring system, these amino acids, particularly the isomers of naphthylalanine (Nal), offer a unique combination of properties that have made them indispensable tools for researchers and drug development professionals.[1] This guide provides a comprehensive overview of their discovery, synthesis, and application, grounded in field-proven insights and detailed methodologies.
The Naphthalenyl Core: A Tale of Two Isomers
The foundational naphthalenyl-based amino acids are 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal). These isomers are structurally analogous to phenylalanine but feature a naphthalene ring in place of the phenyl group. This seemingly simple substitution has profound consequences for the molecule's physicochemical properties.
The key distinction lies in the attachment point of the naphthyl group to the alanine backbone.[1] This difference in connectivity significantly impacts their steric and electronic profiles:
-
1-Naphthylalanine (1-Nal): With the naphthyl group attached at the 1-position, 1-Nal exhibits greater steric hindrance. This bulkiness can be strategically employed to enforce specific peptide conformations or to probe the steric tolerance of enzyme active sites and receptor binding pockets.[1]
-
2-Naphthylalanine (2-Nal): The 2-position attachment results in a less sterically hindered side chain compared to 1-Nal. This isomer is often used to enhance hydrophobicity and introduce aromatic stacking interactions without the significant steric bulk of 1-Nal.[1][3]
The extended π-conjugated system of the naphthalene ring imparts several advantageous properties to both isomers:
-
Enhanced Hydrophobicity: The large, nonpolar surface area of the naphthalene group dramatically increases the hydrophobicity of the amino acid. When incorporated into peptides, this can improve membrane permeability and enhance binding affinity within hydrophobic pockets of target proteins.[1]
-
Intrinsic Fluorescence: The naphthalene moiety is naturally fluorescent, with absorption and emission profiles suitable for UV-Vis detection.[1][4] This property allows Nal-containing peptides to be used as probes for studying protein folding, dynamics, and ligand-receptor interactions without the need for external fluorophores.
-
Increased Stability: The bulky side chain can protect the peptide backbone from proteolytic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.[]
Table 1: Physicochemical Properties of Naphthylalanine Isomers
| Property | L-1-Naphthylalanine (1-Nal) | L-2-Naphthylalanine (2-Nal) |
| CAS Number | 55516-54-6[1][4] | 58438-03-2[1][5] |
| Molecular Formula | C₁₃H₁₃NO₂[1][4] | C₁₃H₁₃NO₂[3][5] |
| Molar Mass | 215.25 g/mol | 215.25 g/mol [5] |
| Appearance | White to off-white crystalline solid[4] | Off-white crystalline powder[5] |
| Melting Point | Higher than 2-Nal[1] | ~240°C (decomposes)[5] |
| Solubility | Limited water solubility; soluble in organic solvents (e.g., DMSO)[1][4] | Soluble in 1 mol/L NaOH[5] |
Synthesis of Naphthalenyl-Based Amino Acids: From Classical Methods to Modern Innovations
The synthesis of enantiomerically pure naphthalenyl-based amino acids is a critical challenge that has been addressed through various innovative strategies. The choice of synthetic route often depends on the desired scale, the specific isomer or derivative required, and the stereochemical purity needed for the application.
Foundational Synthetic Approaches
Early syntheses of naphthylalanine emerged from mid-20th-century research into modified amino acids.[4] A common classical approach involves the alkylation of a protected amino acid precursor with a suitable naphthylmethyl halide, such as 1-bromomethylnaphthalene, under basic conditions, followed by deprotection.[4] While effective for producing racemic mixtures or when starting from a chiral pool, this method often lacks the stereocontrol required for modern pharmaceutical applications.
Asymmetric Synthesis: The Key to Chirality
For drug development, obtaining single enantiomers is paramount. Asymmetric synthesis provides the most efficient route to chirally pure naphthalenyl-based amino acids. One of the most robust methods is the rhodium-catalyzed asymmetric hydrogenation of an α-enamide precursor.
Caption: Workflow for Asymmetric Synthesis of Naphthylalanine.
This protocol is based on established methodologies for synthesizing single enantiomer 2-naphthylalanine derivatives.[6]
-
Catalyst Preparation: In an inert atmosphere glovebox, a pressure reaction vessel is charged with the α-enamide precursor (1.0 equivalent) and a chiral rhodium catalyst, such as Rhodium-Methyl BoPhoz (0.005-0.01 equivalent).
-
Solvent Addition: Degassed methanol is added to the vessel to dissolve the reactants. The concentration is typically maintained at 0.1-0.5 M.
-
Hydrogenation: The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line. The vessel is purged with hydrogen several times before being pressurized to 50-100 psi.
-
Reaction: The reaction mixture is stirred vigorously at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or HPLC.
-
Workup: Upon completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure. The resulting residue contains the N-acetyl-2-naphthylalanine product.
-
Deprotection: The crude N-acetyl product is refluxed in 6N hydrochloric acid for 4-6 hours to remove the acetyl protecting group.
-
Isolation: The acidic solution is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically pH 5-6) using a base like ammonium hydroxide, causing the final L- or D-2-Naphthylalanine product to precipitate. The solid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
Causality: The choice of the chiral phosphine ligand (e.g., Methyl BoPhoz) is critical. It coordinates to the rhodium center, creating a chiral environment that directs the hydrogenation to one face of the double bond, resulting in high enantiomeric excess (e.e.).[6]
Directed C-H Activation: A Modern Approach
For synthesizing more complex derivatives, such as β,β-dinaphthyl amino acids, directed C-H activation has emerged as a powerful tool.[7][8] This method allows for the direct arylation of an amino acid backbone, offering a more atom-economical route compared to traditional cross-coupling reactions.
This protocol is adapted from methodologies for directed C-H activation.[7][8]
-
Substrate Preparation: The synthesis begins with a protected alanine derivative. The N-terminus is protected with a phthaloyl (Phth) group, and the C-terminus is coupled to a directing group, such as 8-aminoquinoline (AQ).
-
Reaction Setup: In a reaction vial, the protected alanine substrate (1.0 eq.), the arylating agent (e.g., 1-iodonaphthalene, 1.5-2.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 10-30 mol%), and a silver salt additive (e.g., AgOAc, 2.0 eq.) are combined.[7][8]
-
Solvent and Conditions: A suitable solvent, such as toluene, is added, and the vial is sealed. The reaction mixture is heated to 80-100°C for 24-48 hours.
-
Workup and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the crude product is purified by column chromatography to yield the mono-arylated product. The process can be repeated with a different aryl iodide to produce hetero-di-arylated amino acids.
-
Deprotection: The directing and protecting groups are subsequently removed through a series of hydrolysis steps to yield the final β,β-dinaphthyl amino acid.
Causality: The 8-aminoquinoline directing group is essential. It chelates to the palladium catalyst, positioning it in close proximity to the β C-H bonds of the alanine backbone. This directed activation facilitates the selective formation of a new carbon-carbon bond with the naphthalene moiety.[7]
Applications in Peptide Science and Drug Discovery
The unique properties of naphthalenyl-based amino acids make them highly valuable in a wide range of applications, from fundamental biochemical research to the development of novel therapeutics.
Enhancing Peptide Therapeutics
The incorporation of Nal into peptide sequences is a well-established strategy to improve their drug-like properties.[1][]
-
Increased Potency and Stability: The hydrophobic and steric nature of the naphthyl group can enhance binding to biological targets and increase resistance to enzymatic degradation. For example, incorporating Nal into peptide antagonists can lock the peptide into a bioactive conformation, leading to higher receptor affinity.
-
Cell Penetration: The increased lipophilicity can improve the ability of peptides to cross cell membranes, a significant hurdle in the development of peptide drugs.[1]
-
Antimicrobial Peptides (AMPs): The introduction of Nal can significantly boost the antimicrobial activity of AMPs. The 2-Nal isomer, in particular, has been shown to enhance the efficacy of synthetic peptides against various pathogens.[9] This is attributed to improved interactions with microbial membranes.
Nal is readily incorporated into peptides using standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) protocols.[1]
Caption: A single cycle of Solid-Phase Peptide Synthesis.
-
Resin Preparation: Start with a resin-bound N-terminally Fmoc-protected amino acid. Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-15 minutes to remove the Fmoc protecting group, exposing the free amine. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-Nal-OH (3-5 equivalents) and an activating agent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base such as diisopropylethylamine (DIEA, 6-10 equivalents) to begin the activation process.
-
Coupling: Add the activated Fmoc-Nal-OH solution to the deprotected resin. Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion.
-
Wash: Wash the resin extensively with DMF and other solvents like dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence. After the final coupling, proceed to final cleavage and deprotection.
Causality: The use of protected precursors like Fmoc-Nal-OH is mandatory in SPPS.[1] The Fmoc group masks the N-terminal amine, preventing self-polymerization and ensuring that the amino acids are added in the correct sequence. The activating agents convert the carboxylic acid into a more reactive species (like an active ester) to facilitate efficient amide bond formation.
Probing Biological Systems
The intrinsic fluorescence of the naphthalene ring makes it an excellent biophysical probe.[1][4] By replacing a native aromatic residue (like Phe or Tyr) with Nal, researchers can introduce a fluorescent reporter into a protein with minimal structural perturbation. This allows for the study of:
-
Protein folding and conformational changes.
-
Receptor-ligand binding events.
-
Enzyme kinetics and specificity.[1]
Development of Small Molecule Inhibitors
Beyond peptides, the naphthalene scaffold is a key feature in many small-molecule drugs and inhibitors. Naphthalenyl-based amino acid derivatives have been instrumental in developing inhibitors of protein-protein interactions (PPIs), which are notoriously difficult drug targets.
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Inhibiting the interaction between Keap1 and Nrf2 is a promising therapeutic strategy. β-amino acid substituted naphthalene sulfonamides have been identified as potent Keap1-Nrf2 PPI inhibitors.[10]
Caption: Mechanism of Keap1-Nrf2 PPI Inhibition.
These inhibitors effectively occupy the Nrf2 binding pocket on Keap1, leading to the stabilization and nuclear translocation of Nrf2, which in turn activates protective antioxidant gene expression. This approach has shown potential for treating conditions like ulcerative colitis.[10]
Conclusion and Future Perspectives
Naphthalenyl-based amino acids have transitioned from biochemical curiosities to cornerstone components in peptide engineering and medicinal chemistry. Their unique combination of steric bulk, hydrophobicity, and intrinsic fluorescence provides a versatile toolkit for modulating the structure and function of peptides and proteins. Advances in synthetic chemistry, particularly in asymmetric catalysis and C-H activation, continue to expand the diversity of accessible naphthalenyl-based structures. As our understanding of complex biological pathways deepens, the rational design and incorporation of these powerful building blocks will undoubtedly continue to drive the discovery of next-generation therapeutics and sophisticated molecular probes.
References
-
Unusual Amino Acids: Naphthylalanine | LifeTein Peptide Blog. (n.d.). Retrieved from [Link]
-
Boaz, N. W., Large, S. E., Ponasik, J. A., Moore, M. K., Barnette, T., & Nottingham, W. D. (2005). The Preparation of Single Enantiomer 2-Naphthylalanine Derivatives Using Rhodium−Methyl BoPhoz-catalyzed Asymmetric Hydrogenation. Organic Process Research & Development, 9(3), 321–325. [Link]
-
L-2-Naphthylalanine - ChemBK. (2024, April 9). Retrieved from [Link]
-
Müller, T., Dück, K., Löffler, P., Kuropka, B., Wulsdorf, T., Wolber, G., & Koksch, B. (2019). Synthesis of β,β-Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini-Proteins. ChemistryOpen, 8(6), 735–742. [Link]
-
Synthesis of amino acids by CH‐activation with 3‐letter‐codes given in... - ResearchGate. (n.d.). Retrieved from [Link]
-
Gao, Y., Yang, Z., Kuang, Y., & Xu, B. (2008). A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids. Chemical Communications, (47), 6345–6347. [Link]
-
Zhang, R., Li, Y., Wu, S., Wu, J., & Lin, L. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications, 15(1), 8175. [Link]
-
Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PubMed. (2024, September 26). Retrieved from [Link]
-
Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed. (n.d.). Retrieved from [Link]
-
Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids - MDPI. (2025, January 19). Retrieved from [Link]
-
Ali, I. H., Hassan, G. S., Abdel-Maksoud, M. S., George, R. F., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2025). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. Journal of the Iranian Chemical Society. [Link]
-
Discovery of β-amino acid substituted naphthalene sulfonamide derivatives as potent Kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2 (Keap1-Nrf2) protein-protein interaction inhibitors for ulcerative colitis management - PubMed. (2025, April 15). Retrieved from [Link]
-
Organocatalytic asymmetric synthesis of β3-amino acid derivatives - RSC Publishing. (n.d.). Retrieved from [Link]
-
A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta ... - PubMed. (2006, March 15). Retrieved from [Link]
-
An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - MDPI. (2024, September 24). Retrieved from [Link]
-
Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential - International Journal of Pharmaceutical Sciences. (2024, December 28). Retrieved from [Link]
-
(PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. (n.d.). Retrieved from [Link]
-
The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (2025, January 23). Retrieved from [Link]
-
Heterocyclic Naphthalimides as New Skeleton Structure of Compounds with Increasingly Expanding Relational Medicinal Applications - PubMed. (n.d.). Retrieved from [Link]
-
Naphthyl‐Based Chalcone Derivatives: A Multifaceted Player in Medicinal Chemistry. (2024, May 17). Retrieved from [Link]
-
Synthesis of naphthalenecarboxylic and naphthalenedicarboxylic acids from naphthalene, carbon tetrachloride, and alcohols in the presence of iron catalysts - ResearchGate. (n.d.). Retrieved from [Link]
-
Napthalene | Synthesis | Chemical Reactions | Medicinal Uses | Polynuclear Hydrocarbons | B Pharma - YouTube. (2023, December 1). Retrieved from [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 3. CAS 58438-03-2: 2-Naphthylalanine | CymitQuimica [cymitquimica.com]
- 4. guidechem.com [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of β,β‐Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini‐Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of β-amino acid substituted naphthalene sulfonamide derivatives as potent Kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2 (Keap1-Nrf2) protein-protein interaction inhibitors for ulcerative colitis management - PubMed [pubmed.ncbi.nlm.nih.gov]
3-[(6-acetyl-2-naphthalenyl)amino]Alanine (L-Anap): A Technical Guide to Genetic Encoding and Solvatochromic Sensing
Executive Summary
3-[(6-acetyl-2-naphthalenyl)amino]Alanine , commonly referred to as L-Anap (CAS: 1185251-08-4), is a non-canonical amino acid (ncAA) that serves as a powerful tool for probing protein dynamics in live cells.[1][2][3] Unlike bulky fluorescent protein fusions (e.g., GFP), L-Anap is comparable in size to natural amino acids, allowing for site-specific incorporation with minimal structural perturbation. Its core utility lies in its solvatochromic photophysics : the fluorophore exhibits a significant red-shift in emission and decrease in quantum yield as the polarity of its local environment increases. This property renders L-Anap an exceptional sensor for detecting conformational changes, protein-protein interactions, and local hydration states within ion channels, GPCRs, and enzymes.
Chemical Identity & Photophysics
Core Specifications
-
IUPAC Name: 3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid[4][5][6]
-
Common Name: L-Anap (often simply Anap)[5]
-
CAS Number: 1185251-08-4
-
Molecular Formula: C₁₅H₁₆N₂O₃
-
Molecular Weight: 272.30 g/mol
-
Solubility: Soluble in DMSO, dilute acid/base; limited solubility in neutral water.
Solvatochromic Mechanism
L-Anap functions via an Intramolecular Charge Transfer (ICT) mechanism. Upon excitation, the electron density shifts from the amino donor to the acetyl acceptor on the naphthalene ring, creating a large dipole moment.
-
Non-polar environments (e.g., Hydrophobic protein core): The excited state is destabilized relative to the ground state, resulting in high energy (blue-shifted) emission and high quantum yield.
-
Polar environments (e.g., Aqueous solvent): Solvent dipoles reorient to stabilize the excited state dipole (solvent relaxation), lowering the energy gap. This leads to a red-shifted emission and often reduced quantum yield due to increased non-radiative decay pathways.
Photophysical Data Summary
The following table summarizes the spectral properties of L-Anap in solvents of varying polarity. Note the dramatic shift in emission maximum (
| Solvent | Polarity Index | Quantum Yield ( | ||
| Ethyl Acetate | Low | 350 | ~432 | High |
| Ethanol | Medium | 358 | 475 | 0.48 |
| DMSO | Medium-High | 360 | 453 | Moderate |
| Water (PBS) | High | 350-360 | 485-490 | Low (<0.2) |
Technical Insight: The low quantum yield in water is advantageous for background suppression. Unincorporated L-Anap in the cytosol is dim, whereas L-Anap buried in a hydrophobic protein pocket becomes bright and blue-shifted, naturally enhancing the signal-to-noise ratio for the specific label.
Chemical Synthesis: The Fukuyama-Mitsunobu Strategy[5][6]
The synthesis of enantiomerically pure L-Anap is non-trivial due to the need to preserve the chiral center of the alanine backbone while installing the bulky naphthalene amine. The authoritative route established by Xiang & Wang (2011) utilizes a Fukuyama-Mitsunobu reaction to couple a protected serine derivative with a naphthylamine precursor.
Synthesis Workflow Diagram
Figure 1: The stereospecific synthesis of L-Anap relying on the Fukuyama-Mitsunobu coupling to attach the fluorophore to the amino acid backbone.[5]
Protocol Highlights
-
Activation: The 6-acetyl-2-naphthylamine is activated with an o-nitrobenzenesulfonyl (Nosyl) group. This lowers the pKa of the amine proton, making it a suitable nucleophile for the Mitsunobu reaction.
-
Coupling: The Nosyl-protected amine is coupled to N-trityl-L-serine methyl ester . The Mitsunobu reaction activates the serine hydroxyl, allowing the amine to attack.
-
Deprotection: A two-stage deprotection is critical. First, TFA removes the Trityl group. Second, Thiophenol (PhSH) with base removes the Nosyl group. Finally, ester hydrolysis yields the free amino acid.
Genetic Incorporation Workflow
To use L-Anap in biological systems, it is incorporated into proteins in response to an amber stop codon (TAG) using an orthogonal tRNA/tRNA synthetase (RS) pair.
The Orthogonal Pair
For mammalian cells (e.g., HEK293T), the standard system is derived from the E. coli Leucyl-tRNA synthetase (EcLeuRS) and its cognate tRNA
-
Enzyme: Anap-specific EcLeuRS mutant (often termed AnapRS ).
-
tRNA: E. coli tRNA
(suppressor tRNA). -
Selectivity: The RS is evolved to recognize L-Anap and exclude endogenous leucine, while the tRNA is orthogonal to the mammalian translational machinery.
Experimental Protocol (Mammalian Expression)
Reagents Required:
-
pAnap plasmid (encodes AnapRS and tRNA).
-
Target gene plasmid with TAG mutation (e.g., IonChannel-L45TAG).
-
L-Anap (free acid or methyl ester form). Note: The methyl ester is often used for better cell permeability, where it is hydrolyzed intracellularly.
Step-by-Step Protocol:
-
Cell Culture: Plate HEK293T cells to reach 60-70% confluency.
-
Transfection: Co-transfect the pAnap plasmid and the Target-TAG plasmid (typically 1:3 or 1:4 ratio) using Lipofectamine or PEI.
-
Critical Step: Include a Dominant Negative eRF1 (DN-eRF1) plasmid if yield is low. This factor suppresses termination at the TAG codon, boosting incorporation efficiency.
-
-
Labeling Pulse:
-
Dissolve L-Anap in DMSO (stock 10-50 mM).
-
Add L-Anap to the culture medium at the time of transfection or 4 hours post-transfection.
-
Final Concentration: 10 - 20 µM is usually sufficient.
-
Precaution: Keep cells in the dark to prevent photobleaching of the free dye.
-
-
Harvest/Imaging: Analyze 24-48 hours post-transfection. Wash cells 3x with Tyrode's buffer to remove surface-bound Anap before imaging.
Genetic Encoding Logic Diagram
Figure 2: The orthogonal translation pathway. The AnapRS charges the suppressor tRNA with L-Anap, which then decodes the UAG stop codon in the target mRNA.
Advanced Applications: tmFRET and Voltage Sensing
Transition Metal FRET (tmFRET)
L-Anap acts as a FRET donor to transition metal ions (e.g., Cu²⁺, Co²⁺) bound to engineered motifs (like di-histidine or TETAC).[2]
-
Mechanism: The emission spectrum of L-Anap overlaps with the absorption spectrum of these metal complexes.[2]
-
Advantage: Unlike FRET between two large fluorescent proteins, tmFRET involves a tiny metal acceptor. This allows for distance measurements over shorter ranges (10-20 Å) with extremely high positional accuracy.
-
Workflow:
Voltage Sensing in Ion Channels
L-Anap is widely used to study Voltage-Sensing Domains (VSDs). By placing L-Anap on the S4 helix of a voltage-gated channel:
-
Resting State: Anap may be exposed to the lipid bilayer (hydrophobic, blue-shifted, bright).
-
Activated State: Upon depolarization, S4 moves, potentially dragging Anap into an aqueous crevice (hydrophilic, red-shifted, dim).
-
Readout: This fluorescence change (
) provides a real-time optical readout of the channel's conformational state, distinct from the ionic current.
References
-
Xiang, Z., & Wang, L. (2011). Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid.[4][5][6] The Journal of Organic Chemistry, 76(15), 6367–6371. Link
-
Chatterjee, A., Guo, J., Lee, H. S., & Schultz, P. G. (2013). A genetically encoded fluorescent probe in mammalian cells.[3][4][5][6] Journal of the American Chemical Society, 135(34), 12540–12543. Link
-
Zagotta, W. N., Gordon, M. T., Senning, E. N., Munari, M. A., & Gordon, S. E. (2016). Measuring distances between transmembrane segments of voltage-gated channels with tmFRET. Journal of General Physiology, 147(1), 25–42. Link
-
Kalstrup, T., & Blunck, R. (2013). Dynamics of internal pore opening in K(v) channels probed by a fluorescent unnatural amino acid. Proceedings of the National Academy of Sciences, 110(20), 8272–8277. Link
-
Lee, H. S., Guo, J., Lemke, E. A., Dimla, R. D., & Schultz, P. G. (2009). Genetic incorporation of a small, environmentally sensitive, fluorescent probe into proteins in Saccharomyces cerevisiae. Journal of the American Chemical Society, 131(36), 12921–12923. Link
Sources
- 1. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing conformational dynamics of proteins in solution and at the cell membrane | bioRxiv [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiospecific Synthesis of a Genetically Encodable Fluorescent Unnatural Amino Acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Quantum Yield and Photophysics of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine (ANAP)
Executive Summary
Compound Identity: 3-[(6-acetyl-2-naphthalenyl)amino]Alanine, commonly referred to as ANAP (or L-ANAP), is a solvatochromic, non-canonical amino acid (ncAA). Core Utility: It serves as a genetically encodable fluorescent probe that reports on local environmental polarity, making it indispensable for mapping conformational dynamics in ion channels, GPCRs, and protein-protein interfaces. Key Metric: The quantum yield (QY) of ANAP is highly environment-dependent, typically ranging from ~0.2 in aqueous buffers to 0.48 in ethanol , driven by an Intramolecular Charge Transfer (ICT) mechanism.
Photophysical Characterization
The utility of ANAP lies in its sensitivity to the dielectric constant of its microenvironment.[1] Unlike rigid fluorophores (e.g., GFP), ANAP’s emission properties—specifically Quantum Yield (
The Mechanism: Intramolecular Charge Transfer (ICT)
Upon excitation, ANAP undergoes a charge redistribution from the electron-donating amine (linker to alanine) to the electron-withdrawing acetyl group on the naphthalene ring.
-
Non-Polar Environment: The excited state is destabilized, resulting in higher energy emission (Blue shift, ~420 nm) and higher quantum yield due to reduced non-radiative decay.
-
Polar/Aqueous Environment: Solvent relaxation stabilizes the ICT state, lowering the emission energy (Red shift, ~490 nm). Water molecules specifically quench fluorescence via hydrogen bonding, reducing
.
Quantitative Data: Solvent Dependence
The following table summarizes the photophysical properties of ANAP across representative solvents. Note the inverse correlation between polarity and emission energy.
| Solvent | Polarity Index ( | Extinction Coeff.[1] ( | Quantum Yield ( | ||
| PBS (Water) | 63.1 | 350 | 490 | 12,600 | ~0.22 - 0.30 |
| Ethanol | 51.9 | 360 | 460 | 17,500 | 0.48 |
| DMSO | 45.1 | 360 | 470 | ~16,000 | ~0.40 |
| Ethyl Acetate | 38.1 | 355 | 420 | N/A | > 0.50 |
Data synthesized from Chatterjee et al. (2013) and Zagotta et al. (2016).
Visualization of the ICT Mechanism
The following diagram illustrates the energy state transitions governing ANAP's solvatochromism.
Figure 1: Energy diagram showing the bifurcation of ANAP's excited state relaxation based on solvent polarity, directly impacting Quantum Yield.
Experimental Protocols
Protocol: Measuring Quantum Yield of ANAP
Objective: Determine the absolute
Reagents:
-
Reference Standard: Quinine Sulfate in 0.1 M H
SO ( ). -
Sample: Purified ANAP-labeled protein or free ANAP in buffer.
-
Instrument: Spectrofluorometer (e.g., Horiba FluoroMax).[2]
Workflow:
-
Absorbance Matching: Prepare solutions of the Reference and Sample such that their absorbance at the excitation wavelength (350 nm) is identical and below 0.1 OD (to avoid inner filter effects).
-
Critical Step: Measure absorbance using a 1 cm quartz cuvette.[2] If OD > 0.1, dilute.
-
-
Emission Scan: Record the integrated fluorescence emission spectrum (
) for both sample and reference.-
Range: 360 nm – 650 nm.
-
Slit width: 2–5 nm (keep constant).
-
-
Calculation: Use the following equation:
Protocol: Genetic Incorporation (GCE)
To utilize ANAP's QY for biological sensing, it must be site-specifically incorporated into a protein.
System Components:
-
pANAP Vector: Encodes the orthogonal tRNA/aaRS pair (e.g., E. coli LeuRS mutant).
-
Target Plasmid: Gene of interest with a TAG (Amber) stop codon at the labeling site.
-
Medium: Supplemented with 10-20
M free L-ANAP (methyl ester form often used for cell permeability).
Figure 2: Genetic Code Expansion workflow for site-specific ANAP incorporation.
Troubleshooting & Optimization
-
Low Signal (Low QY): If ANAP is exposed to the bulk aqueous solvent on the protein surface, QY will be low (~0.2).
-
Solution: Design the TAG mutation site in a hydrophobic pocket or at an interface to maximize QY contrast upon binding/conformational change.
-
-
Background Fluorescence: Free ANAP can be internalized by cells.
-
Solution: Extensive washing (3x) with fresh media before imaging is critical. Use a "dead" aaRS control to verify specific incorporation.
-
-
Blue-Shift vs. Intensity: Remember that a hydrophobic environment increases both QY and the energy of emission (blue shift). Ratiometric imaging (420nm / 490nm) is often more robust than intensity alone.
References
-
Chatterjee, A., et al. (2013).[3] "A Genetically Encoded Fluorescent Probe in Mammalian Cells." Journal of the American Chemical Society. [Link]
-
Zagotta, W. N., et al. (2016).[3][5] "Measuring distances between TRPV1 and the plasma membrane using a noncanonical amino acid and transition metal ion FRET." Journal of General Physiology. [Link][5]
-
Kalstrup, T., & Blunck, R. (2013). "Dynamics of Internal Pore Opening in K+ Channels Probed by a Fluorescent Unnatural Amino Acid." Proceedings of the National Academy of Sciences. [Link]
-
Puljung, M. C. (2021).[4] "ANAP: A versatile, fluorescent probe of ion channel gating and regulation."[6] Methods in Enzymology. [Link]
-
Xiang, Z., et al. (2011).[5] "Enantiospecific Synthesis of Genetically Encodable Fluorescent Unnatural Amino Acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid." The Journal of Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. elifesciences.org [elifesciences.org]
- 5. L-ANAP | CAS#:1313516-26-5 | Chemsrc [chemsrc.com]
- 6. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Sensitivity of ANAP Fluorescence
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The genetically encoded fluorescent unnatural amino acid, 3-(6-acetylnaphthalen-2-ylamino)-L-alanine (ANAP), has emerged as a powerful tool for probing the intricacies of protein structure, dynamics, and interactions in real-time and within the native cellular environment. Its small size minimizes perturbations to protein function, a significant advantage over bulky fluorescent protein tags.[1][2][3] The core strength of ANAP lies in the sensitivity of its fluorescence emission to the polarity of its local microenvironment.[1][4][5] This solvatochromic property, characterized by a blue shift in emission wavelength and an increase in quantum yield in nonpolar environments, provides a direct readout of conformational changes and binding events. This guide provides a comprehensive overview of the principles governing ANAP's environmental sensitivity, detailed protocols for its site-specific incorporation into proteins, and practical guidance on experimental design and data interpretation for applications in academic research and drug discovery.
The Underpinnings of ANAP's Environmental Sensitivity
Photophysical Properties and the Solvatochromic Effect
ANAP is a derivative of the environmentally sensitive fluorophore, prodan.[1][4] Its fluorescence arises from a naphthalene ring system, and its sensitivity to the local environment is a consequence of a significant change in its dipole moment upon excitation. When ANAP absorbs a photon, it transitions to an excited state with a more charge-separated character. In a polar solvent, the surrounding solvent molecules can reorient to stabilize this excited state, lowering its energy. This relaxation process leads to a lower energy (red-shifted) emission when the fluorophore returns to the ground state. Conversely, in a nonpolar or hydrophobic environment, this solvent relaxation is minimal, resulting in a higher energy (blue-shifted) emission.[4][6]
This phenomenon, known as solvatochromism, is the cornerstone of ANAP's utility as a molecular reporter. A change in the local environment of an ANAP residue incorporated into a protein, such as that caused by a conformational change that moves the residue into a hydrophobic core or a solvent-exposed loop, will be reflected in a measurable shift in its fluorescence emission spectrum.[4][6]
Key Spectroscopic Parameters
The environmental sensitivity of ANAP is quantified by changes in several key spectroscopic parameters:
| Parameter | Typical Range in Polar Solvent (e.g., Water) | Typical Range in Nonpolar Solvent (e.g., Ethyl Acetate) | Significance for Environmental Sensing |
| Emission Maximum (λem) | ~490 nm[1][4] | ~420 nm[1][4] | A blue shift indicates a move to a more hydrophobic environment. |
| Quantum Yield (Φ) | Lower | Higher (e.g., 0.48 in EtOH)[1][4] | An increase in fluorescence intensity often accompanies a blue shift. |
| Fluorescence Lifetime (τ) | Shorter | Longer | Can provide additional information on the local environment and quenching mechanisms. |
| Extinction Coefficient (ε) | ~17,500 cm-1M-1 (in EtOH)[1][4] | Relatively insensitive to solvent polarity. | Important for quantifying ANAP incorporation. |
Note: The exact values can vary depending on the specific protein context and the nature of the local environment.
Advantages and Considerations
Advantages:
-
Site-Specific Labeling: Genetic code expansion allows for the precise incorporation of ANAP at virtually any desired position within a protein.[1][7]
-
Minimal Perturbation: Its small size is less likely to disrupt protein structure and function compared to larger fluorescent protein tags.[1][2]
-
High Environmental Sensitivity: ANAP exhibits significant and readily detectable changes in its fluorescence properties in response to changes in local polarity.[4]
-
Real-Time Dynamics: Enables the monitoring of protein conformational changes and interactions as they occur.[7]
Considerations:
-
Quantum Yield in Aqueous Environments: While sensitive, the quantum yield of ANAP can be relatively low in highly polar, aqueous environments, potentially impacting signal-to-noise.
-
Potential for Quenching: ANAP fluorescence can be quenched by nearby aromatic amino acids (e.g., tryptophan, tyrosine) through mechanisms like photoinduced electron transfer or π-stacking.[8] This quenching can also be a source of conformational information.
-
Photostability: While generally robust, photobleaching can be a concern in long-duration imaging experiments. The use of antifade reagents and minimizing excitation light exposure is recommended.
Site-Specific Incorporation of ANAP: A Practical Workflow
The incorporation of ANAP into a target protein relies on the powerful technique of genetic code expansion, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to introduce the unnatural amino acid in response to a nonsense codon, typically the amber stop codon (TAG).[9][10]
The Core Components
Caption: Workflow for site-specific ANAP incorporation.
Step-by-Step Protocol for ANAP Incorporation in Mammalian Cells
This protocol provides a general framework. Optimization of transfection/transduction methods, plasmid ratios, and ANAP concentration is often necessary for specific cell lines and target proteins.
-
Vector Construction:
-
Target Protein Plasmid: Introduce an amber stop codon (TAG) at the desired site in the gene of your protein of interest using site-directed mutagenesis. The choice of the incorporation site is critical and should ideally be in a region expected to undergo a conformational change, while not disrupting protein folding or function.[1]
-
pANAP Plasmid: This plasmid encodes the engineered aminoacyl-tRNA synthetase (aaRS) and the orthogonal amber suppressor tRNA (tRNACUA).[1][11] Several versions of this plasmid are available, and the choice may depend on the expression system.
-
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293T, CHO) to achieve 50-80% confluency on the day of transfection.
-
Co-transfect the cells with the target protein plasmid containing the TAG codon and the pANAP plasmid. The ratio of the plasmids may need to be optimized (a 1:1 ratio is a good starting point). Use a suitable transfection reagent according to the manufacturer's instructions.
-
-
Addition of ANAP:
-
Prepare a stock solution of ANAP (e.g., 10-50 mM in DMSO or a basic solution). The L-enantiomer of ANAP should be used for efficient incorporation.[12]
-
Approximately 4-6 hours post-transfection, replace the culture medium with fresh medium containing ANAP at a final concentration of 0.5-1.0 mM.[1] The optimal concentration can vary.
-
-
Protein Expression and Harvest:
-
Incubate the cells for 24-72 hours to allow for protein expression.
-
Harvest the cells for downstream analysis (e.g., cell lysis for biochemical assays, or direct imaging for cellular studies).
-
-
Verification of ANAP Incorporation:
-
Western Blotting: The expression of the full-length protein only in the presence of ANAP is a strong indicator of successful incorporation. A control experiment without ANAP should show no or significantly reduced full-length protein.
-
Mass Spectrometry: For purified protein, ESI-MS can confirm the precise mass of the protein with ANAP incorporated.[1]
-
Fluorescence Microscopy: Direct visualization of ANAP fluorescence in cells expressing the target protein provides a qualitative confirmation of incorporation and localization.[1]
-
Experimental Design and Data Interpretation
Probing Protein Conformational Changes
The core application of ANAP is to monitor conformational changes. A typical experiment involves measuring the fluorescence spectrum of the ANAP-labeled protein in different functional states (e.g., with and without a ligand, in different voltage states for an ion channel).
Caption: Probing conformational changes with ANAP fluorescence.
Measuring Ligand Binding
The change in ANAP fluorescence upon ligand binding can be used to determine binding affinities (Kd).
Experimental Protocol:
-
Prepare a solution of the purified ANAP-labeled protein at a constant concentration.
-
Record the baseline fluorescence spectrum (excitation typically around 360 nm).
-
Titrate in increasing concentrations of the ligand.
-
Record the fluorescence spectrum after each addition, ensuring the system has reached equilibrium.
-
Plot the change in fluorescence intensity at a specific wavelength (e.g., the peak of the blue-shifted spectrum) as a function of ligand concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the Kd.[4]
Control Experiments: Ensuring Scientific Rigor
-
No-ANAP Control: Transfect cells with the target plasmid and the pANAP plasmid but without adding ANAP to the medium. This is crucial to confirm that the observed full-length protein expression is ANAP-dependent.[1]
-
Wild-Type Control: Express the wild-type protein (without the TAG codon) to ensure that the observed fluorescence is specific to the incorporated ANAP and not due to endogenous fluorophores.
-
Functional Assays: Whenever possible, perform functional assays on the ANAP-labeled protein to confirm that the incorporation of the unnatural amino acid has not significantly altered its biological activity.[4]
-
Environmental Controls: For in vitro studies, it is important to ensure that changes in fluorescence are not due to trivial effects like changes in pH or buffer composition, unless these are the variables being studied.[8]
Advanced Applications and Future Directions
Fluorescence Resonance Energy Transfer (FRET)
ANAP can serve as an excellent FRET donor. Its relatively small size allows for precise placement, and its fluorescence lifetime is suitable for time-resolved FRET measurements. When paired with a suitable acceptor, ANAP-based FRET can be used to measure distances and distance changes within and between proteins with high resolution.[7][13]
Voltage Clamp Fluorometry (VCF)
In the study of ion channels and other voltage-sensitive proteins, ANAP fluorescence can be measured simultaneously with electrophysiological recordings. This powerful technique, known as voltage clamp fluorometry, allows for the direct correlation of protein conformational changes with channel gating and ion flow.[8][14]
High-Throughput Screening in Drug Discovery
The sensitivity of ANAP fluorescence to ligand binding makes it a promising tool for developing high-throughput screening assays. Changes in fluorescence can be used to identify and characterize compounds that bind to a target protein and induce a conformational change.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no expression of full-length protein | - Inefficient transfection/transduction- Poor suppression of the TAG codon- Instability of the target protein with ANAP incorporated- Incorrect ANAP concentration | - Optimize transfection/transduction protocol- Verify the integrity of the pANAP plasmid- Try different incorporation sites- Titrate ANAP concentration |
| High background fluorescence | - Autofluorescence from cells or media- Non-specific incorporation of ANAP- Presence of the D-enantiomer of ANAP | - Use appropriate filter sets and background subtraction- Perform no-ANAP and wild-type controls- Ensure use of enantiomerically pure L-ANAP[12] |
| No change in fluorescence upon stimulation | - The chosen ANAP incorporation site does not experience a significant environmental change- The protein is not functional- The conformational change is too subtle to be detected | - Select a different incorporation site based on structural information- Perform functional assays to confirm protein activity- Consider using FRET or other techniques for smaller conformational changes |
Conclusion
The environmentally sensitive fluorescent amino acid ANAP provides a versatile and powerful platform for investigating the molecular mechanisms of protein function. Its ability to be site-specifically incorporated with minimal perturbation, coupled with its sensitive response to the local microenvironment, offers a unique window into the dynamic world of proteins. By understanding the fundamental principles of its fluorescence and adhering to rigorous experimental design, researchers can leverage ANAP to gain unprecedented insights into protein conformational dynamics, ligand binding, and the complex interplay of structure and function that governs biological processes.
References
-
Chatterjee, A., et al. (2013). A Genetically Encoded Fluorescent Probe in Mammalian Cells. Journal of the American Chemical Society. [Link]
-
Gordon, S. E., et al. (2021). An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET. eLife. [Link]
-
Lee, H. S., et al. (2009). The Genetic Incorporation of a Small, Environmentally Sensitive, Fluorescent Probe into Proteins in S. Cerevisiae. Journal of the American Chemical Society. [Link]
-
Puljung, M. C. (2021). ANAP: A versatile, fluorescent probe of ion channel gating and regulation. Methods in Enzymology. [Link]
-
Wulf, M., & Pless, S. A. (2023). A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors. Springer Nature Experiments. [Link]
-
Marshall, O., & Sutherland, A. (2025). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Overview of ANAP incorporation and VCF recording methods. ResearchGate. [Link]
-
Suarez-Delgado, E., et al. (2022). Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid. eLife. [Link]
-
Chatterjee, A., et al. (2009). Genetic Incorporation of a Small, Environmentally Sensitive, Fluorescent Probe into Proteins in Saccharomyces cerevisiae. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). A Genetically Encoded Fluorescent Probe in Mammalian Cells. ResearchGate. [Link]
-
ResearchGate. (n.d.). Fluorescence properties of L-Anap a, Emission spectra of free L-Anap in different solvents. ResearchGate. [Link]
-
Suarez-Delgado, E., et al. (2022). Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid. Biophysics Colab. [Link]
-
ResearchGate. (n.d.). ANAP fluorescence emission changes report on heat-induced misfolding. ResearchGate. [Link]
-
Lang, K., et al. (2014). Monitoring Protein Misfolding by Site-Specific Labeling of Proteins In Vivo. PLoS ONE. [Link]
-
Wirtz, M., et al. (2023). Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain. eLife. [Link]
-
Wang, L., et al. (2011). Enantiospecific Synthesis of Genetically Encodable Fluorescent Unnatural Amino Acid l-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid. The Journal of Organic Chemistry. [Link]
Sources
- 1. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]
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Commercial suppliers of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine
The following technical guide details the commercial landscape, physicochemical properties, and experimental application of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine , commonly referred to in the scientific literature as L-ANAP .
Molecule: 3-[(6-acetyl-2-naphthalenyl)amino]-L-Alanine Common Abbreviations: L-ANAP, ANAP CAS Registry Numbers: 1185251-08-4 (Free Acid), 2287346-69-2 (TFA Salt)
Executive Summary
L-ANAP is a solvatochromic, fluorescent non-canonical amino acid (ncAA) widely utilized in structural biology and drug discovery. Unlike bulky fluorophores (e.g., GFP) that can perturb protein dynamics, L-ANAP is small (comparable to Tryptophan) and can be site-specifically incorporated into proteins via Genetic Code Expansion (GCE) . Its fluorescence emission shifts significantly based on the polarity of its immediate environment, making it an exquisite probe for monitoring protein conformational changes, protein-protein interactions, and membrane integration.
This guide serves as a central resource for procuring high-quality L-ANAP, validating its purity, and deploying it in biochemical workflows.
Commercial Supply Landscape
Procuring L-ANAP requires attention to the salt form and enantiomeric purity. For Genetic Code Expansion (GCE) experiments, the L-isomer is strictly required.
Primary Commercial Suppliers
The following vendors are verified sources for L-ANAP. Prices and stock status are estimates based on current market data and subject to change.
| Supplier | Product Name | Catalog # | Form | Purity | Typical Pack Size |
| Cayman Chemical | L-ANAP (TFA salt) | 15436 | Solid (Yellow) | ≥95% | 1 mg, 5 mg, 10 mg |
| MedChemExpress | L-ANAP | HY-101937 | Solid | 99.89% | 5 mg - 500 mg |
| InvivoChem | (±)-ANAP HCl | 2308035-47-2 | Powder | 98% | Custom |
| BenchChem | 3-[(6-acetyl-2-naphthalenyl)amino]Alanine | B1141416 | Solid | 95%+ | Inquire |
| Hello Bio | Inquire | Custom | Custom | High | Custom |
Critical Procurement Note: Most commercial L-ANAP is supplied as a Trifluoroacetate (TFA) or Hydrochloride (HCl) salt to enhance stability. When calculating molarity for media supplementation (typically 10–100 µM final concentration), you must account for the molecular weight of the counterion.
MW (Free Acid): ~272.30 g/mol
MW (TFA Salt): ~386.32 g/mol
Custom Synthesis & Bulk Sourcing
For high-throughput screening or industrial fermentation requiring gram-scale quantities, catalog suppliers may be cost-prohibitive.
-
Strategy: Contract Research Organizations (CROs) specializing in unnatural amino acids (e.g., Bachem , Iris Biotech , or PepTech ) can synthesize Fmoc-L-ANAP for solid-phase peptide synthesis (SPPS) or bulk L-ANAP for fermentation.
-
Specification for CROs: Request "L-ANAP free acid, >98% ee (enantiomeric excess), <0.5% residual heavy metals."
Technical Specifications & Physicochemical Properties[2][3][4][5]
Molecular Structure & Solvatochromism
L-ANAP contains a naphthalene moiety derivatized with an electron-donating amino group and an electron-withdrawing acetyl group. This "push-pull" electronic structure creates a large dipole moment upon excitation.
-
Excitation Max: ~350–360 nm (UV/Blue)
-
Emission Max: ~460 nm (Hydrophobic/Non-polar) to ~500 nm (Hydrophilic/Polar)
-
Quantum Yield: High in hydrophobic environments; lower in water (quenched by H-bonding).
Figure 1: Structural logic of L-ANAP fluorescence. The push-pull system between the acetyl and amino groups dictates the environmental sensitivity.
Solubility & Handling
-
Solvent: Soluble in DMSO (up to ~50 mM) and DMF. Poorly soluble in water/PBS at neutral pH without prior dissolution in organic solvent.
-
Storage: Store powder at -20°C, desiccated, and protected from light. Stock solutions in DMSO are stable for ~1 month at -20°C but prone to oxidation; use fresh for critical assays.
Experimental Protocol: Genetic Incorporation
The most powerful application of L-ANAP is its site-specific incorporation into proteins in live cells (E. coli, Yeast, Mammalian) using an orthogonal tRNA/tRNA-synthetase pair.
Workflow Overview
-
Plasmid Design: Mutate the target residue to the TAG (Amber) stop codon.
-
Expression System: Co-transfect with a plasmid encoding the ANAP-tRNA and ANAP-RS (Synthetase).
-
Media Supplementation: Add L-ANAP to the culture medium.
-
Harvest & Imaging: The cell machinery inserts L-ANAP at the TAG site.
Figure 2: Genetic Code Expansion (GCE) workflow for L-ANAP incorporation.
Step-by-Step Protocol (Mammalian HEK293T)
-
Preparation: Dissolve L-ANAP (free acid or salt) in anhydrous DMSO to create a 10 mM Stock . Sonicate if necessary to ensure complete dissolution.
-
Transfection: Plate HEK293T cells. At ~70% confluency, co-transfect your TAG-mutant plasmid and the pANAP-tRNA/RS plasmid (ratio typically 1:1 or 1:4).
-
Pulse: Immediately after transfection, add L-ANAP stock to the media to a final concentration of 10–20 µM .
-
Expert Tip: If using the methyl ester form, lower concentrations (2–5 µM) may suffice due to higher permeability, but esterases must cleave it intracellularly.
-
-
Incubation: Incubate cells for 24–48 hours. Keep culture in the dark to prevent photobleaching of the fluorophore.
-
Wash: Prior to imaging, wash cells 3x with PBS to remove background fluorescence from free L-ANAP in the media.
-
Imaging: Excite at 350–375 nm. Collect emission at 450–500 nm.
Quality Control & Validation
When receiving a new batch of L-ANAP from a supplier, perform these checks to ensure experimental success.
-
Visual Inspection: The powder should be bright yellow. Brown or orange discoloration indicates oxidation.
-
Solubility Test: Dilute 1 µL of 10 mM stock into 1 mL PBS. The solution should be clear. Precipitates indicate poor quality or salt issues.
-
Fluorescence Check:
-
Take 1 µM L-ANAP in Ethanol (Non-polar) -> Expect Blue emission (~460 nm).
-
Take 1 µM L-ANAP in Water (Polar) -> Expect Green/Yellow emission (~500 nm) and lower intensity.
-
Self-Validating Step: If the emission does not shift between Ethanol and Water, the probe is degraded or incorrect.
-
References
-
Chatterjee, A., et al. (2013). "A Genetically Encodable Distinctly Fluorescent Amino Acid." Journal of the American Chemical Society. Link
-
Zagotta, W. N., et al. (2016). "Measuring distances between TRPV1 and the plasma membrane using a noncanonical amino acid and transition metal ion FRET." Journal of General Physiology. Link
-
MedChemExpress (MCE). "L-ANAP Product Datasheet." Link
-
Cayman Chemical. "L-ANAP (trifluoroacetate salt) Product Information." Link
-
Lee, H. S., et al. (2009). "Genetic incorporation of a small, environmentally sensitive, fluorescent probe into proteins in Saccharomyces cerevisiae." Journal of the American Chemical Society. Link
A Senior Application Scientist's Guide to Fluorescent Amino Acid Probes
Abstract
Fluorescence imaging has become an essential tool in modern biology, offering the ability to visualize molecular processes with high spatial and temporal precision.[1] Traditional methods often rely on large extrinsic fluorophores, like Green Fluorescent Protein (GFP), which can interfere with the native structure and function of the protein of interest.[1][2][3][4] Fluorescent unnatural amino acids (fUAAs) present a powerful alternative, as they can be incorporated site-specifically into proteins with minimal disruption, providing high-resolution insights while maintaining biological integrity.[1][5][6] This guide provides an in-depth exploration of fluorescent amino acid probes, from fundamental principles and design strategies to practical applications and experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile tools to study protein structure, dynamics, and interactions in both in vitro and in vivo systems.[7]
The Rationale for Fluorescent Amino Acids: Beyond Traditional Labeling
The study of protein dynamics, localization, and interactions is fundamental to understanding complex biological processes at a molecular level.[8] While fluorescent proteins (FPs) like GFP have been invaluable, their large size (>20 kDa) can perturb the function of the host protein, especially when studying small proteins or specific domains.[2][3][4] Similarly, traditional methods of labeling proteins with organic dyes can lack site-specificity and may require harsh chemical modifications.[9][10]
Fluorescent amino acids (fAAs) overcome these limitations by offering a minimally invasive labeling strategy.[1][5] These synthetic analogs of natural amino acids possess intrinsic fluorescence and can be incorporated into proteins at specific sites.[1] Their small size, comparable to natural amino acids, minimizes steric hindrance and helps preserve the native structure and function of the protein under investigation.[1] This allows for a more accurate and localized interrogation of the biological environment.[6][11]
Core Concepts: The Photophysical Mechanisms of Fluorescent Amino Acid Probes
The utility of fAAs as molecular reporters stems from their sensitivity to the local microenvironment. Changes in polarity, pH, or proximity to other molecules can alter their fluorescent properties. Several key photophysical principles underpin their function:
-
Solvatochromism: Many fAAs exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the surrounding solvent.[12] This property is invaluable for probing changes in protein conformation, ligand binding, or membrane interactions that alter the local environment of the probe.[2][12]
-
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor chromophore.[13][14] The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler" for measuring intramolecular and intermolecular distances.[15] An fAA can serve as either a FRET donor or acceptor when paired with another fluorophore, enabling the study of protein conformational changes and binding events.[13][14]
-
Photoinduced Electron Transfer (PET): PET is a process where an electron is transferred from a donor to an acceptor molecule in the excited state, leading to fluorescence quenching.[13][14] The rate of PET is exponentially dependent on the distance between the fluorophore and the quencher. This mechanism is often exploited in the design of "turn-on" biosensors, where a conformational change upon ligand binding separates the fluorophore from a quenching group, resulting in a significant increase in fluorescence.[13][14]
The Fluorescent Amino Acid Toolkit: A Comparative Overview
A diverse array of fAAs has been developed, each with unique photophysical properties. The choice of probe depends on the specific biological question, the desired spectral properties, and the experimental system.
| Fluorescent Amino Acid | Common Abbreviation | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Key Features & Applications |
| Dansylalanine | DanAla | ~330 | ~520 (environment-dependent) | Variable | Environmentally sensitive, large Stokes shift; used to monitor protein unfolding and ligand binding.[16] |
| Acridonylalanine | Acd | ~385 | ~420-450 | ~0.98 | Highly photostable with a long fluorescence lifetime; excellent for fluorescence lifetime imaging microscopy (FLIM) and FRET studies.[17][18][19] |
| Anap | Anap | ~360 | ~480 | ~0.48 | Environmentally sensitive; widely used as a FRET donor to study protein conformational changes.[2][3][15] |
| 4-Cyano-L-tryptophan | 4CN-Trp | ~310 | ~410 | ~0.88 | Red-shifted absorption and emission compared to tryptophan; excellent quantum yield and photostability; used in FRET studies with tryptophan.[1] |
| BODIPY-based Amino Acids | e.g., BFLAF | ~503 | ~510 | ~0.5-0.9 | Bright and photostable with narrow emission spectra; available in a range of colors.[20][21][22][23][24] |
| Coumarin-based Amino Acids | e.g., 7-HCAA | ~325-360 | ~450 (environment-dependent) | Variable | Environmentally sensitive; used to create protein-based fluorescent sensors.[25] |
Incorporation Strategies: Getting the Probe to the Right Place
Site-specific incorporation of fAAs is crucial for their effective use.[26] Several methods have been developed to achieve this with high fidelity.
Genetic Code Expansion via Amber Suppression
This is a powerful in vivo method that allows for the site-specific incorporation of fAAs into proteins in both prokaryotic and eukaryotic cells.[7][16][27][28]
Core Principle: The amber stop codon (UAG) is repurposed to encode the fAA.[27][28] This is achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. The orthogonal aaRS is engineered to specifically recognize and charge the fAA onto the orthogonal tRNA, which has an anticodon that recognizes the UAG codon.[16][27][28]
Workflow:
Caption: Amber Suppression Workflow for fAA Incorporation.
Detailed Protocol: Site-Specific Incorporation of Acridonylalanine (Acd) in Mammalian Cells [17]
-
Plasmid Preparation: Co-transfect HEK293T/17 cells with three plasmids:
-
A plasmid encoding the engineered Mb PylRS variant for Acd (Mb AcdRS).
-
A plasmid encoding a dominant-negative mutant of eukaryotic release factor 1 (DN-eRF1) to improve suppression efficiency.
-
A plasmid encoding the protein of interest with a TAG codon at the desired incorporation site.
-
-
Cell Culture and Transfection: Culture cells in DMEM supplemented with 10% FBS. Perform transfection when cells reach 70-80% confluency.
-
fAA Supplementation: 24 hours post-transfection, replace the medium with fresh medium containing the fluorescent amino acid Acd.
-
Protein Expression: Allow protein expression to proceed for 48 hours.
-
Harvesting and Analysis: Wash cells to remove unincorporated Acd. Harvest cells and analyze protein expression and labeling efficiency by fluorescence microscopy or Western blot.[17]
Solid-Phase Peptide Synthesis (SPPS)
For in vitro studies, SPPS is a straightforward method for incorporating fAAs into peptides and small proteins.[1]
Core Principle: The peptide is synthesized step-by-step on a solid support. The fAA, protected with an Fmoc group, is added to the growing peptide chain at the desired position.
Workflow:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Applications in Research and Drug Development
The unique properties of fAAs make them powerful tools for a wide range of applications.
-
Probing Protein Structure and Dynamics: Environmentally sensitive fAAs can report on conformational changes that occur during protein folding, ligand binding, or enzymatic activity.[2][7] For example, the fluorescence of Anap incorporated into E. coli glutamine binding protein was used to directly probe local structural changes upon glutamine binding.[3]
-
Investigating Protein-Protein and Protein-Ligand Interactions: FRET-based assays using fAAs can be used to measure binding affinities and kinetics.[26] The small size of fAAs is particularly advantageous for studying interactions within crowded cellular environments.[6]
-
High-Throughput Screening: Fluorescent assays based on fAAs can be adapted for high-throughput screening of small molecule libraries to identify potential drug candidates that modulate protein function.
-
Cellular Imaging: The ability to genetically encode fAAs allows for the labeling and tracking of proteins in living cells, providing insights into protein localization, trafficking, and dynamics.[4][29]
Experimental Design and Validation: Ensuring Scientific Integrity
As with any fluorescence-based technique, careful experimental design and validation are critical to ensure that the observed signal is a true reflection of the biological process under investigation.
Key Considerations for a Self-Validating System:
-
Minimal Perturbation: It is essential to verify that the incorporated fAA does not significantly perturb the structure, function, or localization of the protein of interest. This can be assessed through functional assays, circular dichroism, or comparison to the wild-type protein.[5][30]
-
Control Experiments:
-
Negative Control: Express the protein of interest without the fAA to assess background fluorescence.
-
Positive Control: Use a known ligand or condition that induces a conformational change to validate the responsiveness of the fAA probe.
-
Non-suppressing Control: In amber suppression experiments, transfect cells with the gene of interest containing the TAG codon but without the orthogonal aaRS/tRNA pair to confirm that the full-length protein is only produced in the presence of the suppression machinery.
-
-
Photophysical Characterization: Characterize the photophysical properties of the fAA-labeled protein in vitro to understand its behavior before conducting in-cell experiments.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no fluorescence signal | - Inefficient incorporation of the fAA.- Fluorescence quenching due to the local environment.- Incorrect excitation/emission wavelengths. | - Optimize fAA concentration and expression time.- Test different incorporation sites.- Confirm spectrometer settings.[31] |
| High background fluorescence | - Autofluorescence from cells or media.- Non-specific binding of the fAA. | - Use appropriate filter sets.- Perform thorough washing steps.- Include a "no fAA" control.[32] |
| Altered protein function | - The fAA is perturbing the protein's structure or active site. | - Choose a smaller fAA.- Select an incorporation site away from functional domains.- Perform functional assays to compare the labeled protein to the wild-type.[33] |
| Low suppression efficiency in genetic code expansion | - Inefficient aaRS/tRNA pair.- Competition with cellular release factors. | - Use an optimized aaRS variant.- Co-express a dominant-negative release factor (e.g., DN-eRF1).[17]- Optimize the codon context surrounding the amber codon. |
References
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A genetically encoded fluorescent amino acid - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Fluorescent amino acids as versatile building blocks for chemical biology. (2020). Nature. [Link]
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Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. (2025). Royal Society of Chemistry. [Link]
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Improved fluorescent amino acids for cellular imaging. (2021). University of Pennsylvania. [Link]
-
Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. (2025). ACS Publications. [Link]
-
Protein Labeling Techniques. (n.d.). Sino Biological. [Link]
-
The Genetic Incorporation of a Small, Environmentally Sensitive, Fluorescent Probe into Proteins in S. Cerevisiae - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Genetic Incorporation of a Small, Environmentally Sensitive, Fluorescent Probe into Proteins in Saccharomyces cerevisiae. (2009). ACS Publications. [Link]
-
A genetically encoded fluorescent amino acid. (2006). National Center for Biotechnology Information. [Link]
-
The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. (2021). Frontiers. [Link]
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Development of novel fluorescent α-amino acids and genetically incorporating into proteins for live-cell imaging: a dissertation in Chemistry and Biochemistry. (n.d.). University of Massachusetts Dartmouth. [Link]
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Fluorescent Amino Acids: Modular Building Blocks for the Assembly of New Tools for Chemical Biology. (2013). DSpace@MIT. [Link]
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Incorporation of fluorescent non-natural amino acids into N-terminal tag of proteins in cell-free translation and its dependence on position and neighboring codons. (2010). National Center for Biotechnology Information. [Link]
-
Recent advances in the synthesis and application of fluorescent α-amino acids. (2025). Wiley Online Library. [Link]
-
Fluorescent proteins: Crystallisation, structural determination and non-natural amino acid incorporation. (n.d.). Cardiff University. [Link]
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Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Protein labeling and imaging. (n.d.). MRC Laboratory of Molecular Biology. [Link]
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Genetic encoding of a highly photostable, long lifetime fluorescent amino acid for imaging in mammalian cells. (2021). Royal Society of Chemistry. [Link]
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Site-Specific Labeling of Proteins Using Unnatural Amino Acids. (2019). National Center for Biotechnology Information. [Link]
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A review on recent advances in amino acid and peptide-based fluorescence and its potential applications. (n.d.). Royal Society of Chemistry. [Link]
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Site‐Specific Protein Labeling with Fluorophores as a Tool To Monitor Protein Turnover - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Fluorescent amino acids as versatile building blocks for chemical biology. (2020). National Center for Biotechnology Information. [Link]
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Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. (n.d.). PUREfrex. [Link]
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Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. (2019). Portland Press. [Link]
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Applications of Fluorescent Peptide Synthesis in Molecular Imaging. (2024). Genosphere Biotechnologies. [Link]
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How to Troubleshoot Problems with Fluorescently Tagged Proteins. (2024). Bitesize Bio. [Link]
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Troubleshooting in Fluorescent Staining. (2024). Creative Bioarray. [Link]
-
Synthesis and study of spectral properties of amino acids – BODIPY conjugates. (2025). ResearchGate. [Link]
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New strategies for fluorescently labeling proteins in the study of amyloids - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Design Strategies of Fluorescent Biosensors Based on Biological Macromolecular Receptors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
An improved fluorescent noncanonical amino acid for measuring conformational distributions using time‐resolved tr. (2021). bioRxiv. [Link]
-
An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET. (2026). ResearchGate. [Link]
-
An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET. (2021). National Center for Biotechnology Information. [Link]
-
Structural origins of altered spectroscopic properties upon ligand binding in proteins containing a fluorescent non-canonical amino acid - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
PET and FRET Utility of an Amino Acid Pair: Tryptophan and 4-Cyanotryptophan - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
PET and FRET utility of an amino acid pair: tryptophan and 4-cyanotryptophan. (n.d.). Royal Society of Chemistry. [Link]
-
Fluorescent Protein Guide: Biosensors. (n.d.). Addgene. [Link]
-
Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (2022). MDPI. [Link]
-
Synthesis of BODIPY-Amino Acids and the Potential Applications as Specific Dyes for the Cytoplasm of Langerhans β-Cells. (n.d.). SciELO. [Link]
-
The design and evolution of fluorescent protein-based sensors for monoatomic ions in biology - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Fluorescent-Protein-Based Biosensors: Modulation of Energy Transfer as a Design Principle. (2009). ACS Publications. [Link]
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Navigating the Unseen: A Technical Guide to the Safe Handling of Naphthalenylamino Alanine Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and biochemical research, naphthalenylamino alanine derivatives represent a class of compounds with significant potential.[1][2] Their unique structural features, characterized by a bulky, hydrophobic naphthalene moiety linked to an alanine backbone, make them valuable building blocks in the synthesis of novel therapeutic agents and probes for studying biological systems.[1][2] However, as with any novel chemical entity, a thorough understanding of their potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of naphthalenylamino alanine compounds, grounded in established safety principles and synthesized from available data on structurally related molecules.
Section 1: Hazard Identification and Toxicological Profile
A comprehensive understanding of a compound's intrinsic hazards is the foundation of any safety protocol. For many naphthalenylamino alanine compounds, detailed toxicological data may be limited, often with safety data sheets stating that the toxicological properties have not been fully investigated.[3][4] This necessitates a precautionary approach, drawing analogies from structurally similar compounds and the constituent chemical groups.
1.1 Known and Potential Hazards
Based on available Safety Data Sheets (SDS) for related compounds such as 3-(1-Naphthyl)-D-alanine and 3-(2-Naphthyl)-L-alanine, the primary hazards are generally categorized as:
-
Skin and Eye Irritation: Direct contact with the powdered solid or solutions may cause irritation.[4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system.[4]
-
Gastrointestinal Irritation: Ingestion may cause irritation of the digestive tract.[4]
While not specifically classified as hazardous under OSHA 2024 standards in some cases, the lack of comprehensive toxicological data warrants treating these compounds with caution.[3]
1.2 Insights from Structural Analogs
The naphthalene group is an aromatic hydrocarbon, and some polycyclic aromatic hydrocarbons (PAHs) are known for their potential toxicity. While naphthalenylamino alanine itself is not a PAH, this structural component suggests that skin contact should be minimized. The amino acid portion is generally benign, but the overall molecule's properties are influenced by the combination of these groups. For instance, some alanine derivatives have been associated with adverse health effects, highlighting the importance of understanding the complete structure.[5]
1.3 GHS Classification (Anticipated)
While a specific GHS classification for all naphthalenylamino alanine compounds is not available, based on analogs, a researcher should anticipate classifications that include warnings for skin, eye, and respiratory irritation. For some related structures, such as L-alanyl-L-alanine 2-naphthylamide, a more severe hazard classification of "May cause cancer" has been noted.[6] This underscores the critical need to handle these compounds with a high degree of care.
Section 2: Risk Assessment and Mitigation
A systematic risk assessment is crucial before commencing any work with naphthalenylamino alanine compounds. This involves evaluating the specific procedures to be undertaken and implementing appropriate control measures.
2.1 The Core of Risk Assessment: A Workflow
A dynamic risk assessment should be performed for each experimental protocol. The following diagram illustrates a logical workflow for this process.
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Methodological & Application
Protocol for expressing ANAP-containing proteins in E. coli
Application Note: High-Fidelity Expression of ANAP-Labeled Proteins in E. coli
Executive Summary
The site-specific incorporation of the fluorescent non-canonical amino acid 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (ANAP) represents a paradigm shift in protein biophysics. Unlike bulky GFP fusions, ANAP is small (roughly the size of Tryptophan), environmentally sensitive (solvatochromic), and minimally perturbing to native protein structure.
This guide details the protocol for expressing ANAP-containing proteins in Escherichia coli using an orthogonal tRNA/tRNA-synthetase pair.[1] We prioritize the use of Genomically Recoded Organisms (GROs) to maximize yield and eliminate truncation artifacts.
Mechanism of Action: Orthogonal Translation
To incorporate ANAP, we hijack the amber stop codon (TAG). This requires a "suppression" system derived from Methanocaldococcus jannaschii (Mj) machinery, evolved to recognize ANAP but not endogenous amino acids.
Key Components:
-
Orthogonal tRNA (
): Recognizes the UAG stop codon. -
Orthogonal aaRS (ANAP-RS): Charges the
exclusively with ANAP. -
Release Factor Deficiency: Using a strain lacking Release Factor 1 (RF1) prevents premature termination at the TAG site.
Figure 1: Mechanism of Amber Suppression. The orthogonal synthetase charges the suppressor tRNA with ANAP, which decodes the TAG codon at the ribosome. In RF1-deficient strains (C321.∆A), competition for the TAG codon is eliminated.
Critical Materials & Reagents
A. Bacterial Strains
-
Recommended: C321.∆A (Addgene #48998).
-
Rationale: This strain has all 321 native TAG codons recoded to TAA and the prfA gene (encoding RF1) deleted.[2] This results in zero premature termination and significantly higher yields compared to BL21(DE3).
-
-
Alternative: BL21(DE3).[1]
-
Warning: Expect 30-60% truncated protein due to RF1 competition.
-
B. Plasmids
| Plasmid Type | Name | Description | Resistance |
| Machinery | pANAP (or pEvol-ANAP) | Encodes | Chloramphenicol (Cm) |
| Target | pET-Target-TAG | Your gene of interest with a TAG mutation. | Ampicillin (Amp) or Kan |
C. ANAP Stock Preparation
ANAP is expensive and insoluble in neutral water. Proper preparation is critical.[3]
-
Source: ANAP-free acid (e.g., from MedChemExpress or synthesized).
-
Stock Concentration: 100 mM.
-
Solvent: Anhydrous DMSO.
-
Storage: Aliquot (50 µL) and store at -80°C. Protect from light.
-
Expert Tip: If using the free acid form in aqueous buffer, you must raise the pH (NaOH) to solubilize, but DMSO stocks are preferred for "feeding" cultures to prevent precipitation shocks.
-
Experimental Protocol
Phase 1: Genetic Design
-
Site Selection: Choose a residue on the protein surface or a rigid loop. Avoid burying ANAP in the hydrophobic core unless studying core dynamics, as its size may destabilize the fold.
-
Mutagenesis: Perform site-directed mutagenesis to convert the target codon to TAG (Amber).
-
Verification: Sequence the plasmid to confirm the mutation and ensure no frame shifts occurred.
Phase 2: Expression Workflow
Figure 2: Expression Workflow. Note the specific timing of ANAP addition immediately prior to induction.
Detailed Steps:
-
Co-transformation: Transform C321.∆A cells with both pANAP and pTarget. Plate on LB-Agar with Ampicillin (100 µg/mL) and Chloramphenicol (34 µg/mL).
-
Starter Culture: Inoculate a single colony into 20 mL LB (Amp/Cm). Grow overnight at 37°C. Do not add ANAP yet.
-
Scale Up: Dilute overnight culture 1:100 into 1L of fresh LB (Amp/Cm).
-
Growth: Incubate at 37°C / 250 RPM until
reaches 0.6 – 0.8 . -
ANAP Feeding (Crucial Step):
-
Add ANAP stock (dissolved in DMSO) to a final concentration of 1 mM .
-
Expert Note: Add the ANAP dropwise while the culture is stirring to prevent immediate precipitation.
-
-
Induction:
-
Wait 10 minutes after ANAP addition to allow cellular uptake.
-
Add 0.2% L-Arabinose (to induce pANAP machinery).
-
Add 0.5 - 1 mM IPTG (to induce target protein).
-
-
Expression: Lower temperature to 18-25°C and shake overnight (16-20 hours).
-
Why lower temp? Folding of non-canonical proteins is often slower; lower temps prevent aggregation.
-
Phase 3: Purification (The "Dark" Phase)
ANAP is light-sensitive. From this point forward, minimize light exposure . Wrap columns and tubes in aluminum foil.
-
Lysis: Resuspend pellet in lysis buffer. Add protease inhibitors. Sonicate on ice.
-
Clarification: Centrifuge at 15,000 x g for 30 mins.
-
Affinity Chromatography (e.g., Ni-NTA):
-
Load supernatant.
-
Washing (Critical): ANAP is sticky. Wash with at least 50 column volumes (CV) of buffer containing 20-40 mM Imidazole.
-
Validation: Check the flow-through fluorescence. Continue washing until the waste stream is non-fluorescent.
-
-
Elution: Elute with high imidazole.
-
Size Exclusion (SEC): Highly recommended to separate ANAP-protein from any remaining free dye or truncated species.
Quality Control & Validation
Every batch must be self-validated using these two methods:
Method A: Fluorescence Spectroscopy
-
Excitation: 350 nm
-
Emission: ~480 nm (Blue/Cyan shift depending on environment).
-
Test: Denature a small aliquot in 6M Guanidine or 8M Urea.
-
Result: The emission peak should red-shift (move to longer wavelengths, e.g., >500 nm) and decrease in quantum yield as ANAP becomes exposed to the aqueous solvent. This confirms the dye is buried/incorporated, not just stuck to the surface.
-
Method B: Mass Spectrometry (Intact Protein)
-
Compare the observed mass to the theoretical mass.
-
Calculation: Theoretical Mass = (WT Mass) - (Mass of Tyrosine/Native AA) + (Mass of ANAP).
-
Mass Shift: ANAP residue mass is 255.27 Da (incorporated).
-
Success Criteria: A single peak corresponding to the full-length ANAP protein. Absence of a peak at [Mass - ANAP] indicates high fidelity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | RF1 competition (if using BL21). | Switch to C321.∆A strain.[4][5] |
| Toxic overexpression. | Reduce IPTG to 0.1 mM; reduce temp to 18°C. | |
| High Background Fluorescence | Free ANAP contamination. | Increase wash steps (50+ CV). Perform dialysis or SEC. |
| Truncated Protein | Inefficient suppression. | Increase L-Arabinose concentration. Ensure pANAP plasmid is not lost (maintain Cm). |
| Precipitate in Culture | ANAP crashed out of solution. | Dissolve ANAP in 100% DMSO. Add dropwise. Ensure media pH is > 7.0. |
References
-
Chatterjee, A., Sun, S. B., Furman, J. L., Xiao, H., & Schultz, P. G. (2013). A versatile biosynthetic method for the incorporation of fixed-structure fluorescent amino acids into proteins. Journal of the American Chemical Society, 135(34), 12540–12543. [Link]
-
Lajoie, M. J., et al. (2013). Genomically recoded organisms expand biological functions. Science, 342(6156), 357-360. [Link]
-
Addgene Plasmid Repository. pANAP (Plasmid #48696).[6] [Link]
-
Addgene Strain Repository. C321.∆A (Strain #48998). [Link]
-
Summerer, D., et al. (2006). A genetically encoded fluorescent amino acid. Proceedings of the National Academy of Sciences, 103(26), 9785-9789. [Link]
Sources
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- 2. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. addgene.org [addgene.org]
Application Note: Site-Specific Protein Labeling with the Fluorescent Amino Acid Anap
A Guide to Genetically Encoding a High-Resolution Environmental Probe for Probing Protein Structure, Dynamics, and Interactions
Introduction: Beyond the Canonical 20 Amino Acids
The ability to observe proteins in action within their native cellular environment is paramount to understanding biological processes. Traditional methods often rely on bulky fluorescent protein fusions (e.g., GFP) or non-specific chemical labeling of reactive residues like cysteine. While powerful, these approaches can suffer from steric hindrance that perturbs protein function or a lack of precision. The field of genetic code expansion has revolutionized protein science by enabling the site-specific incorporation of non-canonical amino acids (ncAAs) with unique functionalities directly into the protein backbone during translation.[1][2][3]
This guide focuses on 3-[(6-acetyl-2-naphthalenyl)amino]Alanine (Anap) , a small, fluorescent ncAA that serves as a powerful and minimally disruptive probe.[4][5] Anap's fluorescence is highly sensitive to the polarity of its local environment, making it an exquisite tool for reporting on protein conformational changes, ligand binding, and intermolecular interactions in real-time.[5][6][7][8][9] Unlike larger fluorescent tags, Anap's compact size (MW ≈ 273 Da) is less likely to interfere with a protein's natural folding and function.[5][9] This note provides the scientific principles and detailed protocols for incorporating Anap into target proteins in both prokaryotic and eukaryotic systems.
Principle of the Method: Amber Suppression for Genetic Code Expansion
Site-specific incorporation of Anap is achieved by hijacking the cell's translational machinery through a technique called amber stop codon suppression.[6][10][11] The process requires two key bio-orthogonal components that function independently of the host cell's endogenous machinery:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and charges Anap onto its partner tRNA.[12][13] This aaRS must not recognize any of the 20 canonical amino acids.
-
An Orthogonal Suppressor tRNA: A tRNA, typically with a CUA anticodon, that is not recognized by any of the host cell's endogenous synthetases but is a substrate for the orthogonal aaRS.[14] This tRNA recognizes the UAG (amber) stop codon in the mRNA sequence.
When these components are introduced into a cell along with a gene of interest where the codon for the desired labeling site has been mutated to a TAG codon, the system works as follows: The orthogonal aaRS selectively attaches Anap to the suppressor tRNA. During translation, when the ribosome encounters the UAG codon, instead of terminating protein synthesis, the Anap-charged suppressor tRNA binds and incorporates Anap into the growing polypeptide chain.[15]
Caption: Workflow for site-specific Anap incorporation.
Photophysical Properties of Anap
The utility of Anap stems from its favorable fluorescence properties. It absorbs in the near-UV range and emits in the visible blue-green spectrum. Critically, its emission maximum and quantum yield are sensitive to the local environment, undergoing a blue-shift in more hydrophobic (less polar) environments.[16] This solvatochromic shift allows researchers to infer detailed information about the probe's immediate surroundings.
| Property | Value (in Aqueous Buffer) | Value (in Organic Solvent, e.g., EtOH) | Source |
| Absorption Max (λ_abs) | ~360 nm | ~360 nm | [5] |
| Emission Max (λ_em) | ~490 nm | ~440-450 nm | [5] |
| Extinction Coefficient (ε) | ~17,500 M⁻¹cm⁻¹ | ~17,500 M⁻¹cm⁻¹ | [5] |
| Quantum Yield (Φ) | Variable (lower) | ~0.48 | [5] |
| Fluorescence Lifetime (τ) | ~2-12 ns (environment dependent) | - |
Protocol 1: Site-Specific Incorporation of Anap in E. coli
This protocol is designed for expressing Anap-labeled proteins in bacterial systems, which is ideal for generating large quantities of purified protein for in vitro biochemical and biophysical studies.
1.1. Rationale and Experimental Design
-
Plasmid System: A two-plasmid system is typically employed. The first plasmid (e.g., pET, pBAD series) carries the gene of interest with an in-frame amber (TAG) codon at the desired labeling site. The second plasmid (e.g., pEVOL, pANAP) constitutively or inducibly expresses the orthogonal Anap-specific synthetase and its cognate suppressor tRNA.
-
Host Strain: Use an E. coli strain suitable for protein expression, such as BL21(DE3). It is crucial to use a strain that does not have an active amber suppressor tRNA, which could lead to mis-incorporation of canonical amino acids.
-
Media: Anap is added directly to the culture medium. A minimal media (e.g., M9) is often preferred over rich media (LB) to reduce background fluorescence and improve the efficiency of Anap uptake and incorporation, although successful expression in LB is also common.
1.2. Materials
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid encoding the target gene with a TAG mutation
-
Plasmid encoding the AnapRS/tRNA pair (e.g., pEVOL-Anap)
-
L-Anap powder (prepare a 10-20 mM stock in 0.1 M NaOH, filter sterilize)
-
Appropriate antibiotics, culture media (LB or M9), and inducers (e.g., IPTG, Arabinose)
-
Standard equipment for bacterial culture, protein purification (e.g., Ni-NTA resin for His-tagged proteins), and analysis (SDS-PAGE, fluorescence imager, mass spectrometer).
1.3. Step-by-Step Protocol
-
Transformation: Co-transform the E. coli host strain with both the target gene plasmid and the pEVOL-Anap plasmid using standard chemical or electroporation methods. Plate on LB-agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB or M9 minimal media supplemented with antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of expression media (with antibiotics) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1. Grow the culture at 37°C with shaking.
-
Induction: When the culture reaches an OD₆₀₀ of 0.6-0.8, add L-Anap to a final concentration of 10-20 µM. Immediately after, add the appropriate chemical inducer (e.g., 0.1-1 mM IPTG or 0.02-0.2% L-arabinose) to initiate expression of the target protein.
-
Scientist's Note: The optimal Anap concentration can vary. It's advisable to titrate Anap to find the best balance between incorporation efficiency and cell toxicity.
-
-
Expression: Reduce the temperature to 18-25°C and continue shaking for 12-18 hours. Lower temperatures often improve protein folding and the fidelity of Anap incorporation.
-
Control Experiment: It is essential to run a parallel negative control culture that includes the inducer but lacks Anap. In this control, translation should terminate at the amber codon, resulting in a truncated, non-fluorescent protein product.
-
Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells (e.g., by sonication) and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography for a His-tagged protein).
-
Critical Step: Protect the sample from light as much as possible during and after purification to prevent photobleaching of Anap.
-
-
Verification of Incorporation:
-
In-gel Fluorescence: Run the purified protein from the Anap(+) and Anap(-) cultures on an SDS-PAGE gel. Visualize the gel using a UV transilluminator or a fluorescence gel imager (excite ~365 nm, emit ~450-500 nm). A fluorescent band should appear at the expected full-length molecular weight only in the Anap(+) sample.
-
Mass Spectrometry: For definitive confirmation, analyze the purified protein using ESI-MS. The measured mass should correspond to the theoretical mass of the protein with Anap incorporated.
-
Protocol 2: Site-Specific Incorporation of Anap in Mammalian Cells
Incorporating Anap in mammalian cells allows for the study of proteins in their native context, enabling live-cell imaging and analysis of cellular signaling pathways.[4][5][9]
2.1. Rationale and Experimental Design
-
Plasmid System: A single or multi-plasmid system is transfected into mammalian cells (e.g., HEK293T, CHO). The plasmids contain the necessary components driven by mammalian promoters (e.g., CMV): the target gene with the TAG codon, the orthogonal AnapRS, and the suppressor tRNA.[5]
-
Cell Lines: HEK293T cells are commonly used due to their high transfection efficiency. The choice of cell line should be guided by the specific biological question.
-
Delivery: Anap is added directly to the cell culture medium. Its cell permeability allows it to be taken up for incorporation.[5]
2.2. Materials
-
Mammalian cell line (e.g., HEK293T)
-
Plasmid(s) encoding the target gene (with TAG), AnapRS, and tRNA
-
Transfection reagent (e.g., Lipofectamine, PEI)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
L-Anap (10-20 mM stock in 0.1 M NaOH)
-
Equipment for mammalian cell culture, fluorescence microscopy, and western blotting.
2.3. Step-by-Step Protocol
-
Cell Seeding: Seed cells in the desired format (e.g., 6-well plates, glass-bottom dishes for microscopy) such that they reach 70-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the plasmid(s) encoding the target protein and the Anap incorporation machinery using a suitable transfection reagent according to the manufacturer's protocol.
-
Anap Supplementation: 4-6 hours post-transfection, replace the medium with fresh complete medium containing L-Anap at a final concentration of 10-20 µM.
-
Scientist's Note: As with E. coli, the optimal Anap concentration should be determined empirically to maximize incorporation without significant cytotoxicity.
-
-
Expression: Incubate the cells for 24-72 hours to allow for gene expression and protein labeling. The optimal expression time will depend on the protein and promoter strength.
-
Verification and Analysis:
-
Fluorescence Microscopy: Image the live or fixed cells using a fluorescence microscope equipped with a DAPI or similar filter set (e.g., ~360 nm excitation, ~460 nm emission). Fluorescent signal should only be observed in cells transfected with all components and supplemented with Anap.[4]
-
Western Blot: Harvest cell lysates and perform a western blot using an antibody against the target protein or an epitope tag. In the Anap(+) sample, a band corresponding to the full-length protein should be visible. In a parallel Anap(-) control, this band should be absent or significantly reduced, with a potential lower band corresponding to the truncated product.
-
Applications and Experimental Workflows
The unique properties of Anap enable a wide range of applications for studying protein biophysics.
3.1. Probing Conformational Changes
Because Anap's fluorescence emission spectrum shifts in response to changes in the local solvent environment, it can be used to monitor conformational changes that alter the probe's exposure to solvent or proximity to other residues.[7][8] For example, incorporating Anap into a ligand-binding pocket can report on the binding event, which often creates a more hydrophobic environment, leading to a blue-shift in emission and an increase in fluorescence intensity.
3.2. Förster Resonance Energy Transfer (FRET)
Anap is an excellent donor fluorophore for FRET experiments when paired with suitable acceptors like GFP or organic dyes.[6][17] FRET measures the distance between the donor and acceptor, providing angstrom-level resolution of intra- and intermolecular distances. By incorporating Anap at a specific site, it can serve as a precise starting point for distance measurements to another labeled site or protein.
Caption: Using Anap as a FRET donor to detect protein interaction.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No full-length protein yield | Inefficient amber suppression; Anap toxicity; Poor expression of aaRS/tRNA; Codon at an essential site. | Optimize Anap and inducer concentrations. Switch to a different expression host or cell line. Use a plasmid with a stronger promoter for the aaRS/tRNA pair. Choose a different site for labeling. |
| High background fluorescence | Autofluorescence from media components; Unincorporated Anap. | For in vitro work, use M9 minimal media. For microscopy, wash cells thoroughly with PBS before imaging. Ensure complete removal of free Anap during protein purification. |
| No fluorescence in full-length protein | Anap is in a quenching environment. | The local environment (e.g., proximity to Trp, Tyr, or Met) can quench fluorescence. Choose a different labeling site. |
| Truncated protein in Anap(+) sample | Incomplete suppression; Depletion of Anap in the media. | Increase Anap concentration. Optimize expression time and temperature. |
References
-
Chatterjee, A., Sun, S. B., Furman, J. L., Xiao, H., & Schultz, P. G. (2013). A Genetically Encoded Fluorescent Probe in Mammalian Cells. Journal of the American Chemical Society, 135(32), 11641–11644. [Link]
-
Chatterjee, A., et al. (2013). A Genetically Encoded Fluorescent Probe in Mammalian Cells. Journal of the American Chemical Society. Available at: [Link]
-
Gordon, S. E. (2021). ANAP: A versatile, fluorescent probe of ion channel gating and regulation. Methods in Enzymology. Available at: [Link]
-
Lee, H. S., Guo, J., Lemke, E. A., Dimon, R. D., & Schultz, P. G. (2009). Genetic Incorporation of a Small, Environmentally Sensitive, Fluorescent Probe into Proteins in Saccharomyces cerevisiae. Journal of the American Chemical Society, 131(35), 12921–12923. [Link]
-
Durner, J., et al. (2023). Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay. eLife. Available at: [Link]
-
Kalstrup, T., & Blunck, R. (2013). A simplified and highly efficient protocol for the incorporation of unnatural amino acids in Xenopus oocytes. Journal of Visualized Experiments. Available at: [Link]
-
Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764–4806. [Link]
-
Park, J., et al. (2017). A Unique Genetically Encoded FRET Pair in Mammalian Cells. Angewandte Chemie International Edition. Available at: [Link]
-
Wan, W., et al. (2024). Genetic Code Expansion: Recent Developments and Emerging Applications. Chemical Reviews. Available at: [Link]
-
Waggoner, A. S. (2013). Fluorescent Probes for Analysis of Cell Structure, Function, and Health. Current Protocols in Cytometry. Available at: [Link]
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Application Notes & Protocols: Flow Cytometry Analysis of Thiol-Reactive ANAP-Labeled Cells
Abstract
This technical guide provides a comprehensive overview of the application of a specific thiol-reactive coumarin dye, 3-bromoacetyl-7-dimethylamino-coumarin (herein referred to as ANAP for "Amino-N-Acetyl-Coumarin Probe"), for the analysis of cellular processes by flow cytometry. This solvatochromic dye covalently binds to free thiols, primarily on cysteine residues of proteins, and exhibits fluorescence that is highly sensitive to the polarity of its local microenvironment. This property allows researchers to monitor dynamic cellular events such as protein conformational changes, protein-protein interactions, and shifts in cellular redox states on a single-cell basis. This document details the underlying principles, provides step-by-step protocols for cell labeling and analysis, and offers guidance on experimental design and data interpretation for researchers in cell biology and drug development.
Introduction: The Principle of ANAP Labeling
The fluorescent probe 3-bromoacetyl-7-dimethylamino-coumarin is a cell-permeable molecule equipped with a bromoacetyl group that specifically and covalently reacts with the sulfhydryl (-SH) group of cysteine residues on proteins and other thiols like glutathione (GSH).[1] This reaction forms a stable thioether bond.
What makes this particular probe powerful is its solvatochromic nature.[2][3] The peak emission wavelength and quantum yield of ANAP are dependent on the polarity of its immediate surroundings.[2]
-
In a non-polar (hydrophobic) environment , such as the core of a folded protein, ANAP fluorescence is typically enhanced and may be blue-shifted.
-
In a polar (hydrophilic) environment , such as the aqueous cytoplasm or an exposed protein surface, its fluorescence is quenched or red-shifted.
This environmental sensitivity allows ANAP to act as a reporter on the molecular neighborhood of the cysteine residue to which it is attached.[2][4] Flow cytometry, with its ability to perform rapid, multi-parameter analysis of single cells, is an ideal platform to quantify these fluorescence shifts across entire cell populations.[5]
Diagram: ANAP Labeling and Environmental Sensing
Caption: Mechanism of ANAP labeling and fluorescence response.
Applications in Flow Cytometry
Monitoring Protein Conformational Changes
Changes in protein conformation, often triggered by ligand binding, post-translational modifications, or environmental stress, can alter the exposure of cysteine residues.[3][4][6] If a cysteine is located in a region that undergoes a significant change in solvent accessibility, ANAP can report on this event.
Scientific Rationale: A protein shifting from a "closed" to an "open" conformation may move a cysteine residue from a buried, hydrophobic pocket to an exposed, aqueous environment. This will cause a measurable decrease in the fluorescence intensity of ANAP-labeled cells, which can be detected as a shift in the population's fluorescence by flow cytometry.
Example Workflow: Studying the activation of a cell surface receptor that undergoes a conformational change upon ligand binding.
Detecting Global Changes in Cellular Redox State
The intracellular environment contains a high concentration of the antioxidant glutathione (GSH), a tripeptide containing a cysteine. ANAP will react with both protein thiols and GSH.[1] A significant change in the overall redox state of the cell, such as during oxidative stress, leads to a depletion of the reduced GSH pool.
Scientific Rationale: In healthy cells, a large portion of ANAP may react with the abundant GSH pool, contributing to a baseline fluorescence. Under oxidative stress, GSH is oxidized to GSSG, depleting the available free thiols for ANAP to bind. This results in a lower overall fluorescence intensity per cell, providing a quantitative measure of the cellular redox state.[7][8] This is a powerful method for assessing cellular health and response to toxins or radiation.[1]
Probing Protein-Protein Interactions (PPIs)
While more complex, ANAP can be used to infer PPIs. This application is most effective in engineered systems where a cysteine is strategically placed at a known interaction interface.
Scientific Rationale: When a protein partner binds near the ANAP-labeled cysteine, the local environment can change dramatically. The interface of a protein complex is often less polar than the aqueous cytoplasm. Therefore, the binding event can shield ANAP from the solvent, leading to an increase in fluorescence intensity. Flow cytometry can be used to screen for compounds that disrupt this interaction, leading to a decrease in fluorescence.[9][10][11]
Experimental Protocols
General Reagents and Equipment
-
ANAP Probe: 3-bromoacetyl-7-dimethylamino-coumarin (BCMAC). Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light and moisture.
-
Cells: Suspension or adherent cells of interest (e.g., Jurkat, HeLa).
-
Buffers: Phosphate-Buffered Saline (PBS), Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).[12]
-
Flow Cytometer: An instrument equipped with a Violet laser (approx. 405 nm) for excitation and appropriate emission filters (e.g., 450/50 BP or similar for blue emission).
-
Control Reagents: N-ethylmaleimide (NEM) as a thiol-blocking agent, and a relevant stimulus or inhibitor (e.g., H₂O₂, known receptor agonist).
Protocol 1: General ANAP Labeling of Live Cells
This protocol provides a baseline for labeling total cellular thiols.
-
Cell Preparation: Harvest cells and wash once with PBS. Resuspend the cell pellet in pre-warmed PBS at a concentration of 1-5 x 10⁶ cells/mL.[13]
-
Control Preparation: Prepare two control tubes:
-
Unstained Control: 1 mL of the cell suspension.
-
Blocking Control: Add N-ethylmaleimide (NEM) to 1 mL of cell suspension to a final concentration of 1 mM. Incubate for 15 minutes at 37°C. NEM will block available thiols, preventing ANAP staining.
-
-
ANAP Labeling: Add ANAP stock solution to the "Stained" and "Blocking Control" tubes to a final concentration of 10-50 µM. A titration is recommended to determine the optimal concentration for your cell type.
-
Incubation: Incubate all tubes for 15-30 minutes at 37°C, protected from light.
-
Washing: Add 5 mL of cold Flow Cytometry Staining Buffer to each tube. Centrifuge at 300-400 x g for 5 minutes at 4°C.[12]
-
Final Resuspension: Discard the supernatant and resuspend the cell pellet in 0.5 mL of Flow Cytometry Staining Buffer. Keep cells on ice and protected from light until analysis.
-
Flow Cytometry Analysis: Acquire data on the flow cytometer, collecting signals for forward scatter (FSC), side scatter (SSC), and ANAP fluorescence (e.g., 405 nm excitation, 450/50 nm emission).
Diagram: General ANAP Labeling Workflow
Caption: Step-by-step workflow for general ANAP labeling.
Protocol 2: Monitoring Protein Conformational Change
This protocol assumes you have a specific stimulus that induces a known conformational change.
-
Cell Preparation & Labeling: Follow steps 1-7 from Protocol 3.2 to prepare ANAP-labeled cells.
-
Baseline Acquisition: Before adding the stimulus, acquire a baseline fluorescence reading for the ANAP-labeled cell population on the flow cytometer.
-
Stimulation: Add the specific agonist or stimulus (e.g., ligand, drug candidate) directly to the tube at a pre-determined optimal concentration.
-
Kinetic Reading: Immediately after adding the stimulus, continue acquiring data on the flow cytometer to monitor the change in fluorescence over time. This can be done as a time-course experiment.
-
Data Analysis: Analyze the data by gating on the live cell population. Compare the median fluorescence intensity (MFI) of the population before and after stimulation. A shift in the MFI indicates a global conformational change affecting the environment of ANAP-labeled cysteines.
Data Interpretation and Quantitative Summary
The primary output is a histogram of fluorescence intensity. Changes are typically reported as a shift in the Median Fluorescence Intensity (MFI).
| Parameter | Instrument Setup | Expected Result | Interpretation |
| Excitation Laser | Violet Laser | - | - |
| Excitation Wavelength | ~405 nm | - | - |
| Emission Filter | 450/50 BP (or similar) | - | - |
| Unstained Control | Low Fluorescence | Sets autofluorescence background | |
| NEM Blocked Control | Low Fluorescence | Confirms thiol-specific staining | |
| ANAP Stained (Resting) | High Fluorescence | Establishes baseline MFI | |
| ANAP + Stimulus | Shift in MFI | Decrease: Increased solvent exposure (e.g., unfolding). Increase: Decreased solvent exposure (e.g., binding event). |
Trustworthiness and Validation: Essential Controls
To ensure the reliability of your results, the following controls are non-negotiable:
-
Unlabeled Cells: To determine the level of cellular autofluorescence in the detection channel.
-
Thiol-Blocking Control (NEM): Pre-treating cells with an unlabeled thiol-reactive compound like N-ethylmaleimide (NEM) should prevent subsequent ANAP staining. A significant reduction in fluorescence compared to the ANAP-only sample validates that the signal is specific to cellular thiols.
-
Biological Controls:
-
For conformational change studies: Use a known non-responsive cell line or a mutant protein that does not undergo the expected conformational change.
-
For redox studies: Treat cells with a known oxidizing agent (e.g., H₂O₂) or reducing agent (e.g., N-acetylcysteine) to confirm the assay's sensitivity to redox shifts.
-
References
- Current time information in Bucharest, RO. (n.d.). Google Search.
- University of Iowa. (n.d.). Use of flow cytometric methods to quantify protein-protein interactions.
- Zimmerman, K. A., et al. (2011). Use of Flow Cytometric Methods to Quantify Protein-Protein Interactions. Current Protocols in Cytometry, Chapter 13, Unit 13.9.
- Gillette, W. K., et al. (2014). Use of Flow Cytometric Methods to Quantify Protein-Protein Interactions.
- Rice, G. C., et al. (1986). Flow cytometry techniques for studying cellular thiols. Biochimica et Biophysica Acta, 883(2), 284-290.
- Wang, L., & Carnegie, G. K. (2012). Flow Cytometric Analysis of Bimolecular Fluorescence Complementation. Journal of Visualized Experiments, (65), e50529.
- Hole, P. S., et al. (2019). Using Flow Cytometry to Detect and Measure Intracellular Thiol Redox Status in Viable T Cells from Heterogeneous Populations. Methods in Molecular Biology, 1988, 53-70.
- Toutchkine, A., et al. (2003). Solvent-sensitive dyes to report protein conformational changes in living cells. Journal of the American Chemical Society, 125(14), 4132-4145.
- Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probes Excited with Visible Light—Section 2.2.
- Hole, P. S., et al. (2019).
- Luchowski, R., et al. (2014). Monitoring protein interactions and dynamics with solvatochromic fluorophores. Expert Review of Molecular Diagnostics, 14(1), 19-35.
- Belousov, A. (2021). Solvatochromic Fluorescent Dyes Tested for Spectroscopic Measurements of Protein Conformational Dynamics. International Journal of Biomedicine, 11(Suppl 1), S15.
- Hedley, D. W. (1994). Flow cytometric determination of cellular thiols. Methods in Cell Biology, 41, 139-147.
- News-Medical. (2022). Using Flow Cytometry in Protein Engineering Detection.
- Kalstrup, T., & Blunck, R. (2018). Fluorescence properties of L-Anap a, Emission spectra of free L-Anap in...
- Thermo Fisher Scientific. (n.d.). Flow cytometry protocols.
- Goto, Y., et al. (2016). Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label-Free Assessment of Cell Permeability. ChemMedChem, 11(24), 2661-2665.
- Kumar, A., et al. (2021). Rational design of solvatochromic fluorophores to detect protein aggregation in live cells.
- BOC Sciences. (n.d.). Fluorescent Probes for Amino Acid Detection in Biological Research.
- Sigma-Aldrich. (n.d.). Flow Cytometry Protocol.
- Hedley, D. W. (n.d.). Flow Cytometry Protocols.
- Petersson, J. (2023). Applications of the Fluorescent Amino Acid Acridonylalanine. YouTube.
- Belousov, A. (2021). Abstract P-10: Solvatochromic Fluorescent Dyes Tested for Spectroscopic Measurements of Protein Conformational Dynamics.
- Abcam. (n.d.). Flow Cytometry Protocol.
- Kless, A., et al. (2020). A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors.
- ABClonal. (n.d.). Flow Cytometry Staining Protocol.
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ANAP: A High-Precision Tool for Real-Time Enzyme Kinetics
Application Note & Protocol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the fluorescent non-canonical amino acid, L-ANAP (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid), for the real-time study of enzyme kinetics. We will explore the fundamental principles of ANAP's solvatochromic fluorescence, provide detailed protocols for its site-specific incorporation into proteins, and describe methodologies for the acquisition and analysis of fluorescence data to elucidate kinetic parameters. This guide is designed to equip researchers with the necessary knowledge to implement sensitive, continuous fluorescence-based assays for the characterization of enzyme mechanisms and the screening of inhibitors.
Introduction: Illuminating Enzyme Dynamics Beyond Traditional Assays
The study of enzyme kinetics is a cornerstone of biochemistry and drug discovery, providing critical insights into catalytic mechanisms, substrate specificity, and inhibition. Classical enzyme assays, which often rely on absorbance or radioactivity, are typically discontinuous and may necessitate the use of artificial substrates, potentially obscuring the enzyme's native behavior. These methods can be labor-intensive and are often not suited for capturing rapid pre-steady-state kinetics.
The advent of genetically encoded fluorescent probes has revolutionized the study of protein dynamics. L-ANAP, a fluorescent non-canonical amino acid (ncAA), has emerged as a powerful tool for monitoring protein conformational changes and interactions in real time.[1] The key to ANAP's utility is its remarkable sensitivity to the local environment.[2][3] The fluorescence emission of ANAP is highly dependent on the polarity of its surroundings; it is brightly fluorescent in non-polar (hydrophobic) environments and quenched in polar (hydrophilic) environments.[4][5] By strategically incorporating ANAP into an enzyme, changes in protein conformation or ligand binding that occur during catalysis can be directly translated into a measurable change in fluorescence. This allows for continuous, high-sensitivity monitoring of enzyme activity.
Core Advantages of ANAP:
-
Site-Specific Labeling: Genetic code expansion technology enables the precise insertion of ANAP at virtually any desired position within a protein's sequence.[1]
-
High Environmental Sensitivity: ANAP's fluorescence is exquisitely sensitive to changes in local polarity, allowing for the detection of subtle conformational shifts.[4][5]
-
Minimal Perturbation: As an amino acid, ANAP is generally less disruptive to the native protein structure and function than larger, traditional fluorescent dyes.[6]
-
Real-Time Kinetics: Facilitates continuous monitoring of enzymatic reactions, providing access to both pre-steady-state and steady-state kinetic data.
The Underlying Principle: ANAP as a Reporter of Molecular Events
ANAP's functionality as a kinetic probe is derived from its unique photophysical properties. The 6-acetylnaphthalene group at its core is responsible for its fluorescence. In a non-polar environment, such as the hydrophobic core of a protein, ANAP exhibits strong fluorescence. Conversely, when exposed to a polar environment like an aqueous solvent, its fluorescence is significantly diminished.[4][5][7] This phenomenon, known as solvatochromism, is the basis for its application in enzyme kinetics.[8]
This environmental sensitivity can be harnessed to monitor enzymatic processes in several ways:
-
Conformational Changes: If a step in the catalytic cycle involves a conformational change that alters the local environment of the incorporated ANAP (e.g., moving it from a solvent-exposed loop to a buried interface), a corresponding change in fluorescence will be observed.
-
Substrate or Inhibitor Binding: The binding of a substrate, cofactor, or inhibitor to the enzyme's active site can displace water molecules or induce conformational changes, altering the microenvironment of a nearby ANAP residue and producing a detectable fluorescence signal.
-
Product Release: The release of a product can similarly trigger conformational changes that are reported by ANAP.
Figure 1. The principle of ANAP as a biosensor for enzyme kinetics. Changes in the local environment of ANAP upon substrate binding lead to a change in its fluorescence signal.
Experimental Design and Strategy
The success of an ANAP-based kinetic experiment is contingent upon meticulous planning. The following aspects are of paramount importance:
Selecting the Optimal Site for ANAP Incorporation
The choice of where to place ANAP within the protein is the most critical decision. The ideal location should:
-
Experience an Environmental Shift: The selected site must undergo a significant change in polarity or solvent accessibility during the enzyme's catalytic cycle.
-
Tolerate Substitution: The mutation of the native amino acid to ANAP should not significantly impair the enzyme's catalytic activity. It is crucial to perform functional assays on the ANAP-containing variant to confirm its viability.
-
Be Structurally Informative: The availability of a crystal structure or a reliable homology model of the enzyme can be invaluable for identifying dynamic regions, such as flexible loops or areas adjacent to the active site, that are likely to undergo conformational changes.
Pro-Tip: It is advisable to select several potential incorporation sites. Expressing and purifying small quantities of each mutant for preliminary screening of both ANAP incorporation and enzymatic activity can save considerable time and resources.
Genetic Code Expansion for ANAP Incorporation
ANAP is incorporated into proteins using the amber stop codon (TAG) suppression technique. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for ANAP and does not interfere with the host cell's translational machinery.
Essential Components:
-
Engineered Aminoacyl-tRNA Synthetase (aaRS): A modified synthetase that specifically recognizes ANAP and attaches it to the orthogonal tRNA.
-
Orthogonal tRNA: A tRNA molecule with an anticodon (CUA) that recognizes the amber stop codon (TAG) but is not recognized by any of the host's native aaRSs.
-
Expression Plasmid: A plasmid containing the gene of interest with a TAG codon engineered at the desired incorporation site.
-
Synthetase Plasmid: A separate plasmid that encodes the engineered aaRS and the orthogonal tRNA.
Figure 2. Workflow for the site-specific incorporation of ANAP via amber stop codon suppression.
Detailed Protocols
Protocol: Expression and Incorporation of ANAP
This protocol provides a general framework; optimization for your specific protein is likely necessary.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for your gene of interest with a TAG codon at the desired position
-
Plasmid encoding the ANAP-specific synthetase/tRNA pair
-
High-purity L-ANAP
-
Rich growth medium (e.g., Terrific Broth)
-
Appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Procedure:
-
Transformation: Co-transform the E. coli expression strain with your gene of interest plasmid and the synthetase plasmid. Select for dual transformants on LB agar plates containing the appropriate antibiotics.
-
Starter Culture: Inoculate a single colony into 10 mL of rich medium with antibiotics and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of rich medium with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6–0.8.
-
Induction:
-
Add L-ANAP to a final concentration of 10–50 µM (optimization is recommended).
-
Induce protein expression with IPTG at a final concentration of 0.2–1 mM.
-
-
Expression: Reduce the temperature to 18–25°C and continue shaking for 16–20 hours. Lower temperatures often enhance protein folding and the efficiency of ANAP incorporation.
-
Harvesting: Collect the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C.
Protocol: Protein Purification and Validation
Purification of the ANAP-labeled protein should be performed with care to minimize exposure to light, which can cause photobleaching.
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Remove cell debris by high-speed centrifugation (e.g., 30,000 x g for 30 minutes at 4°C).
-
Affinity Chromatography: Purify the protein using an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins).
-
Size-Exclusion Chromatography (SEC): As a final polishing step, perform SEC to remove aggregates and exchange the protein into a buffer suitable for the kinetic assays.
-
Verification of ANAP Incorporation:
-
SDS-PAGE: Compare the induced sample with an uninduced control and a sample induced without ANAP. The full-length ANAP-containing protein should be present only in the sample induced in the presence of ANAP.
-
Mass Spectrometry: Use electrospray ionization mass spectrometry (ESI-MS) to confirm the precise mass of the protein, which should correspond to the expected mass of the protein with the incorporated ANAP.
-
Fluorescence Spectroscopy: Excite the purified protein at ANAP's excitation maximum (~350-360 nm) and record the emission spectrum.[4][9] A distinct emission peak between 430 nm and 500 nm confirms the presence of the fluorophore.[5][6][9]
-
Protocol: Real-Time Kinetic Measurements Using Stopped-Flow Fluorescence
This protocol outlines a typical stopped-flow experiment for measuring enzyme kinetics.
Materials:
-
Purified ANAP-labeled enzyme
-
Substrate stock solution
-
Assay buffer
-
Stopped-flow fluorescence spectrophotometer
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to ~360 nm.
-
Set the emission wavelength to the maximum determined from the emission scan, or use a long-pass filter (e.g., >420 nm).
-
Equilibrate the instrument and syringes to the desired assay temperature.
-
-
Sample Preparation:
-
Load one syringe with the ANAP-labeled enzyme in the assay buffer.
-
Load the other syringe with the substrate at various concentrations in the same buffer.
-
-
Data Acquisition:
-
Rapidly mix the enzyme and substrate solutions.
-
Record the change in fluorescence intensity over time. The duration of the measurement will depend on the reaction rate.
-
For each substrate concentration, collect and average multiple traces to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Fit the fluorescence traces (Intensity vs. time) to an appropriate kinetic model (e.g., single or double exponential) to determine the observed rate constant (kobs) for each substrate concentration.
-
Plot kobs as a function of substrate concentration.
-
Fit this plot to the Michaelis-Menten equation (or a more complex model if required) to extract the kinetic parameters Km and kcat.
-
Data Interpretation and Troubleshooting
Table 1: Photophysical Properties of ANAP
| Property | Value | Notes |
| Excitation Maximum (λex) | ~350-360 nm[4][9] | Efficiently excited by common UV light sources. |
| Emission Maximum (λem) | 430-500 nm[5][6][9] | Highly sensitive to the polarity of the local environment.[4][5][7] |
| Molar Extinction Coefficient (ε) | ~17,500 M-1cm-1[4][10] | At the excitation maximum. |
| Quantum Yield (Φ) | Variable | Increases significantly in non-polar environments.[11] |
Common Issues and Troubleshooting:
-
Low Incorporation Efficiency:
-
Optimize the concentration of ANAP during expression.
-
Verify the sequence of your gene to ensure the TAG codon is correct.
-
Use fresh, high-quality ANAP.
-
Optimize expression conditions (temperature, induction time).
-
-
No Change in Fluorescence:
-
The chosen site may not undergo a significant environmental change. Select alternative sites for ANAP incorporation.
-
Confirm that the ANAP-labeled enzyme is active using a complementary assay.
-
-
Photobleaching:
-
Minimize light exposure during purification and handling.
-
Use the lowest excitation power that provides an adequate signal-to-noise ratio.
-
Consider adding an oxygen scavenging system to the assay buffer.
-
Conclusion
L-ANAP offers a sophisticated and powerful approach for the detailed investigation of enzyme kinetics. By providing a real-time window into the conformational dynamics of catalysis, this genetically encoded fluorescent probe enables a level of mechanistic understanding that is often unattainable with traditional methods. The protocols and strategic guidance presented in this document aim to provide a solid foundation for the successful implementation of ANAP-based fluorescence assays, thereby advancing our understanding of enzyme function and aiding in the discovery of novel therapeutic agents.
References
-
Kalstrup, T. F., & Blunck, R. (2018). The HCN channel voltage sensor undergoes a large downward motion during hyperpolarization. eLife, 7, e36977. [Link]
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Chatterjee, A., et al. (2013). A Genetically Encoded Fluorescent Probe in Mammalian Cells. Journal of the American Chemical Society, 135(34), 12540–12543. [Link]
-
Kalstrup, T. F., & Blunck, R. (2013). Fluorescence properties of L-Anap. ResearchGate. [Link]
-
Gordon, S. E. (2021). ANAP: A versatile, fluorescent probe of ion channel gating and regulation. Methods in Enzymology, 654, 331–354. [Link]
-
Wulf, M., et al. (2022). Functional characterization of Anap variants. ResearchGate. [Link]
-
Lee, H. S., et al. (2009). Genetic Incorporation of a Small, Environmentally Sensitive, Fluorescent Probe into Proteins in S. cerevisiae. Journal of the American Chemical Society, 131(36), 12921–12923. [Link]
-
Correa, I. R., Jr. (2022). Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid. Biophysics Colab. [Link]
-
Needham, L-A., et al. (2023). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. RSC Chemical Biology, 4(1), 18-36. [Link]
-
Treviño, R. S., et al. (2021). Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid. eLife, 10, e79941. [Link]
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(3), 543-552. [Link]
-
Kamal, A., et al. (2012). Effect of Solvent Polarity on Quantum Yield of ( 1-Naphtylamine) Molecule. ResearchGate. [Link]
-
Kuipers, B. J. H., & Gruppen, H. (2007). Prediction of Molar Extinction Coefficients of Proteins and Peptides Using UV Absorption of the Constituent Amino Acids at 214 nm To Enable Quantitative Reverse Phase High-Performance Liquid Chromatography−Mass Spectrometry Analysis. Journal of Agricultural and Food Chemistry, 55(14), 5445–5451. [Link]
-
Al-Shammari, A. M., et al. (2022). Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. Scientific Reports, 12(1), 7356. [Link]
-
Wikipedia. (2023, March 3). Extinction coefficient. [Link]
-
Al-Ragehey, A. S. J. M. (2013). Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). ResearchGate. [Link]
-
Reuss, M., et al. (2019). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Chemical Science, 10(23), 5967-5975. [Link]
-
Pinto, M. A. R., et al. (2023). Solvatochromic Parameters of Four Amines in Propane-1,3-diol at 298.15 K. Molecules, 28(6), 2549. [Link]
-
Taylor & Francis. (n.d.). Solvatochromic – Knowledge and References. [Link]
-
Evident. (n.d.). Solvent Effects on Fluorescence Emission. [Link]
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- 7. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing ANAP Expression in Mammalian Cells
Welcome to the technical support center for the incorporation of the fluorescent non-canonical amino acid (ncAA), L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (ANAP), into proteins in mammalian cells. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimentation.
Foundational Knowledge: The ANAP Incorporation System
The site-specific incorporation of ANAP leverages an orthogonal translation system. This system operates independently of the host cell's endogenous translational machinery.[1][2][3] It consists of three key components:
-
The Non-Canonical Amino Acid (ncAA): ANAP, a fluorescent analog of tryptophan.
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes ANAP and charges it onto its cognate tRNA.[1][4][5] This aaRS does not recognize any endogenous amino acids or tRNAs.[3][6]
-
An Orthogonal tRNA: A suppressor tRNA with an anticodon (CUA) that recognizes the amber stop codon (UAG).[3] This tRNA is not recognized by any of the cell's native aaRS enzymes.
When the gene of interest (GOI), containing a UAG codon at the desired incorporation site, is co-expressed with the orthogonal pair in the presence of ANAP, the ribosome pauses at the UAG codon. Instead of termination, the ANAP-charged orthogonal tRNA binds to the A site, and protein synthesis continues, resulting in a full-length protein containing ANAP at a specific position.[3]
Caption: Workflow of ANAP incorporation in mammalian cells.
Frequently Asked Questions (FAQs)
Q: How do I choose the best site to incorporate ANAP in my protein of interest?
A: Site selection is critical and depends on your experimental goal.
-
For studying conformational changes: Choose a site within a domain expected to move or change its local environment. The fluorescence of ANAP is sensitive to the polarity of its surroundings; a change in fluorescence can indicate a conformational shift.[7]
-
Avoid conserved residues: Mutating a highly conserved or structurally critical residue to an amber codon can lead to protein misfolding or degradation, even with successful ANAP incorporation.
-
Surface exposure: For initial experiments, choose a surface-exposed residue in a flexible loop. These sites are often more permissive to substitution.
-
Context matters: The nucleotides surrounding the amber codon can influence suppression efficiency.[8][9][10] While specific "rules" are still being defined, it's a factor to consider if you observe poor expression from a particular site.
Q: What are the typical starting concentrations for ANAP?
A: The optimal ANAP concentration is a balance between maximizing incorporation and minimizing potential toxicity. Start with a titration experiment to find the best concentration for your specific cell line and protein.
| Parameter | Recommended Range | Rationale |
| ANAP Concentration | 1-20 µM | Start with 10 µM. Lower concentrations may limit incorporation efficiency, while higher concentrations can sometimes lead to cellular toxicity or off-target effects.[11] |
| Incubation Time | 24-48 hours | This allows sufficient time for ANAP uptake, charging of the orthogonal tRNA, and expression of the target protein. |
Q: Which plasmids are required for ANAP expression?
A: You will typically need to transfect two plasmids into your mammalian cells.
| Plasmid Component | Description | Vector Backbone Example |
| Orthogonal System | Contains the gene for the engineered aminoacyl-tRNA synthetase (aaRS) and one or more copies of the orthogonal tRNA gene.[12] | pANAP or equivalent |
| Gene of Interest (GOI) | Your target gene, modified to contain a TAG (amber) stop codon at the desired site of ANAP incorporation. | pcDNA3.1, pEGFP, etc. |
Troubleshooting Guide
This section addresses the most common problems encountered when optimizing ANAP expression.
Caption: Decision tree for troubleshooting low ANAP signal.
Problem: Low or No ANAP Fluorescence Signal
Q1: My fluorescence readout is very low or absent. How do I confirm the basic components are working?
A: Start by validating expression of the core components. The most common failure point is inefficient expression of either the protein of interest or the orthogonal machinery.
-
Validate Target Protein Expression: The competition between the ANAP-loaded tRNA and the cell's own release factor 1 (eRF1) at the amber codon is a major determinant of efficiency.[13] Inefficient suppression leads to premature termination, producing a truncated protein.
-
Action: Perform a Western blot on cell lysates using an antibody against a tag (e.g., HA, FLAG, His) or a region of your protein N-terminal to the ANAP incorporation site. You should see two bands: one at the expected full-length size (indicating successful ANAP incorporation) and a smaller band corresponding to the truncated product. A very strong truncated band and a weak or absent full-length band points to poor suppression efficiency.[14][15][16]
-
-
Validate Synthetase Expression: The orthogonal aaRS must be present and active to charge the tRNA with ANAP.
-
Action: The aaRS on the pANAP vector is often tagged (e.g., with a His-tag). Perform a Western blot using an anti-His antibody to confirm its expression. If the synthetase is not expressed, the entire system will fail.
-
Q2: I see a full-length protein on my Western blot, but there's still no fluorescence. What's wrong?
A: This suggests an issue with the ANAP fluorophore itself or its local environment.
-
Fluorescence Quenching: ANAP fluorescence can be quenched by proximity to certain amino acid residues, particularly tryptophan (Trp) and tyrosine (Tyr), through photoinduced electron transfer or other mechanisms.[7][17][18]
-
Action: Examine the 3D structure of your protein. If the chosen incorporation site is near a Trp or Tyr residue, the fluorescence may be quenched. Consider moving the ANAP to a different location.
-
-
Incorrect Imaging Setup: ANAP has a specific excitation and emission spectrum (Ex: ~360 nm, Em: ~480 nm).
-
Action: Ensure you are using the correct filter sets on your microscope or plate reader. A standard DAPI filter set is often a good starting point.
-
-
ANAP Degradation: ANAP in solution can degrade if not stored properly.
-
Action: Store ANAP stock solutions protected from light at -20°C or -80°C. Use freshly diluted ANAP in your media for each experiment.
-
Problem: High Cell Death or Toxicity
Q1: My cells are dying after I add ANAP to the media.
A: While ANAP is generally well-tolerated, high concentrations can be toxic to some cell lines. [11]
-
Action: Perform a dose-response curve. Test a range of ANAP concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to identify the highest concentration that does not impact cell viability.
-
Action: Check the purity of your ANAP. Impurities from synthesis could contribute to toxicity. Ensure you are using a high-purity source.
Q2: The transfection process itself seems to be killing my cells.
A: This is a general cell culture issue, but critical to resolve for successful ANAP incorporation.
-
Action: Optimize your transfection protocol. Factors like the ratio of DNA to transfection reagent, cell confluency at the time of transfection, and the type of reagent used can all impact cell health.[19][20][21] Refer to the manufacturer's protocol for your specific reagent and optimize for your cell line.
-
Action: Reduce DNA amounts. High concentrations of plasmid DNA can induce a stress response and lead to cell death. Try reducing the total amount of DNA transfected while maintaining the optimal ratio between your GOI and pANAP plasmids (typically 1:1 to 1:3).
Problem: High Background Fluorescence
Q1: I see fluorescence in my negative control cells (transfected without the GOI containing the amber codon).
A: This indicates non-specific signal that is not due to site-specific incorporation.
-
Cellular Autofluorescence: Mammalian cells have endogenous molecules (e.g., NADH, flavins) that fluoresce, particularly in the blue/green spectrum.
-
Action: Always image untransfected cells treated with ANAP under the exact same imaging conditions to establish a baseline for autofluorescence. Subtract this background from your experimental images.
-
-
Non-specific ANAP Uptake/Binding: ANAP may accumulate non-specifically in certain cellular compartments, contributing to background signal.
-
Action: Ensure you are washing the cells thoroughly with fresh media or PBS before imaging to remove any free ANAP from the media and the cell surface.
-
Detailed Protocols
Protocol 1: Transient Transfection of HEK293T Cells for ANAP Incorporation
This protocol provides a starting point for transient transfection in a 6-well plate format. Optimization is recommended.
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density of 2.5 x 10^5 cells per well in 2 mL of complete DMEM, so they reach 70-80% confluency on the day of transfection.
-
DNA Preparation:
-
In a sterile microfuge tube, dilute 0.5 µg of your GOI plasmid and 1.5 µg of the pANAP plasmid in 100 µL of serum-free media (e.g., Opti-MEM).
-
In a separate tube, dilute your transfection reagent according to the manufacturer's instructions (e.g., 6 µL of Lipofectamine 2000 in 100 µL of serum-free media).
-
-
Complex Formation: Add the diluted DNA to the diluted transfection reagent, mix gently by flicking the tube, and incubate at room temperature for 20 minutes.
-
Transfection: Add the 200 µL DNA-lipid complex dropwise to each well. Gently rock the plate to ensure even distribution.
-
ANAP Addition: 4-6 hours post-transfection, replace the media with 2 mL of fresh, pre-warmed complete media containing the final desired concentration of ANAP (e.g., 10 µM).
-
Incubation: Return the plate to the 37°C, 5% CO2 incubator for 24-48 hours.
-
Analysis: Proceed with cell harvesting for Western blot analysis or prepare for fluorescence microscopy.
Protocol 2: Validation of ANAP Incorporation by Western Blot
-
Lysate Preparation:
-
Wash cells once with 1 mL of cold PBS.
-
Add 100 µL of RIPA buffer containing protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Include a protein ladder. Run the gel according to standard procedures.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-FLAG or anti-HA for your GOI, anti-His for the synthetase) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times for 10 minutes each with TBST. Add ECL substrate and image the blot using a chemiluminescence detector. Analyze the bands corresponding to the full-length and truncated protein products.[22][23][24][25]
References
-
Dissecting the Contribution of Release Factor Interactions to Amber Stop Codon Reassignment Efficiencies of the Methanocaldococcus jannaschii Orthogonal Pair. (2018). MDPI. [Link]
-
Suppression of Amber Codons in Caulobacter crescentus by the Orthogonal Escherichia coli Histidyl-tRNA Synthetase/tRNAHis Pair. (2013). PLOS One. [Link]
-
Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex. [Link]
-
Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. (2021). PMC. [Link]
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (2021). Oxford Academic. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2022). PMC. [Link]
-
Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid. (2022). PMC. [Link]
-
Efficient Multisite Unnatural Amino Acid Incorporation in Mammalian Cells via Optimized Pyrrolysyl tRNA Synthetase/tRNA Expression and Engineered eRF1. (2014). ACS Publications. [Link]
-
Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. (2014). PMC. [Link]
-
Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. (2010). PMC. [Link]
-
Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. (2002). Oxford Academic. [Link]
-
Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. (2010). ResearchGate. [Link]
-
Aminoacyl-tRNA synthetases. (2015). PMC. [Link]
-
An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET. (2021). eLife. [Link]
-
Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. (2014). Frontiers. [Link]
-
Unnatural Amino Acids. (2013). YouTube. [Link]
-
An efficient system for the evolution of aminoacyl-tRNA synthetase specificity. (2002). PubMed. [Link]
-
Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay. (2023). LMU Open Access Fonds. [Link]
-
Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain. (2022). Sciety. [Link]
-
Optimizing Transient Recombinant Protein Expression in Mammalian Cells. (2010). Science and Technology Laboratory. [Link]
-
Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain. (2023). PMC. [Link]
-
Step-by-Step Protocol for Optimizing Recombinant Protein Expression. (2024). Patsnap Synapse. [Link]
-
Amino Acid Quenching. (2017). NWCommons. [Link]
-
Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain. (2023). eLife. [Link]
-
Optimizing transient recombinant protein expression in mammalian cells. (2010). PubMed. [Link]
-
What are the most promising candidates for tRNA synthetase modulators? (2024). Patsnap Synapse. [Link]
-
Optimization of Protein Expression in Mammalian Cells. (2019). PubMed. [Link]
-
Validating Antibodies for Western Blotting. (2021). Rockland Immunochemicals. [Link]
-
Antibody validation for Western blot: By the user, for the user. (2019). PMC. [Link]
-
Antibody Validation by Western Blotting. (2014). PubMed. [Link]
Sources
- 1. Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 3. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 4. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. what are the most promising candidates for trna synthetase modulators? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of Amber Codons in Caulobacter crescentus by the Orthogonal Escherichia coli Histidyl-tRNA Synthetase/tRNAHis Pair | PLOS One [journals.plos.org]
- 9. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. oa-fund.ub.uni-muenchen.de [oa-fund.ub.uni-muenchen.de]
- 15. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain | eLife [elifesciences.org]
- 17. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimizing Transient Recombinant Protein Expression in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. Optimizing transient recombinant protein expression in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimization of Protein Expression in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Validating Antibodies for Western Blotting | Rockland [rockland.com]
- 23. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 24. neobiotechnologies.com [neobiotechnologies.com]
- 25. Antibody validation by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ANAP Microscopy & Photophysics
Ticket System: Troubleshooting ANAP Photobleaching & Signal Stability
Assigned Specialist: Senior Application Scientist, Fluorescence Dynamics Group Status: Open Topic: 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (ANAP)
Diagnostic Triage: Is it Photobleaching?
Before adjusting hardware, we must validate the phenomenon. ANAP is a solvatochromic fluorophore. Unlike GFP or Alexa dyes, its brightness and emission spectrum change based on the polarity of its immediate environment.
The "Phantom Bleaching" Effect: If your protein undergoes a conformational change that exposes the ANAP residue to water (polar environment), the fluorescence intensity will drop significantly, and the emission will red-shift (from ~420nm to ~480nm). This is often mistaken for photobleaching but is actually the readout of your experiment.
Diagnostic Workflow
Use the following logic flow to determine the root cause of your signal loss.
Figure 1: Diagnostic Logic for ANAP Signal Loss.
Troubleshooting Guide: Specific Scenarios
Ticket #001: "My signal disappears within seconds of imaging."
Diagnosis: True Photobleaching (Oxidation). Context: ANAP has a lower quantum yield in water (~0.2-0.3) compared to hydrophobic solvents (~0.48). It is susceptible to reactive oxygen species (ROS), especially under UV/Violet excitation which carries higher energy than visible light.
Corrective Actions:
-
Switch to Pulsed Excitation:
-
Continuous wave (CW) lasers drive fluorophores into "dark states" (triplet states) where they are vulnerable to destruction.
-
Action: Trigger your LED/Laser to fire only during the camera exposure time (stroboscopic illumination).
-
-
Implement Oxygen Scavenging (Live Cell Compatible):
-
Standard fixed-cell antifades (e.g., Vectashield) are often incompatible with live-cell physiology.
-
Protocol: Use the OxyFluor system or a GLOX (Glucose Oxidase + Catalase) buffer if your cells can tolerate glucose loading.
-
Note: See Protocol A below for the specific formulation.
-
-
Wavelength Optimization (The 405nm Trap):
-
ANAP peak excitation is ~350-360 nm .
-
Many users try to excite with a 405 nm laser (standard on confocals).
-
The Problem: 405 nm excites ANAP at <20% efficiency. To get a signal, users crank up the laser power. This blasts the sample with excess photons, heating the focal volume and accelerating bleaching.
-
Solution: Use a widefield microscope with a 365 nm LED or DAPI filter set for maximum efficiency at lower power.
-
Ticket #002: "The signal is too dim to focus, leading to bleaching while searching."
Diagnosis: Low Incorporation Efficiency or Solvent Quenching.
Corrective Actions:
-
Verify the "Amber Suppression" System:
-
ANAP incorporation requires the pANAP plasmid (tRNA/aaRS pair).[1] If the ratio of pANAP to your target plasmid is off, you get truncated, non-fluorescent protein.
-
Ratio: Use a 4:1 ratio of pANAP : Target Plasmid during transfection to ensure enough tRNA is available.
-
-
Check Environmental Polarity:
-
If you placed ANAP on a surface loop exposed to water, it will be dim (Quantum Yield drops).
-
Test: Perfuse a hydrophobic buffer or move the ANAP mutation to a buried residue (e.g., transmembrane segment) to confirm the fluorophore is functional.
-
Ticket #003: "Background fluorescence is high, reducing contrast."
Diagnosis: Free ANAP retention. Context: ANAP is cell-permeable. If not washed out, free ANAP in the cytosol or membrane creates haze.
Corrective Actions:
-
Wash Steps: Cells must be washed with dye-free media for at least 30-60 minutes before imaging.
-
Media: Use phenol-red-free imaging media (e.g., FluoroBrite DMEM) to reduce background noise.
Technical Data & Specifications
ANAP Photophysical Properties
Understanding these values is critical for filter selection.
| Property | Value | Notes |
| Excitation Max | 350 - 360 nm | Requires UV/DAPI optics. |
| Emission Max | 420 - 490 nm | Environment Dependent. Blue in oil, Cyan/Green in water. |
| Quantum Yield | ~0.48 (EtOH) | Drops to <0.2 in water (dimmer in polar buffers). |
| Extinction Coeff. | ~17,500 M⁻¹cm⁻¹ | Lower than EGFP (~55,000); requires sensitive detection. |
| 2-Photon Excitation | ~730 nm | Excellent for deep tissue/reduced bleaching. |
Recommended Filter Configurations
| Component | Specification | Reason |
| Excitation Filter | 350/50 nm | Centers on peak absorption. |
| Dichroic Mirror | 400 nm LP | Reflects UV, passes Blue/Cyan. |
| Emission Filter | 450/50 nm | Captures the main emission peak while cutting out UV reflection. |
Experimental Protocols
Protocol A: Live-Cell Oxygen Scavenging Buffer (GLOX)
Use this to minimize photobleaching during time-lapse experiments of membrane proteins.
Reagents:
-
Glucose Oxidase (Sigma G2133)
-
Catalase (Sigma C100)
-
D-Glucose
-
HEPES-buffered Saline (HBS)
Procedure:
-
Stock A: Dissolve Glucose Oxidase (50 mg/mL) and Catalase (10 mg/mL) in HBS. Aliquot and freeze at -20°C.
-
Stock B: Prepare 20% (w/v) D-Glucose in HBS.
-
Imaging Buffer: Just prior to imaging, dilute Stock A (1:100) and Stock B (1:20) into your imaging media.
-
Final Conc: 0.5 mg/mL Glucose Oxidase, 40 µg/mL Catalase, 1% Glucose.
-
-
Application: Replace cell media with Imaging Buffer. Seal the chamber to prevent atmospheric oxygen replenishment.
Mechanism of Action: The enzyme system converts dissolved oxygen into gluconic acid and water (via peroxide intermediate handled by catalase), creating a hypoxic environment that halts ROS production.
Visualizing the Incorporation Pathway
If your ANAP signal is weak (pseudo-bleaching), the failure point is often in the genetic incorporation machinery.
Figure 2: Critical Control Points in ANAP Genetic Incorporation.
References
-
Chatterjee, A., Sun, S. B., Furman, J. L., Xiao, H., & Schultz, P. G. (2013). A genetically encoded fluorescent probe in mammalian cells.[1][2] Journal of the American Chemical Society, 135(34), 12540–12543.[2]
-
Zagotta, W. N., Gordon, M. T., Senning, E. N., Munari, M. A., & Gordon, S. E. (2016). Measuring distances between transmembrane segments of voltage-gated channels with transition metal ion FRET. eLife, 5, e17123.
-
Puljung, M. C. (2021). ANAP: A Versatile, Fluorescent Probe of Ion Channel Gating and Regulation.[3] Methods in Enzymology, 652, 49-84.
-
Lee, H. S., Guo, J., Lemke, E. A., Dimla, R. D., & Schultz, P. G. (2009). Genetic incorporation of a small, environmentally sensitive fluorescent probe into proteins in Saccharomyces cerevisiae.[1][4] Journal of the American Chemical Society, 131(36), 12921–12923.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Background Fluorescence in ANAP Experiments
Welcome to the technical support center for researchers utilizing the fluorescent unnatural amino acid (ANAP) in their experiments. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you minimize background fluorescence and enhance the signal-to-noise ratio in your ANAP imaging experiments. High background fluorescence is a common challenge that can obscure the specific signal from your protein of interest, leading to difficulties in data interpretation. This resource offers a structured approach to identifying and mitigating the various sources of background noise.
Understanding the Culprit: Sources of Background Fluorescence
In ANAP experiments, background fluorescence can originate from three primary sources:
-
Unbound ANAP: Free ANAP in the cell culture medium or non-specifically adsorbed to cell surfaces and culture dishes is a major contributor to background signal.
-
Cellular Autofluorescence: Endogenous fluorophores within the cells, such as NADH and flavins, can emit fluorescence that overlaps with the ANAP signal.[1]
-
Non-specific Binding: ANAP, like other small molecules, can non-specifically interact with cellular components or the extracellular matrix.
This guide will address each of these sources with targeted troubleshooting strategies.
Section 1: Taming the Unbound ANAP
The presence of free, unincorporated ANAP is often the most significant source of background fluorescence. Optimizing the concentration of ANAP and implementing rigorous washing protocols are critical first steps.
FAQ: Unbound ANAP
Q1: What is the optimal concentration of ANAP to use?
A1: The optimal ANAP concentration is a balance between efficient incorporation into your protein of interest and minimizing background from unincorporated molecules. A concentration that is too high will lead to excessive background, while a concentration that is too low will result in a weak specific signal. It is recommended to perform a concentration titration to determine the ideal concentration for your specific cell line and protein. A study demonstrated that a concentration as low as 10 µM ANAP was sufficient for robust protein expression and imaging with minimal background.[2]
Q2: What is the most effective washing procedure to remove unbound ANAP?
A2: A thorough washing protocol after ANAP incubation is crucial. There is no single universal protocol, as the optimal procedure can depend on the cell type and experimental setup. However, a good starting point is to perform multiple washes with a suitable buffer.
dot
Caption: A generalized workflow for washing cells after ANAP incubation to remove unbound molecules.
For particularly "sticky" cell lines or experiments with persistent high background, consider increasing the number of washes or the duration of each wash. The use of a mild, non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.05%) in one of the wash steps can also be beneficial, but should be tested for compatibility with your cells' health.[3]
Section 2: Combating Cellular Autofluorescence
Cells naturally fluoresce due to the presence of endogenous molecules. This autofluorescence can be a significant source of background, especially when imaging in the blue-green spectral region where ANAP's emission lies.
FAQ: Cellular Autofluorescence
Q1: How can I reduce autofluorescence from my cells?
A1: Several strategies can be employed to minimize cellular autofluorescence:
-
Use Phenol Red-Free and Serum-Free Media: Phenol red, a common pH indicator in cell culture media, is highly fluorescent.[4] Similarly, fetal bovine serum (FBS) contains fluorescent components.[5] Switching to phenol red-free and, if possible, serum-free media for the final wash and during imaging can significantly reduce background.[4][5][6]
-
Photobleaching: Before imaging your ANAP signal, you can intentionally photobleach the endogenous fluorophores.[7] This involves exposing the sample to high-intensity light at the excitation wavelength of the autofluorescent molecules until their fluorescence diminishes. A detailed protocol for photobleaching is provided below.
-
Spectral Unmixing: If your imaging system has spectral detection capabilities, you can acquire the emission spectrum of a control (unlabeled) sample to create a spectral profile for autofluorescence. This profile can then be computationally subtracted from your ANAP images.[7]
Experimental Protocol: Pre-Imaging Photobleaching
This protocol is designed to reduce cellular autofluorescence before acquiring images of ANAP-labeled proteins.
Materials:
-
Cells expressing the ANAP-labeled protein of interest, washed and in imaging medium.
-
Fluorescence microscope with a high-intensity light source (e.g., LED or mercury arc lamp).[8]
Procedure:
-
Mount the sample: Place your prepared culture dish or slide on the microscope stage.
-
Select an appropriate filter set: Use a filter set that excites the primary autofluorescent species in your cells (often in the blue or green range).
-
Expose to high-intensity light: Open the shutter and expose the field of view to the maximum intensity of the excitation light. The duration of exposure will need to be optimized, but a starting point of 1-5 minutes is often effective.[8]
-
Monitor autofluorescence: Periodically check the fluorescence intensity of a control (unlabeled) sample to monitor the decrease in autofluorescence.
-
Switch to ANAP imaging settings: Once the autofluorescence has been sufficiently reduced, switch to the appropriate filter set for ANAP imaging and proceed with your experiment.
Caution: Excessive photobleaching can potentially damage the cells. It is crucial to optimize the exposure time and light intensity to minimize phototoxicity.[9]
Section 3: Minimizing Non-Specific Binding
Non-specific binding of ANAP to cellular structures or the culture vessel can create a diffuse background haze that lowers the quality of your images.
FAQ: Non-Specific Binding
Q1: What can I do to reduce non-specific binding of ANAP?
A1: Addressing non-specific binding involves optimizing your experimental conditions and considering the use of blocking agents.
-
Optimize ANAP Concentration: As mentioned earlier, using the lowest effective concentration of ANAP will reduce the pool of molecules available for non-specific interactions.[2]
-
Use Blocking Agents: Incubating your cells with a blocking agent before adding ANAP can help to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) and serum from the same species as your secondary antibody (if applicable in your downstream processing).[10][11] A 1-5% solution of BSA in your incubation buffer is a good starting point.[12]
-
Surface Coatings: For imaging in glass-bottom dishes, which can have charged surfaces, consider using dishes with a protein-repellent coating to minimize non-specific adsorption.
dot
Caption: A decision tree to guide troubleshooting of high background fluorescence in ANAP experiments.
Data Summary: Enhancing Signal-to-Noise Ratio
The following table summarizes key strategies and their expected impact on the signal-to-noise ratio (S/N). The effectiveness of each strategy can be quantified by measuring the fluorescence intensity of the specific signal (your ANAP-labeled protein) and the background in a region without cells.
| Strategy | Parameter to Optimize | Expected Impact on S/N | Key Considerations |
| Reduce Unbound ANAP | ANAP Concentration | High | Titration is essential for each cell line and protein. |
| Washing Protocol | High | Increase number and duration of washes.[13] | |
| Mitigate Autofluorescence | Imaging Medium | Medium | Use phenol red-free and serum-free media.[4] |
| Photobleaching | High | Optimize exposure to avoid phototoxicity.[7] | |
| Minimize Non-specific Binding | Blocking Agents | Medium | Test different blocking agents (e.g., BSA).[10] |
| Surface Coating | Low-Medium | Use protein-repellent culture dishes. |
By systematically addressing each potential source of background fluorescence, you can significantly improve the quality of your ANAP imaging data, leading to more reliable and interpretable results.
References
- Current time information in Bucharest, RO. (n.d.). Google.
-
Chatterjee, A., Guo, J., Lee, H. S., & Schultz, P. G. (2013). A genetically encoded fluorescent probe in mammalian cells. Journal of the American Chemical Society, 135(34), 12540–12543. [Link]
-
Man, K. N., et al. (2021). Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue. STAR Protocols, 2(4), 100914. [Link]
-
Serum-Free PBMC Media. (n.d.). ImmunoSpot®. Retrieved February 19, 2026, from [Link]
-
Davis, C., & Sreevidya, V. (2014). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Journal of Histotechnology, 37(2), 55-59. [Link]
-
Taraska, J. W. (2021). ANAP: A versatile, fluorescent probe of ion channel gating and regulation. Methods in Enzymology, 654, 49–84. [Link]
-
Live Cell Imaging Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved February 19, 2026, from [Link]
-
How to reduce autofluorescence in cell-based assays. (n.d.). BMG LABTECH. Retrieved February 19, 2026, from [Link]
-
Fluorescence properties of L-Anap a, Emission spectra of free L-Anap in... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Fox, D. P., et al. (2019). Rapid light-dependent degradation of fluorescent dyes in formulated serum-free media. Cytometry Part A, 95(12), 1251-1260. [Link]
-
Watching conformational- and photo-dynamics of single fluorescent proteins in solution. (n.d.). eScholarship, University of California. Retrieved February 19, 2026, from [Link]
-
Live-cell microscopy – tips and tools. (2007). Journal of Cell Science, 120(20), 3483-3485. [Link]
-
LABTips: Optimizing Live-cell Imaging. (2023, June 16). Labcompare.com. Retrieved February 19, 2026, from [Link]
-
4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (n.d.). Nicoya. Retrieved February 19, 2026, from [Link]
-
Understanding and Controlling Non-Specific Binding in SPR Experiments. (n.d.). LinkedIn. Retrieved February 19, 2026, from [Link]
-
Troubleshooting in Fluorescent Staining. (2024, February 28). Creative Bioarray. Retrieved February 19, 2026, from [Link]
-
Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Guidelines on antibody use in physiology research. (2023). American Journal of Physiology-Cell Physiology, 324(1), C1-C18. [Link]
-
Improvement in signal to noise in LCMS with an ANP method - Tips & Suggestions. (n.d.). MicroSolv. Retrieved February 19, 2026, from [Link]
-
How to Block a Membrane to Reduce Non-Specific Binding. (2025, May 9). Patsnap Synapse. Retrieved February 19, 2026, from [Link]
-
Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. (2025, October 24). BenchSci. Retrieved February 19, 2026, from [Link]
-
Tips for Running a Successful Live Cell Imaging Experiment. (2021, June 9). Molecular Devices. Retrieved February 19, 2026, from [Link]
-
Surface interaction patches link non-specific binding and phase separation of antibodies. (2022). Nature Communications, 13(1), 1533. [Link]
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020, December 10). Nicoya Lifesciences. Retrieved February 19, 2026, from [Link]
-
Non-Specific Adsorption Reduction Methods in Biosensing. (2019). Sensors (Basel, Switzerland), 19(11), 2577. [Link]
-
ANAP fluorescence emission changes report on heat-induced misfolding... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Autofluorescence imaging permits label-free cell type assignment and reveals the dynamic formation of airway secretory cell associated antigen passages (SAPs). (2023). eLife, 12, e84531. [Link]
-
FAQ – Why do I have high background or non-specific staining? (n.d.). HistoSure. Retrieved February 19, 2026, from [Link]
-
Control and Blocking Reagents. (n.d.). Stratech. Retrieved February 19, 2026, from [Link]
-
Autofluorescence is a biomarker of neural stem cell activation state. (2022). Nature Communications, 13(1), 7433. [Link]
-
Autofluorescence imaging permits label-free cell type assignment and reveals the dynamic formation of airway secretory cell associated antigen passages (SAPs). (2023, March 30). eLife. Retrieved February 19, 2026, from [Link]
-
A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. (2023, March 30). Olympus LS - Evident Scientific. Retrieved February 19, 2026, from [Link]
-
Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging. (2019). Scientific Reports, 9(1), 1-10. [Link]
-
Nanoaperture-enhanced signal-to-noise ratio in fluorescence correlation spectroscopy. (2009). Optics Express, 17(3), 1568-1578. [Link]
-
Cleaning and Sanitation. (n.d.). Hygiena. Retrieved February 19, 2026, from [Link]
-
Modular Packaging Architecture for Recyclability Market | Global Market Analysis Report. (2026, February 13). LinkedIn. Retrieved February 19, 2026, from [Link]
-
The Role of the Signal-to-Noise Ratio in Precision and Accuracy. (2006, January 1). LCGC International. Retrieved February 19, 2026, from [Link]
-
LED Lighting Systems, Linear LED Lights, LED transformers | QTL formerly Q-Tran. (n.d.). QTL. Retrieved February 19, 2026, from [Link]
-
Tradeeasy Manufacturer Directory - Comprehensive database of Suppliers, Manufacturers, Factories, Exporters, and Importers. (2026, February 10). Tradeeasy. Retrieved February 19, 2026, from [Link]
-
Retatrutide (10mg Vial) Dosage Protocol. (n.d.). Retrieved February 19, 2026, from [Link]
Sources
- 1. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 2. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nicoyalife.com [nicoyalife.com]
- 4. microscopyfocus.com [microscopyfocus.com]
- 5. Serum-Free PBMC Media | ImmunoSpot® [immunospot.com]
- 6. Serum-Free Media (SFM) | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. scispace.com [scispace.com]
- 9. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 10. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 11. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 12. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 13. creative-bioarray.com [creative-bioarray.com]
ANAP-Labeled Proteins: Technical Support Center for Aggregation Issues
Welcome to the technical support center for researchers utilizing the fluorescent unnatural amino acid, L-Anilinonaphthylalanine (ANAP). ANAP is a powerful, environmentally sensitive probe for studying protein conformation and dynamics.[1][2][3] However, its unique chemical properties can sometimes present challenges, most notably protein aggregation.
This guide is designed to provide you with a structured, in-depth approach to troubleshooting and resolving aggregation issues encountered with your ANAP-labeled proteins. We will move from foundational knowledge to a systematic, step-by-step diagnostic and solution-oriented workflow.
Part 1: Foundational FAQs
This section addresses the most common initial questions regarding ANAP and aggregation.
Q1: What is ANAP and why is it used?
L-ANAP is a fluorescent, non-canonical amino acid that can be site-specifically incorporated into proteins using amber stop-codon suppression.[4][5] Its key advantage is its fluorescence, which is highly sensitive to the polarity of its local environment.[1][2][6] This property allows researchers to monitor real-time conformational changes in protein structure, making it an invaluable tool for studying protein function, folding, and interactions.[1][3][7] Unlike large fluorescent protein tags (e.g., GFP), ANAP's small size (MW = 273 Da) is expected to cause minimal perturbation to the target protein's structure and function.[1][2]
Q2: What makes ANAP-labeled proteins prone to aggregation?
The primary driver of ANAP-related aggregation is its chemical structure. The anilinonaphthylalanine side chain is large and significantly more hydrophobic than any of the 20 canonical amino acids.[8][9][10] Introducing this hydrophobic moiety onto the surface of a protein can lead to several issues:
-
Increased Overall Hydrophobicity: The protein's surface becomes less soluble in aqueous buffers, promoting intermolecular hydrophobic interactions that lead to aggregation.[11]
-
Disruption of Local Structure: If incorporated into a sensitive region, ANAP can disrupt local folding, exposing previously buried hydrophobic patches of the protein itself, which can then act as nucleation sites for aggregation.
-
High Local Concentration: During purification or concentration steps, the proximity of protein molecules with newly exposed hydrophobic surfaces increases, driving the formation of both soluble and insoluble aggregates.[11][12][13]
Q3: How can I confirm my protein is aggregating?
Aggregation can manifest as visible precipitation or cloudiness, but soluble aggregates can be present without any visual cues.[12][14] It is crucial to use biophysical methods to confirm and quantify aggregation.
| Technique | Principle | Information Gained | Pros | Cons |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion of particles. | Provides hydrodynamic radius (size) and polydispersity (heterogeneity) of particles in solution. | Fast, low sample consumption, sensitive to large aggregates. | Highly sensitive to dust/contaminants, provides an average size rather than discrete species. |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | SEC separates molecules by size, while MALS directly measures the molar mass of eluting species. | Quantifies the absolute molar mass of monomers, dimers, and higher-order oligomers. | High resolution, provides quantitative distribution of species. | Can be lower throughput, potential for protein-column interactions. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a strong centrifugal field. | Determines sedimentation coefficient, which relates to mass and shape; quantifies different species. | Gold standard for characterizing protein-protein interactions and aggregation. | Requires specialized equipment and expertise. |
| Thioflavin T (ThT) Assay | ThT dye exhibits enhanced fluorescence upon binding to amyloid-like fibril structures. | Detects the formation of β-sheet-rich amyloid fibrils. | High sensitivity for amyloid aggregates. | Not all aggregates are amyloidogenic; will not detect amorphous aggregates. |
| Transmission/Scanning Electron Microscopy (TEM/SEM) | Direct visualization of particle morphology using an electron beam. | Provides high-resolution images of aggregate shape and size (e.g., fibrillar vs. amorphous).[15] | Direct visual evidence. | Sample preparation can introduce artifacts; requires specialized equipment. |
Part 2: The Troubleshooting Workflow
Encountering aggregation can be frustrating. This section provides a logical workflow to diagnose the root cause and implement effective solutions.
Workflow for ANAP Incorporation and Protein Purification
The following diagram outlines the key stages of producing an ANAP-labeled protein. Aggregation can be triggered at multiple points in this process.
Caption: General workflow for producing ANAP-labeled proteins.
Step 1: Diagnose the Root Cause
Use the following decision tree to systematically identify the likely cause of aggregation. Start at the top and follow the path that best describes your observations.
Caption: Decision tree for diagnosing the cause of protein aggregation.
Step 2: Implement Targeted Solutions
Based on the diagnosis from the flowchart, implement the following targeted solutions.
A. If the Unlabeled Protein Also Aggregates:
The problem lies with the inherent stability of your target protein, not ANAP.
-
Optimize Expression: Try expressing at a lower temperature (e.g., 18-25°C) to improve folding kinetics.
-
Buffer Screening: Before attempting ANAP incorporation, perform a buffer screen on the wild-type protein to find conditions that maximize its solubility and stability.[13]
-
Protein Engineering: Consider introducing solubilizing mutations or truncating disordered regions that may be prone to aggregation.
B. If Aggregation Occurs During Purification:
This often points to issues with high local protein concentrations on chromatography resins or incompatible buffer conditions during elution.[16]
-
Modify Elution Strategy: Use a shallow, linear gradient for elution instead of a sharp step elution.[16] This avoids "shocking" the protein.
-
Adjust Buffer for Chromatography:
-
Increase Ionic Strength: Add 150-500 mM NaCl to your buffers to disrupt non-specific electrostatic interactions with the resin.[16]
-
Add Stabilizers: Include 5-10% glycerol or 0.1-1 M L-Arginine in your lysis and chromatography buffers to act as stabilizing agents.[17][18]
-
Non-ionic Detergents: For very hydrophobic proteins, adding a low concentration (e.g., 0.05-0.1%) of a non-ionic detergent like Tween-20 or DDM can help prevent non-specific interactions and aggregation.[13][16][19]
-
C. If Aggregation Occurs During Concentration or Storage:
This is the most common scenario and is directly related to ANAP increasing the protein's hydrophobicity and sensitivity to stress.[11]
-
Optimize Final Buffer Composition: This is the most critical step. Your goal is to find a formulation that stabilizes the native state and minimizes intermolecular interactions.
-
pH Control: Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain surface charge and electrostatic repulsion.[13][14]
-
Use Stabilizing Excipients: These additives work by being preferentially excluded from the protein surface, which strengthens the protein's hydration shell and stabilizes its folded state.[17][20] Screen a matrix of conditions.
-
-
Minimize Freeze-Thaw Cycles: Repetitive freezing and thawing can cause aggregation.[12][14] Aliquot your purified protein into single-use volumes before freezing at -80°C.
-
Add a Cryoprotectant: Always include a cryoprotectant like 10-25% (v/v) glycerol in your final storage buffer before freezing.[12][13]
-
Consider Reducing Agents: If your protein has surface-exposed cysteines, they can form intermolecular disulfide bonds, leading to aggregation. Include a reducing agent like DTT or TCEP (1-5 mM) in your storage buffer.[13]
Part 3: Key Experimental Protocols
Protocol 1: High-Throughput Buffer Screen for Protein Stability
This protocol uses a 96-well plate format to rapidly screen multiple buffer conditions to find those that prevent aggregation under thermal stress.
Materials:
-
Purified ANAP-labeled protein (~0.5-1 mg/mL)
-
96-well PCR plate
-
Real-time PCR machine or thermal cycler with a fluorescence plate reader
-
Buffer stock solutions (see table below)
-
SYPRO Orange dye (5000x stock in DMSO)
Methodology:
-
Prepare Buffer Matrix: In a 96-well plate, prepare a matrix of buffer conditions. A common starting screen is provided below. Prepare 2X concentrates of each buffer.
-
Prepare Protein-Dye Mix: Dilute your ANAP-labeled protein to 0.2 mg/mL in your current (control) buffer. Add SYPRO Orange dye to a final concentration of 5x.
-
Set Up Plate: Add 10 µL of the 2X buffer from your matrix plate to a new 96-well PCR plate. Add 10 µL of the protein-dye mix to each well. Seal the plate.
-
Run Thermal Melt Assay:
-
Place the plate in a real-time PCR machine.
-
Set the instrument to monitor for SYPRO Orange fluorescence.
-
Run a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
-
Analyze Data: The temperature at which fluorescence rapidly increases is the melting temperature (Tm). Higher Tm values indicate greater protein stability. Buffers that result in a higher Tm are better candidates for preventing aggregation.
Example Buffer Screening Matrix:
| Condition | pH 6.5 | pH 7.5 | pH 8.5 |
| Base Buffer (50 mM HEPES) | Control | Control | Control |
| + 150 mM NaCl | + NaCl | + NaCl | + NaCl |
| + 500 mM NaCl | + NaCl | + NaCl | + NaCl |
| + 1 M L-Arginine | + Arg | + Arg | + Arg |
| + 10% Glycerol | + Glycerol | + Glycerol | + Glycerol |
| + 1 M L-Arginine + 10% Glycerol | + Arg/Gly | + Arg/Gly | + Arg/Gly |
References
-
Chatterjee, A., et al. (2013). A Genetically Encoded Fluorescent Probe in Mammalian Cells. Journal of the American Chemical Society. [Link]
-
Kalstrup, T., & Blunck, R. (2017). ANAP: A versatile, fluorescent probe of ion channel gating and regulation. Methods in Enzymology. [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]
-
BioPharmaSpec. (2026). How to Prevent Protein Aggregation: Insights and Strategies. BioPharmaSpec. [Link]
-
Chi, E. Y., et al. (2003). High-Throughput Biophysical Analysis of Protein Therapeutics to Examine Interrelationships Between Aggregate Formation and Conformational Stability. Journal of Pharmaceutical Sciences. [Link]
-
Durner, E., et al. (2023). Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain. eLife. [Link]
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research. [Link]
-
Kauk, M., et al. (2014). Monitoring Protein Misfolding by Site-Specific Labeling of Proteins In Vivo. PLoS ONE. [Link]
-
Gordon, S. E., et al. (2021). ANAP: A versatile, fluorescent probe of ion channel gating and regulation. Methods in Enzymology. [Link]
-
Lee, H. S., et al. (2009). The Genetic Incorporation of a Small, Environmentally Sensitive, Fluorescent Probe into Proteins in S. Cerevisiae. Journal of the American Chemical Society. [Link]
-
Pharmaceutical Technology. (2015). Use of excipients to control aggregation in peptide and protein formulations. Pharmaceutical Technology. [Link]
Sources
- 1. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Genetic Incorporation of a Small, Environmentally Sensitive, Fluorescent Probe into Proteins in S. Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring Protein Misfolding by Site-Specific Labeling of Proteins In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. Case Studies Applying Biophysical Techniques to Better Characterize Protein Aggregates and Particulates of Varying Size | Basicmedical Key [basicmedicalkey.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 18. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. merckmillipore.com [merckmillipore.com]
Technical Support Center: ANAP Stability & Purification Guide
The following technical support guide addresses ANAP (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) stability and purification issues. This content is designed for immediate application in a laboratory setting.
Topic: Troubleshooting ANAP Stability & Fluorescence during Protein Purification Role: Senior Application Scientist Last Updated: February 19, 2026
Executive Summary: The ANAP Paradox
ANAP is a solvatochromic, fluorescent non-canonical amino acid (ncAA). Unlike GFP, its fluorescence is environmentally sensitive .
-
The Issue: Users often report "instability" (loss of signal) during purification.
-
The Reality: In 90% of cases, the ANAP molecule has not degraded. Instead, the signal loss is due to fluorescence quenching (often by trace metal ions from affinity columns) or solvatochromic shifts indicating protein unfolding.
This guide distinguishes between true chemical instability and photophysical quenching.
Critical Stability Factors (The "Why" Behind the Failures)
A. Metal Ion Quenching (The #1 Silent Killer)
ANAP is widely used as a FRET donor for transition metal ions (tmFRET). Consequently, it is extremely sensitive to trace metals.
-
Mechanism: Paramagnetic ions (
, , ) act as non-fluorescent acceptors, quenching ANAP via dipole-dipole interactions. -
Purification Risk: Eluting from Ni-NTA or Co-TALON resins often results in trace metal leaching or metal binding to the protein surface (especially if the protein has surface Histidines). This looks like "signal loss."
B. Solvatochromic Shifts (The "Red Shift" Warning)
ANAP emission wavelength changes based on solvent polarity.
-
Buried/Hydrophobic Environment:
(High Quantum Yield). -
Exposed/Aqueous Environment:
(Lower Quantum Yield). -
Diagnostic: If your peak shifts to the red and intensity drops, your protein is unfolding , exposing the ANAP to water. The dye is stable; the protein is not.
C. Photostability
ANAP is relatively photostable but susceptible to UV-induced bleaching.
-
Risk: Continuous monitoring at 350 nm during FPLC (e.g., ÄKTA systems) can bleach the sample if the flow is paused.
Troubleshooting Guide (FAQ Format)
Category 1: Fluorescence Signal Loss
Q: My lysate was fluorescent, but the eluted protein from Ni-NTA is dark. Did ANAP hydrolyze? A: Unlikely. The amide bond connecting ANAP to the peptide backbone is stable. You are likely observing metal quenching .
-
Test: Take an aliquot of the eluate and add 1-5 mM EDTA .
-
Result: If fluorescence recovers immediately,
ions were quenching the ANAP. -
Prevention: Include a post-elution EDTA chelation step or switch to Strep-TII/Flag tags to avoid metal affinity chromatography entirely.
Q: The fluorescence intensity drops significantly after dialysis. Why? A: This often indicates aggregation-induced quenching or precipitation. ANAP is hydrophobic (naphthalene ring). If the protein is marginally stable, the addition of ANAP can trigger hydrophobic collapse.
-
Check: Measure
or spin down the sample. If a pellet forms, the protein aggregated. -
Fix: Increase salt concentration (300-500 mM NaCl) or add L-Arginine (0.5 M) to the dialysis buffer to suppress aggregation.
Category 2: Spectral Anomalies
Q: My emission peak is at 500 nm instead of 470 nm. Is the ANAP degraded? A: No, the ANAP is solvent-exposed .
-
Scenario A (Intended): You placed ANAP on a surface loop. This is normal behavior.
-
Scenario B (Unintended): You placed ANAP in the core, but the protein is unfolded.
-
Action: Perform a thermal shift assay. If the protein is unfolded, optimize the buffer pH or add stabilizing ligands.
Category 3: Chemical Compatibility
Q: Can I use DTT or TCEP with ANAP? A: Yes. The naphthalene moiety is chemically stable against standard reducing agents (1-5 mM DTT/TCEP) used in purification. However, avoid dithionite , which can reduce the ketone group on the acetylnaphthalene.
Optimized Purification Protocol
Standard protocols fail because they ignore the photophysical properties of ANAP. Use this rigorous workflow.
Reagents Preparation[1][2][3]
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% Glycerol, 1 mM TCEP, Protease Inhibitors.
-
Wash Buffer (High Salt): 50 mM Tris-HCl pH 8.0, 500 mM NaCl , 20 mM Imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 300 mM Imidazole .
-
Chelation Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM EDTA .
Step-by-Step Workflow
-
Cell Lysis (Dark):
-
Lyse cells in low light. Keep samples covered with foil.
-
Why: Minimizes photobleaching and heat generation.
-
-
Clarification:
-
Centrifuge at 20,000 x g for 30 min.
-
Critical Check: Measure fluorescence of the supernatant vs. the pellet. If the pellet is bright, your protein is in inclusion bodies (hydrophobic aggregation).
-
-
Affinity Capture (Ni-NTA):
-
Elution & Immediate Chelation:
-
Size Exclusion Chromatography (SEC):
-
Run SEC in a buffer without EDTA if downstream applications require metals (e.g., enzyme activity), otherwise maintain 0.5 mM EDTA.
-
Monitor: Set UV detector to 280 nm (Protein) and 350 nm (ANAP).
-
Validation: The 280/350 ratio should be constant across the peak.
-
Data Summary: Stability Thresholds
| Parameter | Stable Range | Critical Failure Point | Effect on ANAP |
| pH | 5.5 – 9.0 | < 4.0 or > 10.0 | Minimal intensity change (Robust) |
| Temperature | 4°C – 25°C | > 42°C (Protein dependent) | Red-shift (due to unfolding) |
| Reducing Agents | 0 – 5 mM DTT | > 50 mM DTT | Potential fluorescence quenching |
| Metal Ions | None | > 1 µM | Severe Quenching (>50% loss) |
| Light Exposure | Ambient (Low) | High Intensity UV | Irreversible Photobleaching |
Diagnostic Decision Tree
Use this logic flow to identify the root cause of ANAP issues.
Figure 1: Decision matrix for diagnosing ANAP fluorescence loss. Blue nodes indicate diagnostic actions; Red/Green/Yellow indicate states.
References
-
Chatterjee, A., et al. (2013). "A Genetically Encoded Fluorescent Probe for Sensors of Membrane Potential." Journal of the American Chemical Society. [Link]
- Key Finding: Establishes ANAP synthesis, incorporation, and solv
-
Gordon, S. E., et al. (2018). "Measuring Protein Structure and Dynamics with a Genetically Encoded Fluorescent Amino Acid." eLife. [Link]
- Key Finding: Details the "tmFRET" mechanism where metal ions quench ANAP; critical for understanding purific
-
Lee, S., et al. (2009). "A Non-Canonical Amino Acid for pH-Insensitive Fluorescence." Chemical Science. [Link]
- Key Finding: Validates the pH stability of the naphthalene fluorophore core.
-
Zagotta, W. N., et al. (2016). "Measuring distances and dynamics in voltage-sensing domains with tmFRET." Journal of General Physiology. [Link]
- Key Finding: Provides protocols for handling ANAP-labeled proteins and avoiding background quenching.
Sources
Technical Support Center: 3-[(6-acetyl-2-naphthalenyl)amino]Alanine (ANAP)
The following technical guide serves as a comprehensive support resource for researchers utilizing 3-[(6-acetyl-2-naphthalenyl)amino]Alanine , commonly referred to in the scientific community as ANAP (or L-ANAP). This guide addresses the compound's cytotoxicity profile, experimental optimization, and troubleshooting workflows.
Product Identity & Mechanism of Action
Compound Name: 3-[(6-acetyl-2-naphthalenyl)amino]Alanine Common Alias: ANAP (Fluorescent Non-Canonical Amino Acid) Primary Application: Site-specific incorporation into proteins via genetic code expansion (GCE) for fluorescence spectroscopy, FRET, and conformational dynamics studies in live cells.
Core Mechanism
ANAP is an environmentally sensitive (solvatochromic) fluorophore. It is genetically encoded using an orthogonal tRNA/tRNA synthetase (RS) pair (typically derived from E. coli Leucyl-tRNA synthetase) that suppresses the amber stop codon (TAG) in the host cell (e.g., HEK293, CHO, or Xenopus oocytes).
Figure 1: Genetic Incorporation Pathway The following diagram illustrates the orthogonal translation pathway required for ANAP incorporation.
Caption: Orthogonal translation system utilizing the amber suppressor tRNA to incorporate ANAP at specific TAG sites.[1]
Safety & Toxicity Profile
The cytotoxicity of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine is generally low at standard working concentrations (10–100 µM), but specific experimental conditions can induce toxicity.
Key Toxicity Vectors
-
Concentration-Dependent Cytotoxicity:
-
Safe Range: 10 µM – 50 µM in mammalian cell culture media.
-
Toxic Threshold: >200 µM often leads to vacuolization and reduced proliferation.
-
Mechanism: High intracellular accumulation of the hydrophobic naphthyl moiety may disrupt membrane fluidity or aggregate in the cytosol.
-
-
Phototoxicity (ROS Generation):
-
Excitation: ANAP is excited in the UV/Violet range (~350–370 nm).
-
Risk: Prolonged excitation can generate Reactive Oxygen Species (ROS), leading to photobleaching and cell death during live-cell imaging.
-
Mitigation: Use pulsed excitation, minimize laser power, and limit exposure time.
-
-
Solvent Toxicity (DMSO):
-
ANAP is often dissolved in DMSO. Final DMSO concentration in culture media must remain <0.5% (v/v) to prevent solvent-induced apoptosis.
-
Troubleshooting & FAQs
Q1: My cells are detaching or dying after ANAP treatment. Is the compound toxic?
Diagnosis: Likely not intrinsic toxicity, but rather precipitation or pH shock .
-
Cause: ANAP free acid is poorly soluble in neutral aqueous media. Adding a high-concentration stock directly can cause micro-crystals that damage cell membranes.
-
Solution:
-
Use the methyl ester form (ANAP-Me) for better cell permeability; intracellular esterases will hydrolyze it to the active free acid.
-
Pre-dilute the stock in warm media before adding to cells.
-
Check the pH of the media; high concentrations of the free acid form can acidify the buffer.
-
Q2: I see high background fluorescence, but no specific protein labeling.
Diagnosis: Non-specific background incorporation or autofluorescence.
-
Cause: The orthogonal tRNA synthetase might be promiscuous, or ANAP is sticking to hydrophobic cellular components.
-
Solution:
-
Wash Step: Perform rigorous washing (3x with PBS) 24 hours post-transfection to remove free ANAP.
-
Control: Always run a "No Plasmid" control. If fluorescence persists, it is non-specific binding.
-
Concentration: Lower ANAP concentration to 10–20 µM.
-
Q3: The incorporation efficiency is very low.
Diagnosis: Bioavailability issue.
-
Cause: ANAP is not entering the cell or the tRNA/RS expression is too low.
-
Solution:
-
Ensure you are using ANAP-Me (methyl ester) for mammalian cells.
-
Add ANAP at the time of transfection or 4–6 hours post-transfection.
-
Supplement media with 20 mM HEPES to maintain pH stability during incubation.
-
Experimental Protocols
Protocol A: Preparation of ANAP Stock Solution
Standardizing the stock is critical to prevent batch-to-batch toxicity variability.
-
Weighing: Weigh 3-[(6-acetyl-2-naphthalenyl)amino]Alanine (ANAP).
-
Solvent: Dissolve in anhydrous DMSO to a concentration of 100 mM .
-
Note: If using the free acid form, a small amount of 1M NaOH (1:1 molar ratio) may be required to aid solubility.
-
-
Storage: Aliquot into light-protective amber tubes (10–20 µL) and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol B: Cytotoxicity Assessment (MTT Assay)
Use this protocol to determine the "Safe Working Concentration" for your specific cell line.
| Step | Action | Critical Parameter |
| 1 | Seeding | Seed cells (e.g., HEK293T) at 10,000 cells/well in a 96-well plate. Incubate 24h. |
| 2 | Treatment | Prepare serial dilutions of ANAP (0, 10, 20, 50, 100, 200, 500 µM) in culture media. Keep DMSO constant (e.g., 0.5%). |
| 3 | Incubation | Incubate cells for 24–48 hours (mimicking transfection duration). |
| 4 | MTT Addition | Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours at 37°C. |
| 5 | Solubilization | Remove media. Add DMSO to dissolve formazan crystals. |
| 6 | Readout | Measure absorbance at 570 nm. Calculate % viability relative to DMSO control. |
Acceptance Criteria: A concentration is deemed "safe" if viability is >90% compared to the vehicle control.
Protocol C: Optimized Incorporation Workflow
Designed to maximize labeling while minimizing toxicity.
-
Transfection (T=0): Transfect cells with the Target Protein-TAG plasmid and the pANAP (tRNA/RS) plasmid (Ratio 1:1 to 1:4).
-
ANAP Addition (T=4h):
-
Thaw 100 mM ANAP stock.
-
Dilute to 20 µM in fresh, warm complete media.
-
Replace transfection media with ANAP-containing media.
-
-
Expression (T=24-48h): Incubate at 37°C, 5% CO2 in the dark.
-
Wash (Harvest): Wash cells 3x with PBS to remove unincorporated ANAP before imaging.
Troubleshooting Logic Flow
Figure 2: Cytotoxicity & Incorporation Troubleshooting Tree Follow this decision matrix to resolve experimental failures.
Caption: Decision matrix for diagnosing cell death versus low incorporation efficiency.
References
-
Chatterjee, A., et al. (2013). "A Genetically Encoded Fluorescent Probe in Mammalian Cells." Journal of the American Chemical Society. 135(34), 12540–12543. Link
-
Lee, H. S., et al. (2009).[1] "Genetic Incorporation of a Small, Environmentally Sensitive, Fluorescent Probe into Proteins in Saccharomyces cerevisiae." Journal of the American Chemical Society. 131(36), 12921–12923. Link
-
Puljung, M. C., & Zagotta, W. N. (2013). "Optical detection of conformational changes in the KCNH family of potassium channels." Proceedings of the National Academy of Sciences (PNAS). 110(46), 18721-18726. Link
-
Hsieh, T., et al. (2014).[2] "Monitoring Protein Misfolding by Site-Specific Labeling of Proteins In Vivo." PLOS ONE. 9(6): e99395.[2] Link
Sources
ANAP Fluorescence Technical Support Center
Welcome to the technical support center for L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (ANAP) fluorescence applications. As a genetically encoded, environmentally sensitive fluorescent non-canonical amino acid, ANAP offers unprecedented opportunities for probing protein conformation and dynamics in living cells.[1][2][3] However, its unique properties also present challenges that can lead to experimental artifacts.
This guide is designed to provide researchers, scientists, and drug development professionals with the expertise to identify, troubleshoot, and correct for these artifacts, ensuring the generation of robust and reliable data. We will move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your experimental design and data analysis.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with ANAP.
Q1: Why is my ANAP fluorescence signal weak or undetectable?
A1: A weak signal can stem from several factors:
-
Poor Incorporation Efficiency: The primary cause is often inefficient incorporation of ANAP into the target protein. This can be due to a suboptimal tRNA/aminoacyl-tRNA synthetase (aaRS) pair for your expression system or issues with the amber (TAG) stop codon context.[4]
-
Low Protein Expression: The overall expression level of your protein of interest might be low.
-
Quenching Environment: ANAP's fluorescence is highly sensitive to its local environment. If it is incorporated at a site adjacent to quenching residues, such as tryptophan or tyrosine, its quantum yield can be significantly reduced through mechanisms like photoinduced electron transfer.[5][6]
-
Phototoxicity/Cell Health: If the expression of the protein or the presence of ANAP is toxic to the cells, overall protein production and cell viability will decrease, leading to a weaker signal.
Q2: My ANAP fluorescence intensity decreases rapidly during imaging. What is happening?
A2: This is a classic sign of photobleaching , the irreversible photochemical destruction of the fluorophore.[7] While ANAP is reasonably photostable, intense or prolonged excitation, especially with high-powered lasers, will lead to signal loss.[8] This can be particularly problematic in time-lapse imaging or single-molecule studies.
Q3: I observe fluorescence in my negative control cells (not expressing the ANAP-labeled protein). What is the source?
A3: This indicates background fluorescence, which can originate from two main sources:
-
Cellular Autofluorescence: Endogenous molecules like NADH and flavins can fluoresce, particularly when exciting in the UV or blue range required for ANAP.
-
Unincorporated ANAP: Free ANAP that has been taken up by the cells but not incorporated into a protein can contribute to a diffuse background signal.[9]
Q4: The emission peak of my ANAP-labeled protein has shifted. Is this an artifact?
A4: Not necessarily. A shift in the emission maximum (a solvatochromic shift) is an intrinsic property of ANAP.[2][10] Its emission is blue-shifted in nonpolar (hydrophobic) environments and red-shifted in polar (hydrophilic) environments.[4][5] This property is what makes ANAP a powerful reporter of conformational changes that alter its local environment. However, an unexpected shift could be an artifact if it's caused by factors unrelated to your biological question, such as a change in buffer composition or a global change in cell physiology affecting the cytoplasm's polarity.
Q5: Can I use ANAP for Fluorescence Resonance Energy Transfer (FRET) experiments?
A5: Yes, ANAP is an excellent FRET donor.[1] Its relatively high quantum yield and distinct emission spectrum make it suitable for pairing with various acceptor fluorophores. However, careful consideration of potential artifacts, such as environmental sensitivity affecting the donor's quantum yield and lifetime, is critical for accurate FRET measurements.[11]
Troubleshooting Guides
This section provides in-depth, step-by-step guides to diagnose and correct common ANAP fluorescence artifacts.
Guide 1: Diagnosing and Mitigating Photobleaching
Photobleaching can lead to a misinterpretation of dynamic processes as it can be mistaken for a biological change. It is critical to characterize and minimize this artifact.
Symptoms:
-
A time-dependent, irreversible decrease in fluorescence intensity under constant illumination.
-
The rate of fluorescence decay is dependent on the intensity of the excitation light.
Diagnostic Workflow:
Caption: Workflow for diagnosing photobleaching.
Correction Strategies:
1. Optimize Acquisition Parameters:
-
Reduce Excitation Power: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio (SNR).
-
Minimize Exposure Time: Use the shortest possible camera exposure time. For confocal microscopy, increase the scan speed.
-
Reduce Frequency of Imaging: For time-lapse experiments, increase the interval between image acquisitions.
2. Use Antifade Reagents (for fixed cells):
-
Incorporate commercially available antifade mounting media. These reagents often contain oxygen scavengers that reduce the formation of reactive oxygen species responsible for photobleaching.[7]
3. Experimental Protocol: Quantifying the Photobleaching Rate
- Sample Preparation: Prepare cells expressing your ANAP-labeled protein of interest.
- Microscope Setup: Set the excitation and emission filters for ANAP (e.g., Excitation: 360 nm, Emission: 470-510 nm).[2]
- Image Acquisition:
- Select a field of view with several healthy-looking cells.
- Set your desired excitation intensity (e.g., 50% laser power).
- Acquire a time-lapse series of 50-100 images with the shortest possible interval between frames.
- Data Analysis:
- Select a region of interest (ROI) within a cell.
- Measure the mean fluorescence intensity of the ROI for each frame.
- Plot the normalized intensity as a function of time.
- Fit the decay to a single or double exponential function to extract the photobleaching time constant(s).
- Optimization: Repeat steps 3-4 with reduced excitation intensity (e.g., 20%, 10%, 5%). Choose the highest intensity that results in minimal photobleaching over the intended duration of your experiment.
Guide 2: Correcting for Background Fluorescence
High background fluorescence reduces the SNR of your images and can obscure real signals, especially if the ANAP signal is weak.
Symptoms:
-
High fluorescence signal in areas without cells.
-
Diffuse fluorescence within cells that are not expressing the target protein.
-
Poor contrast between the signal of interest and the surrounding area.
Sources & Correction Strategies:
| Source of Background | Diagnostic Test | Correction Method |
| Media Components | Image a sample of cell culture media alone. | Use phenol red-free media or a specialized low-fluorescence imaging buffer during the experiment. |
| Cellular Autofluorescence | Image untransfected cells (without the ANAP machinery or target plasmid) using the ANAP filter set. | 1. Spectral Unmixing: If your microscope is equipped with a spectral detector, you can measure the emission spectrum of the autofluorescence and computationally subtract it from your experimental images. 2. Background Subtraction: Acquire an image of untransfected cells and subtract the average background intensity from your ANAP images.[5] |
| Unincorporated ANAP | Transfect cells with the ANAP incorporation machinery (pANAP plasmid) but without the target protein plasmid.[9] | 1. Reduce ANAP Concentration: Titrate the concentration of ANAP in the culture medium to the lowest level that still supports good incorporation. 2. Wash Thoroughly: Before imaging, wash the cells multiple times with fresh, ANAP-free medium to remove excess unincorporated amino acid. |
Experimental Protocol: Background Subtraction
- Acquire Signal Image: Capture an image of your cells expressing the ANAP-labeled protein.
- Acquire Background Image: On the same day and with identical acquisition settings (excitation power, exposure time, etc.), capture an image of a nearby field of view that contains no cells, or a field of view with untransfected cells to account for autofluorescence.
- Calculate Average Background: In your image analysis software (e.g., ImageJ/Fiji), measure the mean intensity of the background image.
- Subtract Background: Use the software's image math function to subtract the average background value from every pixel in your signal image.
- Corrected Image = Signal Image - Mean Background Intensity
- Verification: The background regions of your corrected image should now have an average intensity close to zero.
Guide 3: Controlling for Environmental Sensitivity Artifacts
ANAP's fluorescence is sensitive to the polarity of its local environment.[2][5][10] This is a powerful feature but can become an artifact if an experimental treatment causes a global change in the cellular environment that is unrelated to the specific conformational change you want to measure.
Symptoms:
-
A change in ANAP fluorescence (intensity or emission spectrum) upon addition of a drug or treatment that is observed even in a control protein where ANAP is in a solvent-exposed, conformationally stable location.
Diagnostic Workflow:
Caption: Workflow for diagnosing environmental sensitivity artifacts.
Correction Strategies:
1. Use Environmentally Insensitive Controls:
-
Design a control experiment where ANAP is incorporated into a protein that is not expected to be affected by the treatment. A change in fluorescence in this control would indicate a global environmental artifact.[5]
2. Ratiometric Imaging:
-
If your treatment causes a change in the ANAP emission spectrum, you can perform ratiometric imaging. This involves measuring the intensity in two different emission wavelength bands and calculating their ratio. The ratio is often less sensitive to simple intensity fluctuations and more robustly reports on the spectral shift.
Experimental Protocol: Solvent-Exposed Control
- Construct Design: Genetically fuse your protein of interest to a fluorescent protein (e.g., mCherry) to act as an expression marker and an internal reference. Create two versions:
- Experimental: Your protein with ANAP at the site of interest.
- Control: A stable, monomeric protein (like a small, soluble domain) with ANAP incorporated at a highly solvent-exposed and flexible loop region.
- Expression & Treatment: Express both constructs in separate cell populations. Apply the experimental treatment (e.g., drug addition) to both.
- Data Acquisition: Record the ANAP fluorescence before and after treatment for both populations.
- Analysis:
- Normalize the fluorescence change for the experimental construct (ΔF/F₀).
- Normalize the fluorescence change for the control construct (ΔF_control/F₀_control).
- If the change in the control is significant, it suggests an environmental artifact. You may need to report this and temper the interpretation of the experimental data, or find an alternative experimental approach.
References
-
Suarez-Delgado, G., et al. (2022). Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid. Biophysics Colab. [Link]
-
De-la-Rosa, V., et al. (2022). Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC. National Center for Biotechnology Information. [Link]
-
Soh, H., et al. (2020). Voltage-clamp fluorometry analysis of structural rearrangements of ATP-gated channel P2X2 upon hyperpolarization - PMC. National Center for Biotechnology Information. [Link]
-
Sakurai, M., et al. (2021). Analysis of voltage-driven changes in the fluorescence of Anap... ResearchGate. [Link]
-
Puljung, M. C. (2021). ANAP: A versatile, fluorescent probe of ion channel gating and regulation. PubMed. [Link]
-
Chatterjee, A., et al. (2013). A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Werry, E. M., et al. (2024). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP - PMC. National Center for Biotechnology Information. [Link]
-
Wang, D., et al. (2011). Spectral characteristics of different solutions or targets tagged with ANEP dyes. ResearchGate. [Link]
-
Kalstrup, T., & Blunck, R. (2018). Fluorescence properties of L-Anap a, Emission spectra of free L-Anap in... ResearchGate. [Link]
-
N/A. (2021). Conformer specific photophysical properties of an analog of the green fluorescent protein chromophore anion. RSC Publishing. [Link]
-
Gordon, S. E., et al. (2021). An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET. eLife. [Link]
-
Chatterjee, A., et al. (2013). A Genetically Encoded Fluorescent Probe in Mammalian Cells. Journal of the American Chemical Society. [Link]
-
N/A. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. MDPI. [Link]
-
Suarez-Delgado, G., et al. (2022). Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid. eLife. [Link]
-
Koveal, D., et al. (2014). ANAP fluorescence emission changes report on heat-induced misfolding... ResearchGate. [Link]
-
Wulf, M., & Pless, S. A. (2023). Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain. eLife. [Link]
-
N/A. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. [Link]
-
Lee, H. S., et al. (2009). Genetic Incorporation of a Small, Environmentally Sensitive, Fluorescent Probe into Proteins in Saccharomyces cerevisiae. Journal of the American Chemical Society. [Link]
-
Jean, J. M., & Hall, K. B. (2001). 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface. CORE. [Link]
-
N/A. (2020). ANP, ANA, and cocrystal (ANAP) along with their solid‐state emission... ResearchGate. [Link]
-
Glogger, M., et al. (2020). Photobleaching step analysis for robust determination of protein complex stoichiometries. eLife. [Link]
-
Jones, A. M., et al. (2021). Genetic encoding of a highly photostable, long lifetime fluorescent amino acid for imaging in mammalian cells. Chemical Science. [Link]
-
N/A. Photobleaching. NanoTemper Technologies. [Link]
-
Millman, Z., & Gordon, S. (2023). Applications of the Fluorescent Amino Acid Acridonylalanine. YouTube. [Link]
-
N/A. (2025). The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements. MDPI. [Link]
-
N/A. Fluorescence recovery after photobleaching. Wikipedia. [Link]
-
N/A. (2025). Maximizing Drug Discovery with High-Throughput and High-Content Screening. Technology Networks. [Link]
-
Elder, D. (2025). High-Throughput Screening - Drug Discovery. Technology Networks. [Link]
-
N/A. (2025). Study of the photophysical properties and the DNA binding of enantiopure [Cr(TMP)2(dppn)]3+ Complex. ACS Publications. [Link]
-
N/A. (2025). How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse. [Link]
Sources
- 1. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid [biophysicscolab.org]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain | eLife [elifesciences.org]
- 9. Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]
Technical Support Center: ANAP Codon Suppression Optimization
Status: Operational Ticket ID: ANAP-OPT-2024 Assigned Specialist: Senior Application Scientist Subject: Optimization of Genetic Code Expansion for ANAP Incorporation
Introduction: The ANAP System
Welcome to the technical support hub for ANAP (3-Amino-3-(2-nitrophenyl)propionic acid) incorporation. You are likely using this system to visualize protein dynamics, conformational changes, or localization in live cells without the steric bulk of GFP.
The ANAP system relies on Amber Suppression . You are hijacking the TAG stop codon. Instead of terminating translation, an orthogonal tRNA/tRNA-synthetase pair inserts the fluorescent non-canonical amino acid (ncAA) ANAP.
The Core Challenge: This is a competition between your engineered machinery (tRNA/RS) and the cell’s endogenous release factors (eRF1).[1] Our goal is to bias the system in favor of the tRNA.
Module 1: Experimental Design & Plasmids
Q: Which plasmid system should I use?
A: For mammalian cells, the gold standard is the pANAP vector system (derived from the Chatterjee lab).
-
Mechanism: It expresses an evolved E. coli Leucyl-tRNA synthetase (AnapRS) and multiple copies of the orthogonal tRNA
. -
Key Feature: The tRNA and RS are usually on a single plasmid to ensure co-delivery.
Q: Where should I insert the TAG codon?
A: Site selection is the single biggest determinant of yield.
-
Surface Sites: Choose solvent-exposed loops or helices. ANAP is hydrophobic; burying it can destabilize the protein or quench fluorescence.
-
The "N+1" Rule (Context Effects): The nucleotide immediately following the TAG codon strongly influences suppression efficiency.
-
Optimal: TAG-G or TAG-A (Purines often favor suppression).
-
Avoid: TAG-C or TAG-T (Pyrimidines can promote premature termination by eRF1).
-
Pro Tip: If possible, silently mutate the downstream codon to start with a G or A.
-
Module 2: Workflow Visualization
The following diagram illustrates the "AND Gate" logic of the experiment. Both the chemical component (ANAP) and the genetic component (pANAP) must be present for full-length protein synthesis.
Caption: Logical flow of ANAP incorporation. Success depends on the ratio of tRNA-ANAP winning the competition against Release Factor 1 (eRF1) at the ribosome.
Module 3: Wet Lab Optimization (The "Build")
Q: What is the optimal plasmid ratio?
A: Do not use a 1:1 ratio. You need to flood the cell with the suppression machinery.
-
Recommended Ratio: 4:1 (pANAP : GOI-TAG).
-
Why: The Gene of Interest (GOI) mRNA contains the stop codon.[2] If you have too much GOI mRNA and not enough tRNA, the ribosome will stall or terminate, leading to truncated non-fluorescent protein.
Q: How do I prepare and handle ANAP?
A: ANAP is hydrophobic and sensitive.
-
Stock: Dissolve in anhydrous DMSO to 10-20 mM. Store at -20°C, protected from light.
-
Working Solution: Dilute into media just before use.
-
Timing: Add ANAP to cells 4 hours after transfection or at the time of media change.
-
Concentration: Typical working concentration is 10–20 µM. Going higher (>50 µM) rarely improves yield and increases background fluorescence.
Q: My cells look unhappy. Is ANAP toxic?
A: ANAP itself is generally non-toxic at <50 µM. Toxicity usually stems from:
-
Transfection Reagent: High plasmid loads (due to the 4:1 ratio) require careful optimization of Lipofectamine/PEI.
-
DMSO: Ensure the final DMSO concentration in the media is <0.5%.
Module 4: Imaging & Detection (The "Readout")
Q: I can't distinguish ANAP from DAPI. What do I do?
A: This is the most common imaging error.
-
The Problem: ANAP Excitation/Emission is ~360/490 nm. DAPI is ~358/461 nm. They overlap significantly.
-
The Solution:
-
Do NOT use DAPI. Use nuclear markers with red-shifted spectra, such as Draq5 or RedDot , which excite at >600 nm.
-
Filter Sets: Use a standard DAPI filter set for ANAP, but ensure no other blue dyes are present.
-
Data Table: Optical Properties & Filter Selection
| Fluorophore | Excitation (max) | Emission (max) | Recommended Filter Set | Conflict Risk |
| ANAP | 360 nm | 486 nm | DAPI / BFP | DAPI, Hoechst |
| GFP | 488 nm | 509 nm | FITC / GFP | None (distinct) |
| mCherry | 587 nm | 610 nm | TRITC / RFP | None (distinct) |
Q: How do I validate that the fluorescence is real ANAP incorporation?
A: You must run the "Minus-ANAP" Control .
-
Experiment: Transfect cells with pANAP + GOI-TAG.
-
Condition A: Media + ANAP.
-
Condition B: Media + DMSO only (No ANAP).
-
Result: Condition B should show zero full-length protein (Western blot) and zero specific fluorescence. If you see fluorescence in Condition B, it is autofluorescence or "read-through" (incorporation of natural amino acids like Tryptophan or Glutamine).
Module 5: Troubleshooting Guide
Issue: Low Protein Yield
-
Diagnosis 1 (DNA Ratio): Increase pANAP plasmid relative to GOI (try 5:1).
-
Diagnosis 2 (Site Context): The TAG site is "difficult." Move the TAG codon to a different position, preferably followed by a Purine (G/A).
-
Diagnosis 3 (Proteasome): Truncated products might trigger the unfolded protein response. Add a proteasome inhibitor (MG132) 4 hours before harvest (only for Western blot analysis, not for live imaging as it alters physiology).
Issue: High Background Fluorescence
-
Diagnosis 1 (Wash): ANAP sticks to membranes. Wash cells 3x with PBS containing 1% BSA before imaging to strip surface-bound ANAP.
-
Diagnosis 2 (Aggregates): If ANAP is not incorporating, it may precipitate. Check media for crystals. Sonicate the stock solution before adding to media.
Issue: "Read-through" (Protein produced in Minus-ANAP control)
-
Cause: The ribosome is inserting a natural amino acid (usually Gln, Tyr, or Trp) at the TAG codon.
-
Fix: Your expression level of the GOI is too high. Reduce the amount of GOI plasmid. The orthogonal tRNA must outcompete the endogenous mis-incorporation events; lowering the mRNA load helps the tRNA win.
References
-
Chatterjee, A., Sun, S. B., Furman, J. L., Xiao, H., & Schultz, P. G. (2013). A genetically encoded fluorescent probe in mammalian cells.[2][3][4][5][6][7] Journal of the American Chemical Society, 135(34), 12540–12543.
-
Lee, S. H., et al. (2019). Emerging roles of genetically encoded noncanonical amino acids in studying protein dynamics. Current Opinion in Chemical Biology, 52, 1–8.
-
Schmied, W. H., Elsässer, S. J., Uttamapinant, C., & Chin, J. W. (2014). Efficient multisite unnatural amino acid incorporation in mammalian cells via optimized pyrrolysyl tRNA synthetase/tRNA expression and engineered eRF1.[8] Journal of the American Chemical Society, 136(44), 15577–15583.
-
Zheng, Y., et al. (2017). A highly efficient and versatile genetic code expansion system for protein engineering in mammalian cells. Molecular Therapy - Nucleic Acids, 9, 194-202.
Sources
- 1. genscript.com [genscript.com]
- 2. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 4. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian … [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative ANAP Fluorescence Calibration
Topic: Calibrating ANAP fluorescence for quantitative measurements Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide (FAQ & Troubleshooting)
Introduction: The ANAP Challenge
You have chosen ANAP (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) because it is a powerful, environmentally sensitive non-canonical amino acid (ncAA).[1] However, unlike GFP, ANAP is solvatochromic . Its fluorescence intensity and emission spectrum change based on the polarity of its immediate environment.[2]
The Problem: A change in ANAP signal could mean:
-
The protein conformation changed (altering local polarity).
-
The protein expression level changed.
-
The labeling efficiency (incorporation) changed.
The Solution: You cannot rely on raw intensity. You must build a self-validating ratiometric system . This guide provides the protocols to calibrate ANAP for quantitative rigor.
Module 1: Calibrating for Polarity (Solvatochromism)
User Question: "My ANAP signal intensity is fluctuating. How do I know if this is a real conformational change or just an artifact?"
Technical Insight: ANAP undergoes a "blue shift" (shorter wavelength) and increases in quantum yield as it moves into a hydrophobic environment. To quantify this, you must generate a Solvent Calibration Curve .
Protocol: Generating the ANAP Polarity Standard
Do not assume literature values apply to your specific optical setup.
-
Preparation: Prepare a series of 1,4-Dioxane/Water mixtures (0% to 100% Dioxane in 10% increments). Dioxane mimics the low dielectric constant of the protein interior.
-
Solubilization: Dissolve free L-ANAP (free acid form) in these mixtures at a constant concentration (e.g., 5 µM).
-
Acquisition: Measure the emission spectrum (excitation ~350 nm) for each mixture.
-
Analysis: Calculate the Generalized Polarization (GP) factor or the Spectral Center of Mass (CM) for each point.
Where
Data Output: Polarity Reference Table
| Solvent Condition | Dielectric Constant ( | Expected | Relative Quantum Yield |
| Water (Polar) | ~80 | ~496 | Low (0.2) |
| Ethanol | ~24 | ~475 | Medium |
| Dioxane (Non-polar) | ~2 | ~460 | High (1.0) |
Critical Check: If your protein-bound ANAP emission peaks >500 nm, it is likely fully solvent-exposed or you are detecting background autofluorescence.
Module 2: Normalization Strategies (The "Reference Dye" Rule)
User Question: "I see higher ANAP fluorescence in my mutant channel compared to Wild Type. Does this mean the mutant has a more hydrophobic pocket?"
Technical Insight: Not necessarily. The mutant might simply express better or suppress the stop codon more efficiently. You must normalize ANAP signal against a stoichiometry control.
The Golden Rule: Ratiometric Imaging
Never measure ANAP intensity (
Workflow Visualization
Figure 1: The Ratiometric Normalization Workflow. The "Linearity Check" is the critical quality control step to ensure the GFP signal accurately reflects ANAP incorporation.
Self-Validating Protocol: The Linearity Check
Before trusting your ratio (
-
Express your construct at varying levels (titrate DNA amount).
-
Plot ANAP Intensity (Y-axis) vs. GFP Intensity (X-axis) for single cells.
-
Pass Criteria: The data must fit a linear regression (
) passing through zero. -
Fail Criteria:
-
Non-zero intercept: High background/autofluorescence.
-
Plateau: Inner filter effect or detector saturation.
-
Module 3: Calibrating tmFRET (Distance Measurements)
User Question: "I am using ANAP as a FRET donor with Copper (
Technical Insight: Transition Metal FRET (tmFRET) uses non-fluorescent metals as acceptors.[3] The calibration relies on the quenching magnitude relative to a "no-metal" baseline.
The tmFRET Equation
The distance (
Troubleshooting the "No-Metal" Baseline
You cannot simply compare "Sample +
Correct Protocol (The Zagotta Method):
-
Construct A (Experimental): Protein with ANAP + High-affinity metal binding site (e.g., His-tag or TETAC).
-
Construct B (Control): Protein with ANAP only (No metal binding site).
-
Titration: Add
(1 µM to 1 mM) to both constructs. -
Correction:
This corrects for solution quenching and inner filter effects.[3]
tmFRET Logic Diagram
Figure 2: Logic flow for calculating tmFRET efficiency, accounting for non-specific quenching artifacts.
Module 4: Troubleshooting & Artifacts
FAQ: Nonsense Suppression Background
Q: "I see fluorescence in cells transfected with the plasmid but WITHOUT the ANAP amino acid. Why?" A: This is "read-through" or "leakiness." The ribosome is inserting a natural amino acid (likely Gln, Tyr, or Trp) at the TAG stop codon instead of pausing.
-
Fix 1: Optimize the tRNA/Synthetase plasmid ratio. Excess tRNA can increase background.
-
Fix 2: Use a "Dead" Synthetase control (catalytically inactive) to prove signal specificity.
FAQ: Photobleaching
Q: "My ANAP signal drops 50% within seconds of imaging." A: ANAP is less photostable than GFP.
-
Fix: Use pulsed excitation (stroboscopic illumination) synchronized with camera exposure.
-
Fix: Add antioxidants to the buffer (though be careful, as some reducing agents can reduce the metal acceptors in tmFRET).
References
-
Chatterjee, A., et al. (2013).[2][3][4] "A Genetically Encoded Fluorescent Probe in Mammalian Cells." Journal of the American Chemical Society.
-
Gordon, S. E., et al. (2016).[2][3] "Measuring distances between TRPV1 and the plasma membrane using a noncanonical amino acid and transition metal ion FRET." Journal of General Physiology.
-
Zagotta, W. N., et al. (2016).[2][3][5] "Measuring distances between TRPV1 and the plasma membrane using a noncanonical amino acid and transition metal ion FRET." eLife.[6][7]
-
Zagotta, W. N., et al. (2021).[6] "An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET."[4][6][7][8] eLife.[6][7]
-
Puljung, M. C. (2021). "Fluorescence Methods for Voltage-Gated Ion Channels." Methods in Enzymology.
Sources
- 1. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualizing conformational dynamics of proteins in solution and at the cell membrane | eLife [elifesciences.org]
- 3. Measuring distances between TRPV1 and the plasma membrane using a noncanonical amino acid and transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. oa-fund.ub.uni-muenchen.de [oa-fund.ub.uni-muenchen.de]
- 7. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing ANAP with Other Fluorescent Amino Acids: A Technical Guide
Executive Summary: The "Minimalist" Fluorophore
In the landscape of protein engineering, the challenge has always been the "Heisenberg Uncertainty Principle" of labeling: the more visible you make a protein (e.g., GFP fusion), the more you likely perturb its native function.
L-ANAP (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) represents a paradigm shift. It is a non-canonical amino acid (ncAA) that is genetically encoded, meaning it replaces a single residue in the peptide chain. Unlike bulky chemical dyes (Alexa Fluor) or massive fluorescent proteins (GFP is ~27 kDa), ANAP is comparable in size to Tryptophan.
This guide compares ANAP against its primary competitors—Acridonylalanine (Acd) , Dansylalanine , and intrinsic Tryptophan —to help you select the correct probe for Voltage Clamp Fluorometry (VCF), FRET, and conformational dynamics.
Mechanism of Action: Genetic Code Expansion (GCE)
To use ANAP, you do not "label" the protein in the traditional sense. You reprogram the cell's translation machinery to insert ANAP at a specific site, typically defined by the Amber stop codon (TAG ).
The Orthogonal Translation System (OTS)
Success relies on an "orthogonal" pair: a tRNA that recognizes TAG but is not recognized by the host cell's synthetases, and a tRNA-Synthetase (RS) that charges this tRNA only with ANAP.
Figure 1: Genetic Code Expansion workflow. The orthogonal synthetase charges the orthogonal tRNA with ANAP, which then suppresses the UAG stop codon during ribosomal translation.
Comparative Analysis: ANAP vs. The Field
While ANAP is a gold standard for environmental sensitivity, Acridonylalanine (Acd) has emerged as a superior candidate for FRET and photostability.
Table 1: Photophysical Properties Comparison[1][2]
| Feature | L-ANAP | Acridonylalanine (Acd) | Dansylalanine | Tryptophan |
| Primary Utility | Conformational Change (VCF) | FRET & FLIM | Polarity Sensing | Intrinsic Baseline |
| Size (vs Trp) | ~1.2x larger | ~1.45x larger | ~1.5x larger (flexible linker) | 1.0x (Reference) |
| Excitation (λex) | ~350–360 nm | ~385 nm | ~330 nm | ~280 nm |
| Emission (λem) | ~486 nm (Polarity Dependent) | ~425–450 nm | ~500–550 nm | ~350 nm |
| Quantum Yield (QY) | 0.22 (Water) – 0.48 (Hydrophobic) | 0.80 – 0.95 (High) | ~0.1 (Water) – 0.5 (Hydrophobic) | ~0.13 |
| Extinction Coeff. | ~17,500 M⁻¹cm⁻¹ | ~7,300 M⁻¹cm⁻¹ | ~4,000 M⁻¹cm⁻¹ | ~5,600 M⁻¹cm⁻¹ |
| Photostability | Moderate | High (10x > ANAP) | Low | Low |
| Solvatochromism | High (Blue shift + Brighter in hydrophobic) | Low (Minimal shift) | High | Moderate |
| Lifetime (τ) | Multi-exponential (Short) | Single-exponential (~16 ns) | Multi-exponential | Multi-exponential |
Critical Insights
-
The "Solvatochromic" Choice (ANAP): ANAP is a derivative of Prodan.[1] Its dipole moment changes significantly upon excitation. If you place ANAP on a moving helix (e.g., S4 in ion channels), its movement from a lipid (hydrophobic) to aqueous (hydrophilic) environment causes a dramatic shift in fluorescence intensity and wavelength. Choose ANAP for detecting conformational changes. [2]
-
The "Ruler" Choice (Acd): Acd is less sensitive to the environment.[3][4] This is a feature, not a bug, for FRET. Because its spectrum and QY are stable, the Förster radius (
) remains constant, making it a reliable distance ruler. Furthermore, its long fluorescence lifetime (~16 ns) separates it from cellular autofluorescence (<5 ns), enabling high-contrast FLIM. Choose Acd for FRET and FLIM. -
The "Legacy" Choice (Dansyl): Dansylalanine has a long flexible linker, which introduces "wobble" (depolarization), making it poor for fluorescence polarization anisotropy. ANAP and Acd are rigidly attached to the phenyl ring, reporting backbone dynamics more faithfully.
Experimental Workflow: Incorporating ANAP
This protocol assumes the use of the pANAP plasmid system (Addgene #48696), popularized by the Peter Schultz and Adam Cohen labs.
Phase 1: Construct Design
-
Mutagenesis: Introduce a TAG stop codon at your site of interest in the target gene (e.g., pcDNA3.1-IonChannel-TAG).
-
Tip: Avoid the N-terminus; truncated products (stopped at TAG) will be non-functional but won't interfere. C-terminal TAGs yield truncated proteins that may act as dominant negatives.
-
-
Plasmid Prep: You need two plasmids:
Phase 2: Transfection & Incorporation (HEK293 Cells)
-
Seeding: Plate HEK293 cells to reach 60-70% confluency.
-
Transfection Mix:
-
Ratio: 1:4 (pTarget : pANAP). Why? You need excess tRNA/RS machinery to suppress the stop codon efficiently.
-
Total DNA: ~1 µg per 35mm dish.
-
-
ANAP Addition (Critical Step):
-
Dissolve L-ANAP (free acid or methyl ester) in DMSO to create a stock.
-
Add to cell media to a final concentration of 10–20 µM .
-
Note: The methyl ester form (ANAP-Me) permeates membranes better but must be hydrolyzed by cellular esterases. Free acid ANAP works but requires higher concentrations or specific transporters.
-
-
Incubation: Incubate for 24–48 hours.
-
Control: Transfect pTarget-TAG without pANAP or without ANAP in media. You should see zero full-length protein (verify by Western blot or C-terminal epitope tag fluorescence).
-
Phase 3: Validation
-
Imaging: Excite at 350-370 nm. Collect emission at 450-500 nm.
-
Spectroscopy: If doing VCF, patch the cell.
-
Hydrophobic state (Buried): Brighter, Blue-shifted (~440 nm).
-
Hydrophilic state (Exposed): Dimmer, Red-shifted (~480 nm).
-
Case Study: Voltage Clamp Fluorometry (VCF)
The most powerful application of ANAP is tracking the movement of voltage-sensing domains (VSD) in real-time.
The Mechanism
In a voltage-gated channel, the S4 helix moves outward upon depolarization.[2] By placing ANAP on the S4 helix, the fluorophore transitions from the lipid bilayer (hydrophobic) to the extracellular solution (hydrophilic).
Figure 2: VCF Mechanism. ANAP acts as a molecular beacon. As the protein conformation changes, the local solvent environment of ANAP shifts, altering its quantum yield and emission spectrum.[6]
Limitations & Troubleshooting
-
Truncation Artifacts: If the suppression efficiency is low (typically 10-20% of wild-type levels), you will have a lot of truncated protein ending at the TAG site. Solution: Use C-terminal GFP fusions to identify only full-length channels, or use "dominant negative" suppression checks.
-
Background Fluorescence: ANAP excites in the UV/Blue edge (~350 nm), which can excite cellular autofluorescence (NADH/FAD). Solution: Use Acd (ex 385 nm) if background is too high, or perform background subtraction using non-transfected cells.
-
Nonspecific Incorporation: Ensure your RS is truly orthogonal. The pANAP system is highly specific, but high concentrations of ANAP (>100 µM) can lead to off-target background.
References
-
Chatterjee, A., et al. (2013). A Genetically Encoded Fluorescent Probe in Mammalian Cells. Journal of the American Chemical Society. [Link]
-
Zagotta, W. N., et al. (2016). Measuring distances between single molecules in the membrane using tmFRET. eLife. [Link]
-
Dai, G., et al. (2019). A Modified Viral Synapse for Electrical Transmission. Nature Communications (Reference for ANAP VCF protocols). [Link]
-
Jones, C. M., et al. (2021). Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine. Chemical Science. [Link]
Sources
- 1. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. addgene.org [addgene.org]
- 6. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid [biophysicscolab.org]
ANAP vs. Dansylalanine: The Definitive Protein Labeling Guide
The following guide provides an in-depth technical comparison between ANAP and Dansylalanine (dnsAla) for protein labeling, specifically focusing on their applications in structural biology and live-cell imaging via Genetic Code Expansion (GCE).
Executive Summary
For researchers investigating protein conformational dynamics, ANAP (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) is currently the superior choice for live-cell imaging and eukaryotic applications due to its optimized Genetic Code Expansion (GCE) systems, higher brightness, and minimal steric perturbation. Dansylalanine , while a powerful solvatochromic probe with a massive Stokes shift, is limited by lower extinction coefficients and less robust mammalian incorporation systems, making it better suited for specific in vitro biophysical assays where background suppression is paramount.
Part 1: Technical Deep Dive & Photophysics
Both ANAP and Dansylalanine are environmentally sensitive (solvatochromic) fluorophores derived from naphthalene. However, their photophysical behaviors differ significantly, dictating their experimental utility.
Photophysical Properties Comparison[1][2][3][4][5][6]
| Property | ANAP | Dansylalanine (dnsAla) |
| Core Fluorophore | Prodan derivative (Acetylated Naphthalene) | Dansyl derivative (Dimethylaminonaphthalene sulfonyl) |
| Excitation Max ( | ~350–360 nm | ~330–340 nm |
| Emission Max ( | ~450–490 nm (Environment dependent) | ~520–570 nm (Environment dependent) |
| Stokes Shift | ~100 nm | >180 nm (Very Large) |
| Extinction Coefficient ( | ~17,500 M⁻¹cm⁻¹ (High) | ~4,300 M⁻¹cm⁻¹ (Low) |
| Quantum Yield ( | ~0.2–0.4 (Protein dependent) | <0.1 (Water) to ~0.6 (Hydrophobic) |
| Solvatochromism | High (Blue-shift in hydrophobic) | Very High (Blue-shift + "Turn-on" in hydrophobic) |
| Steric Bulk | Low (Comparable to Tryptophan) | Moderate (Sulfonyl linker adds bulk) |
Mechanism of Action: Solvatochromism
Both fluorophores rely on Intramolecular Charge Transfer (ICT) . Upon excitation, electron density shifts from the donor group (amine) to the acceptor group (acetyl in ANAP; sulfonyl in Dansyl).
-
Polar Environments (Water): Solvent dipoles relax around the excited state, lowering its energy and causing a red shift (longer wavelength) and typically quenching fluorescence (lower quantum yield).
-
Hydrophobic Environments (Protein Core/Membrane): Solvent relaxation is restricted. The emission is blue-shifted (shorter wavelength) and brighter .
Critical Insight: Dansylalanine exhibits a more dramatic "turn-on" effect. It is virtually non-fluorescent in water (
Part 2: Incorporation Methodologies
The primary method for site-specific labeling with these Non-Canonical Amino Acids (ncAAs) is Genetic Code Expansion (GCE) . This system repurposes a Stop codon (usually Amber/TAG) to incorporate the ncAA.
Genetic Code Expansion Workflow
Figure 1: General workflow for Genetic Code Expansion. Success depends heavily on the orthogonality and efficiency of the aaRS/tRNA pair.
System Availability & Efficiency
-
ANAP: Highly optimized for mammalian cells (HEK293, CHO) using the E. coli LeuRS/tRNA pair derived from the Cohen lab. It allows for high-yield expression of labeled ion channels, GPCRs, and transporters.
-
Dansylalanine: Historically used in E. coli (using M. jannaschii TyrRS variants) and S. cerevisiae. While mammalian incorporation is possible, the systems are less widespread and often suffer from lower yields compared to the optimized ANAP systems.
Part 3: Experimental Protocols
Protocol A: Incorporation of ANAP in HEK293 Cells
This protocol utilizes the pANAP plasmid system (Addgene #48696).
Reagents:
-
HEK293T cells.[1]
-
pANAP plasmid: Encodes E. coli LeuRS-ANAP and 8 copies of suppressor tRNA.
-
Target Plasmid: Gene of interest with TAG mutation (e.g., pcDNA3.1-GFP-TAG150).
-
L-ANAP: (Methyl ester form is cell-permeable). Prepare 10 mM stock in DMSO. Store at -20°C.
Step-by-Step Methodology:
-
Seeding: Plate HEK293T cells to reach 60-70% confluency on the day of transfection.
-
Transfection: Co-transfect the Target Plasmid and pANAP plasmid at a 1:4 ratio (Target:pANAP) to ensure sufficient suppression machinery.
-
Note: High levels of tRNA/RS are critical for suppressing the premature stop codon.
-
-
Induction: Immediately after transfection, add L-ANAP-Me to the media at a final concentration of 10–20 µM .
-
Critical Control: Prepare a "No ANAP" control well. This well should show no full-length protein (check via Western blot or C-terminal fluorescent tag).
-
-
Incubation: Incubate cells for 24–48 hours.
-
Wash: Wash cells 3x with PBS to remove free ANAP (which is fluorescent) before imaging.
-
Imaging:
-
Excitation: 375 nm laser or DAPI filter set.
-
Emission: 450/50 bandpass filter.
-
Validation: Verify localization overlaps with a co-expressed marker or C-terminal tag (e.g., GFP/mCherry).
-
Protocol B: Validation of Specific Incorporation
To ensure the signal comes from the labeled protein and not background:
-
Spectral Fingerprinting: Measure the emission spectrum of a specific ROI. ANAP in a protein environment usually peaks ~460–470 nm.
-
Truncation Test: In the absence of ANAP, the "No ANAP" control should typically show <5% full-length protein (read-through background).
-
Solvent Shift Check: If the protein is a membrane channel, perfuse a lipophilic blocker or alter the membrane potential. A shift in fluorescence intensity (
) confirms the probe is sensing the local structural change.
Part 4: Comparative Analysis & Decision Guide
When to Choose ANAP
-
Live Cell Imaging: The higher extinction coefficient (
) makes ANAP significantly brighter than Dansylalanine, which is crucial for detecting low-abundance proteins like ion channels. -
Minimal Perturbation: ANAP is structurally similar to Tryptophan. It is less likely to disrupt protein folding than the bulkier Dansyl group.
-
Mammalian Expression: The genetic tools (plasmids) are more mature and widely shared.
When to Choose Dansylalanine
-
High Contrast Requirements: If you are working in vitro with purified protein and need a "dark" background, Dansyl's low quantum yield in water provides an exceptional signal-to-noise ratio upon binding/folding into a hydrophobic pocket.
-
FRET Applications: The large Stokes shift (>180 nm) allows for excitation at ~330 nm and emission at ~550 nm, completely separating it from donor emission in many FRET pairs (e.g., Tryptophan -> Dansyl FRET is a classic ruler).
Steric Comparison
-
ANAP: Naphthalene ring + Acetyl group + Amine linker.
-
Dansylalanine: Naphthalene ring + Dimethylamino group + Sulfonyl linker .
References
-
Chatterjee, A., et al. (2013). "A genetically encoded fluorescent probe in mammalian cells." Journal of the American Chemical Society, 135(34), 12540-12543. Link
-
Summerer, D., et al. (2006). "A genetically encoded fluorescent amino acid." Proceedings of the National Academy of Sciences, 103(26), 9785-9789. Link
-
Lee, H. S., et al. (2009). "Genetic incorporation of a small, environmentally sensitive fluorescent probe into proteins in Saccharomyces cerevisiae." Journal of the American Chemical Society, 131(36), 12921-12923. Link
-
Cohen, B. E., et al. (2002). "Probing protein electrostatics with a synthetic fluorescent amino acid." Science, 296(5573), 1700-1703. Link
-
Zagotta, W. N., et al. (2016). "Measuring distances between single membrane proteins in live cells using tmFRET." eLife, 5, e15893. Link
Sources
Cross-Validation of ANAP FRET Data: A Comparative Technical Guide
Executive Summary
Fluorescence Resonance Energy Transfer (FRET) using the non-canonical amino acid ANAP (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) has revolutionized the study of protein dynamics, particularly in voltage-gated ion channels and GPCRs. Unlike large fluorescent proteins (e.g., GFP), ANAP is small (~amino acid size), rigid, and can be site-specifically incorporated, minimizing structural perturbation.
However, FRET is a relative measure. Changes in fluorescence intensity (
Part 1: The Validation Workflow
To establish the "E-E-A-T" (Experience, Expertise, Authoritativeness, Trustworthiness) of your data, you must demonstrate that your FRET signal reports a true structural rearrangement relevant to protein function.
Diagram 1: The ANAP Cross-Validation Ecosystem
Caption: Workflow integrating functional electrophysiology and orthogonal structural methods to validate ANAP FRET signals.
Part 2: Functional Cross-Validation (The Gold Standard)
The most robust validation for ANAP FRET in ion channels is Patch-Clamp Fluorometry (PCF) . This method records the optical signal (FRET) and the electrical signal (Current) simultaneously.
Why this is critical
If your ANAP signal changes, but the channel doesn't open (or the voltage sensor doesn't move), your signal might be an artifact or a "silent" transition.
-
Causality: Does the structural change cause the current, or follow it?
-
Kinetics: The time constant (
) of the fluorescence change must match or precede the channel activation kinetics.
Protocol: Simultaneous PCF & ANAP tmFRET
This protocol assumes expression in Xenopus oocytes or HEK293 cells using the pANAP plasmid system.
Materials:
-
Inverted microscope with 40x high-NA objective.
-
Patch-clamp amplifier (e.g., Axon MultiClamp).
-
High-power LED source (365 nm or 385 nm for ANAP excitation).
-
Acceptor: Transition metal (e.g., Cu2+-TETAC or Co2+) or standard HH sites.[1]
Step-by-Step Methodology:
-
Baseline Acquisition (The "Bright" State):
-
Establish Whole-Cell configuration (HEK) or Two-Electrode Voltage Clamp (Oocytes).
-
Excitation: 365 nm. Emission: 440–480 nm (ANAP peak).
-
Record fluorescence (
) while stepping voltage from -80 mV to +60 mV. -
Critical Check: Ensure no significant photobleaching occurs during the pulse duration (use <10% LED power).
-
-
Add Acceptor (The Quenching Step):
-
Perfuse the bath with 10 µM Cu2+-TETAC (or specific metal acceptor).
-
Wait for equilibration (2-5 mins). Fluorescence should decrease as the acceptor binds.
-
Wash unbound acceptor if using a reversible site.
-
-
Simultaneous Recording (The "Dim" State):
-
Data Analysis (The Correlation):
-
Calculate FRET Efficiency (
) at each voltage: -
Superimpose Traces: Normalize the Fluorescence trace and the Current trace (or Gating Current integration,
). -
Hysteresis Check: Plot
vs. and (Conductance) vs. . If the curve is left-shifted relative to the curve, the structural change (ANAP) precedes pore opening. This validates the probe is reporting an early conformational step.
-
Part 3: Structural Cross-Validation (Orthogonal Rulers)
ANAP tmFRET relies on the Förster distance (
Method A: Lanthanide-based Resonance Energy Transfer (LRET)
Why use it: Lanthanides (Terbium/Europium) have millisecond lifetimes (vs. nanosecond for ANAP). Their emission is isotropic (
-
ANAP: Reports fast dynamics (ms resolution).
-
LRET: Reports absolute distances (Ångström accuracy) but is slower.
-
Procedure: Replace ANAP with a Genetically Encoded Lanthanide Binding Tag (LBT) or use Terbium-chelate labeling. If the distance derived from LRET matches the distance derived from ANAP FRET, the ANAP signal is valid.
Method B: DEER / PELDOR (EPR Spectroscopy)
Why use it: Double Electron-Electron Resonance (DEER) measures the magnetic dipole interaction between two spin labels (e.g., Nitroxide). The Comparison:
-
FRET: Outputs a single average distance (usually).
-
DEER: Outputs a Probability Distribution of distances.
-
Validation: If ANAP FRET suggests a distance of 15 Å, but DEER shows two populations (10 Å and 20 Å), your FRET signal is an ensemble average. DEER validates the heterogeneity of the state.
Comparative Analysis Table
| Feature | ANAP tmFRET | LRET (Lanthanide) | DEER (EPR) |
| Primary Output | Dynamic Conformational Change ( | Absolute Distance ( | Distance Distribution ( |
| Temporal Resolution | High (µs to ms) - Real-time | Low (ms to s) | Static (Frozen sample) |
| Orientation Sensitivity | High (sensitive to | Low (Isotropic, | None (Magnetic dipoles) |
| Sample State | Live cells / Membranes | Purified Protein / Membranes | Frozen / Purified Protein |
| Best Use Case | Tracking movement in real-time | Calibrating the ruler (Distance validation) | Resolving heterogeneity (Multiple states) |
Part 4: Troubleshooting & Artifact Control
A common rejection reason in peer review is the "Environmental Sensitivity" of ANAP. ANAP is solvatochromic; it gets dimmer/redder in water and brighter/bluer in lipid.
The "Spectrum Shift" Experiment
To prove your
-
Measure the Emission Spectrum of ANAP in the resting state.
-
Measure the Emission Spectrum in the activated state.
-
Result:
-
If the peak wavelength (
) shifts significantly (>10 nm), the probe environment is changing. You must correct for Quantum Yield ( ) changes in your distance calculation. -
If
is stable but intensity drops upon metal addition, it is pure FRET.
-
Diagram 2: The PCF Setup Logic
Caption: Schematic of Patch-Clamp Fluorometry (PCF) setup for simultaneous acquisition of electrical and optical data.
References
-
Chatterjee, A., et al. (2013).[1][4][5][6] A genetically encoded fluorescent probe in mammalian cells.[1] Journal of the American Chemical Society. [Link]
-
Gordon, S. E., et al. (2018).[1][5][6] Measuring protein conformational dynamics in solution and at the cell membrane. eLife. [Link]
-
Zagotta, W. N., et al. (2016).[4] Measuring distances between TRPV1 and the plasma membrane using a noncanonical amino acid and transition metal ion FRET.[7] Journal of General Physiology. [Link]
-
Dai, G., & Zagotta, W. N. (2017).[4] Molecular mechanism of voltage-dependent potentiation of KCNH potassium channels. eLife. [Link]
-
Stryer, L. (1978). Fluorescence energy transfer as a spectroscopic ruler. Annual Review of Biochemistry. [Link]
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- 3. biorxiv.org [biorxiv.org]
- 4. Visualizing conformational dynamics of proteins in solution and at the cell membrane | eLife [elifesciences.org]
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- 6. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]
- 7. Measuring distances between TRPV1 and the plasma membrane using a noncanonical amino acid and transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ANAP and Coumarin-Based Probes for Cellular Imaging and Analysis
In the dynamic landscape of molecular and cellular biology, fluorescent probes are indispensable tools for visualizing and quantifying biological processes with high spatial and temporal resolution. Among the myriad of available fluorophores, the genetically encoded unnatural amino acid ANAP (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) and the versatile class of coumarin-based dyes represent two powerful, yet distinct, approaches to fluorescently labeling proteins and sensing cellular environments.
This guide provides a comprehensive comparative analysis of ANAP and coumarin-based probes, designed for researchers, scientists, and drug development professionals. We will delve into their fundamental photophysical properties, explore their diverse applications, and provide detailed experimental protocols. Our objective is to equip you with the necessary knowledge to make informed decisions when selecting the optimal fluorescent probe for your specific research needs.
At the Core: Understanding the Probes
ANAP: The Precision of Genetic Encoding
ANAP is a fluorescent unnatural amino acid (UAA) that can be site-specifically incorporated into a protein of interest using the genetic code expansion technology.[1][2][3] This is achieved through the use of an orthogonal amber suppressor tRNA/aminoacyl-tRNA synthetase pair that recognizes the amber stop codon (TAG).[1][4] This methodology offers unparalleled precision in probe placement, allowing for the study of protein structure and function with minimal perturbation.[4][5] ANAP's fluorescence is sensitive to the polarity of its local environment, making it an excellent reporter of conformational changes and protein-protein interactions.[4][6]
Coumarin Dyes: A Versatile Chemical Toolbox
Coumarins are a large and diverse family of synthetic fluorophores known for their robust photophysical properties, including high quantum yields and good photostability.[][8][9] Their core structure can be readily modified, allowing for the fine-tuning of their spectral properties and the introduction of various reactive groups for protein labeling or functional moieties for sensing specific analytes.[8] This chemical versatility makes coumarin-based probes suitable for a vast array of applications, from enzymatic assays to live-cell imaging of organelles and ions.[][10][11]
Head-to-Head: A Photophysical Comparison
The selection of a fluorescent probe is often dictated by its photophysical properties. The following table summarizes the key characteristics of ANAP and representative coumarin dyes.
| Property | ANAP | Coumarin Derivatives | Key Considerations |
| Excitation Max (λex) | ~360 nm[4][6] | 350 - 450 nm (tunable)[] | ANAP's UV excitation can cause autofluorescence in some biological samples. Coumarins offer more flexibility to move into the visible range, reducing background. |
| Emission Max (λem) | 420 - 490 nm (environment-dependent)[4][5] | 400 - 550 nm (tunable, some NIR derivatives exist)[] | Both primarily emit in the blue-green region. ANAP's spectral shift is a key feature for sensing. Coumarin's emission can be tuned to minimize spectral overlap in multicolor imaging. |
| Quantum Yield (Φ) | ~0.48 (in EtOH)[4][6] | Generally high and tunable[][8] | High quantum yield leads to brighter signals, a hallmark of many coumarin derivatives. |
| Extinction Coefficient (ε) | ~17,500 M⁻¹cm⁻¹[4][6] | Varies with structure | A higher extinction coefficient contributes to overall probe brightness. |
| Stokes Shift | ~60-130 nm | Can be large (up to ~200 nm in some cases) | A larger Stokes shift is advantageous as it minimizes self-quenching and improves signal-to-noise. |
| Environmental Sensitivity | High (polarity-sensitive emission shift)[4][6] | Varies; can be designed for sensitivity to polarity, viscosity, ions, etc.[][12] | ANAP is inherently environmentally sensitive. Coumarins can be engineered for specific sensing applications. |
| Size | Small (MW = 273 Da)[4][6] | Small molecule | The small size of both probe types minimizes potential disruption to protein function.[4][5] |
Application Showdown: Where Do They Excel?
Both ANAP and coumarin probes are powerful tools, but their ideal applications differ based on their unique characteristics.
ANAP: Probing Protein Dynamics with Unprecedented Precision
The ability to place ANAP at a specific amino acid position makes it the superior choice for investigating subtle protein conformational changes.
-
Voltage-Clamp Fluorometry (VCF): By incorporating ANAP into ion channels, researchers can directly correlate protein movement with channel gating and function in real-time.[1][3]
-
FRET (Förster Resonance Energy Transfer): ANAP can serve as a FRET donor to study intramolecular distances and protein-protein interactions.[3]
-
Neuroscience Research: ANAP has been used to study the dynamics of receptors and ion channels in neurons, providing insights into neuronal signaling.[13][14][15]
Coumarin Probes: A Versatile Workhorse for Cellular Imaging
The chemical diversity of coumarin-based probes has led to their widespread use in a multitude of cell-based assays.
-
Enzyme Activity Assays: Coumarin derivatives can be designed as "pro-fluorescent" substrates that become fluorescent upon enzymatic cleavage, enabling high-throughput screening.[11][16][17]
-
Ion Sensing: By incorporating chelating moieties, coumarins can be transformed into ratiometric probes for detecting metal ions like Ca²⁺, Mg²⁺, and Zn²⁺.[]
-
Organelle and Membrane Imaging: Lipophilic coumarin derivatives, such as Coumarin 6, are excellent for staining cellular membranes and lipids.[] Specific targeting motifs can also be added to direct coumarins to organelles like mitochondria and lysosomes.[10]
-
Bioorthogonal Labeling: Coumarins functionalized with reactive groups like maleimides or for use in "click" chemistry allow for the specific labeling of proteins that have been modified with a corresponding reactive partner.[18][19][20]
Experimental Corner: Protocols and Workflows
To provide a practical context, we outline general protocols for incorporating ANAP into a protein and for labeling a protein with a coumarin dye.
Protocol 1: Site-Specific Incorporation of ANAP into a Protein in Mammalian Cells
This protocol describes the general steps for introducing ANAP at a specific site in a target protein expressed in mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Plasmid encoding the target protein with an in-frame amber (TAG) codon at the desired position
-
Plasmid encoding the orthogonal ANAP-specific tRNA synthetase/tRNA pair (pANAP)
-
L-ANAP
-
Transfection reagent
-
Cell culture medium and supplements
-
Fluorescence microscope
Procedure:
-
Cell Culture and Transfection:
-
Plate mammalian cells in a suitable culture vessel (e.g., glass-bottom dish for imaging).
-
Co-transfect the cells with the plasmid encoding the target protein (with TAG codon) and the pANAP plasmid using a suitable transfection reagent.
-
-
ANAP Supplementation:
-
Immediately after transfection, supplement the cell culture medium with L-ANAP to a final concentration of 10-20 µM.
-
-
Protein Expression:
-
Incubate the cells for 24-48 hours to allow for protein expression and ANAP incorporation.
-
-
Imaging:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for ANAP (e.g., excitation ~360 nm, emission ~460 nm).
-
Workflow for ANAP Incorporation:
Workflow for site-specific ANAP incorporation.
Protocol 2: Labeling a Purified Protein with a Coumarin-NHS Ester
This protocol provides a general method for labeling a purified protein containing accessible primary amines (e.g., lysine residues) with an amine-reactive coumarin derivative.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Coumarin-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column
Procedure:
-
Prepare Protein Solution:
-
Prepare the protein solution at a concentration of 2-10 mg/mL.
-
-
Prepare Dye Stock Solution:
-
Dissolve the coumarin-NHS ester in DMF or DMSO to a concentration of 1-10 mM.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the coumarin stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at its absorbance maximum).
-
Workflow for Coumarin Labeling:
Workflow for amine-reactive coumarin labeling.
Concluding Remarks
Both ANAP and coumarin-based probes offer unique advantages for researchers. ANAP provides unparalleled precision for studying protein dynamics through site-specific incorporation, making it a powerful tool for fundamental biophysical studies. Coumarin derivatives, with their chemical versatility and bright fluorescence, serve as robust and adaptable probes for a wide range of cellular imaging and sensing applications. The choice between these two powerful classes of fluorescent probes will ultimately depend on the specific biological question being addressed and the experimental system being employed. By understanding their respective strengths and limitations, researchers can harness the full potential of these fluorescent tools to illuminate the intricate workings of the cell.
References
-
MDPI. (2026, January 2). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. [Link]
-
Springer Nature. (2025). Coumarin-based two-photon AIE fluorophores: Photophysical properties and biological application. [Link]
-
RSC Publishing. (n.d.). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. [Link]
-
Springer Nature Experiments. (n.d.). A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors. [Link]
-
National Institutes of Health. (n.d.). A Genetically Encoded Fluorescent Probe in Mammalian Cells. [Link]
-
American Chemical Society. (2013, August 7). A Genetically Encoded Fluorescent Probe in Mammalian Cells. [Link]
-
The Ohio State University College of Pharmacy. (2020, July 19). Evaluation of Coumarin Derivatives as Probes in Monitoring CYP2A6 Activity in Cancer Cells. [Link]
-
RSC Publishing. (2025, August 25). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. [Link]
-
Semantic Scholar. (2020, July 1). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. [Link]
-
National Institutes of Health. (2014, June 10). Monitoring Protein Misfolding by Site-Specific Labeling of Proteins In Vivo. [Link]
-
ResearchGate. (n.d.). Fluorescence properties of L-Anap a, Emission spectra of free L-Anap in.... [Link]
-
PubMed. (2018, October 1). Coumarin-based, switchable fluorescent substrates for enzymatic bacterial detection. [Link]
-
PubMed. (2009, September 7). Practical synthesis of maleimides and coumarin-linked probes for protein and antibody labelling via reduction of native disulfides. [Link]
-
Semantic Scholar. (2018, April 22). Review Article Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. [Link]
-
PubMed. (2021, July 5). ANAP: A versatile, fluorescent probe of ion channel gating and regulation. [Link]
-
ResearchGate. (2025, August 6). (PDF) Practical synthesis of maleimides and coumarin-linked probes for protein and antibody labelling via reduction of native disulfides. [Link]
-
ResearchGate. (n.d.). Synthesis and application of coumarin fluorescence probes. [Link]
-
MDPI. (2019, July 25). A Coumarin-Benzothiazole Derivative as a FRET-Based Chemosensor of Adenosine 5′-Triphosphate. [Link]
-
National Institutes of Health. (n.d.). A Coumarin–Porphyrin FRET Break-Apart Probe for Heme Oxygenase-1. [Link]
-
National Institutes of Health. (n.d.). Multicolor Protein FRET with Tryptophan, Selective Coumarin-Cysteine Labeling, and Genetic Acridonylalanine Encoding. [Link]
-
MDPI. (2009, January 6). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. [Link]
Sources
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- 2. medchemexpress.com [medchemexpress.com]
- 3. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Neural Probes for Chronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Northwestern Scientists Develop New Probes to Investigate the Brain - News Center [news.feinberg.northwestern.edu]
- 15. A Review: Research Progress of Neural Probes for Brain Research and Brain–Computer Interface - PMC [pmc.ncbi.nlm.nih.gov]
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Biophysical Assessment of ANAP Incorporation: A Comparative Technical Guide
Executive Summary
For decades, the structural assessment of proteins in live cells was dominated by large fluorescent protein fusions (e.g., GFP) or non-specific chemical labeling. These methods often compromise the very structural dynamics they aim to measure.
This guide evaluates ANAP (3-((6-acetyl-2-naphthalenyl)amino)propanoic acid), a solvatochromic non-canonical amino acid (ncAA). Unlike steric-heavy fusions, ANAP is minimally invasive (~273 Da) and reports on local conformational changes via environmental sensitivity. This document provides a validated framework for researchers to benchmark ANAP against traditional methods, implement Genetic Code Expansion (GCE) protocols, and rigorously validate structural integrity.
Part 1: The Comparative Landscape
Before adopting ANAP, it is critical to understand its biophysical profile relative to established alternatives. ANAP is not a replacement for GFP in localization studies; rather, it is a probe for dynamics and structure.
Table 1: ANAP vs. Standard Labeling Modalities
| Feature | ANAP (ncAA) | GFP (Fusion) | Cys-Maleimide (Chemical) | Tryptophan (Intrinsic) |
| Molecular Weight | ~273 Da | ~27,000 Da | ~500–1000 Da | ~204 Da |
| Steric Perturbation | Minimal (comparable to Trp) | High (can block interactions) | Moderate (linker dependent) | None (Native) |
| Labeling Specificity | 100% (Genetically encoded) | 100% (Genetically encoded) | Low (Labels all surface Cys) | Non-specific (Multiple Trp) |
| Environment Sensitivity | High (Solvatochromic) | Low (Shielded barrel) | Low (mostly intensity only) | Moderate |
| Live Cell Suitability | High (Cell permeable ester) | High | Low (Reagents often impermeable) | N/A (UV damage risk) |
| Structural Risk | Low (Requires TAG mutation) | High (Fusion artifacts) | Moderate (Disulfide disruption) | None |
Senior Scientist Insight: Choose ANAP when you need to map Ångström-level conformational changes (e.g., ion channel gating, GPCR activation) in a live-cell environment where GFP is too bulky and Cysteine scanning is too "dirty."
Part 2: Mechanism of Action
ANAP is a derivative of Prodan. Its utility stems from solvatochromism .[1]
-
In Water (Polar): The dipole moment relaxes, emitting lower energy photons (Red-shifted, ~480-500 nm) with low quantum yield.
-
In Protein Pocket (Hydrophobic): The dipole is stabilized, emitting higher energy photons (Blue-shifted, ~420-460 nm) with high quantum yield.
Causality: This property allows ANAP to act as a "molecular ruler." If a protein domain moves from a solvent-exposed state to a buried state, the ANAP emission spectrum shifts blue and brightens.
Part 3: Experimental Workflow (Genetic Code Expansion)
To use ANAP, we hijack the cell's translation machinery using an orthogonal tRNA/synthetase pair that reassigns the Amber stop codon (TAG) to ANAP.[2]
Diagram 1: The ANAP Incorporation Pathway
The following diagram illustrates the flow from plasmid transfection to functional protein labeling.
Caption: Workflow for Genetic Code Expansion (GCE) utilizing the orthogonal tRNA/Synthetase pair to incorporate ANAP at specific TAG sites.
Protocol: Live Cell Incorporation (HEK293T)
Self-Validating Step: Always include a "Wild Type" (no TAG) and a "No ANAP" control to quantify background and read-through.
-
Seed Cells: Plate HEK293T cells to reach 60-70% confluency.
-
Transfection:
-
Ratio: 4:1 (pANAP plasmid : Target-TAG plasmid). Note: Excess tRNA/RS prevents truncation.
-
Use standard lipofection (e.g., Lipofectamine 3000).
-
-
ANAP Pulse:
-
Immediately post-transfection, add L-ANAP-ME (methyl ester form) to media.
-
Working Conc: 10–20 µM.
-
Critical: Avoid concentrations >50 µM as free ANAP can accumulate in membranes, increasing background.
-
-
Incubation: 24–48 hours at 37°C.
-
Wash: Wash cells 3x with Tyrode’s buffer containing 1% BSA. BSA acts as a "sponge" to extract non-incorporated ANAP from cell membranes.
Part 4: Structural & Functional Validation
Diagram 2: The Validation Logic Tree
Use this decision matrix to validate your ANAP-labeled protein.
Caption: Logic flow for validating ANAP incorporation. Success requires both full-length translation (Western) and correct environmental folding (Spectroscopy).
Validation Assays
1. The "Read-Through" Western Blot
Because the TAG codon is a stop codon, failure to incorporate ANAP results in a truncated protein.
-
Method: Attach an epitope tag (e.g., FLAG/HA) to the C-terminus of your target protein.
-
Result:
-
Success: Band visible at full molecular weight.
-
Failure: No band (or only N-terminal fragments if using N-term antibody).
-
Control: Transfect Target-TAG plasmid without adding ANAP. If you see a full-length band, your system is "leaky" (non-specific incorporation of natural amino acids).
-
2. Spectral Fingerprinting
To confirm ANAP is not just "stuck" to the surface but integrated into the structure:
-
Method: Excite at 350-360 nm. Scan emission 400–600 nm.
-
Expectation: If you placed ANAP in a hydrophobic pocket (e.g., ion channel voltage sensor), the peak should shift to ~420–450 nm. If the protein is misfolded or denatured, the peak will relax back to ~480 nm (similar to free ANAP in buffer).
Part 5: Troubleshooting & Controls
Issue 1: High Background Fluorescence
-
Cause: Free ANAP-ME trapped in lipid bilayers.
-
Solution: The "Back-Exchange" Wash. Incubate cells in buffer with 1% BSA for 15 minutes before imaging. Albumin binds free ANAP with high affinity, pulling it out of the membranes.
Issue 2: Low Expression Yield
-
Cause: Competition with Release Factor 1 (eRF1) which tries to terminate translation at TAG.
-
Solution: Use a dominant-negative eRF1 (e.g., eRF1-E55D) or engineered cell lines that lack eRF1, though this can be toxic. Increasing the ratio of pANAP (tRNA source) usually suffices.
Issue 3: Phototoxicity
-
Cause: UV excitation (350 nm) generates ROS.
-
Solution: Use pulsed excitation. Minimize exposure time. For functional assays (e.g., electrophysiology), only excite during the measurement window.
References
-
Chatterjee, A., et al. (2013). "A Genetically Encoded Fluorescent Probe in Mammalian Cells."[2] Journal of the American Chemical Society. [Link][3]
- Core grounding for the pANAP plasmid system and initial characteriz
-
Zagotta, W. N., et al. (2016). "Measuring distances between TRPV1 and the plasma membrane using a noncanonical amino acid and transition metal ion FRET." Journal of General Physiology. [Link]
- Authoritative source for ANAP-based FRET and structural valid
-
Lee, H. S., et al. (2009). "Genetic incorporation of a small, environmentally sensitive fluorescent probe into proteins in Saccharomyces cerevisiae." JACS. [Link]
- Foundational work on the solv
-
Doherty, D. A., et al. (2014). "In vivo incorporation of non-canonical amino acids by using the chemical aminoacylation strategy."[3] ChemBioChem. [Link][3]
- Comparative methodologies for ncAA incorpor
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors | Springer Nature Experiments [experiments.springernature.com]
The Senior Scientist’s Guide to ANAP Fluorescence Controls
Introduction: The Solvatochromic Advantage
In the study of protein dynamics—particularly for ion channels, GPCRs, and transporter proteins—static structures are insufficient. You need to see the protein move. While Förster Resonance Energy Transfer (FRET) and Cysteine-scanning photometry are traditional staples, they suffer from significant limitations: bulky fluorophores that perturb function or the arduous requirement of "Cys-less" background engineering.
ANAP (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) represents a paradigm shift. It is a non-canonical amino acid (ncAA) roughly the size of Tryptophan. It is solvatochromic , meaning its fluorescence quantum yield and emission spectrum shift based on the polarity of its immediate environment. This allows it to report on subtle conformational changes (e.g., an alpha-helix rotating from a lipid environment to an aqueous one) with high temporal resolution.
However, because ANAP incorporation relies on Genetic Code Expansion (GCE) —hijacking the cell's translation machinery—it introduces unique sources of error. Without rigorous controls, you cannot distinguish between a conformational change, a background artifact, or a "leaky" stop codon read-through.
This guide outlines the mandatory control framework required to publish ANAP data with confidence.
Comparative Analysis: ANAP vs. The Field
Before designing controls, one must understand why ANAP is chosen over alternatives.
Table 1: Technical Comparison of Site-Specific Labeling Methods
| Feature | ANAP (Genetic Code Expansion) | Cysteine Labeling (e.g., TMRM, Alexa) | Fluorescent Protein Fusions (e.g., GFP) | Intrinsic Tryptophan |
| Label Size | Small (~240 Da). Minimally perturbative. | Small (~400-800 Da). | Huge (~27 kDa). Can block function. | Small (Native AA). |
| Site Specificity | Absolute. Defined by TAG codon. | Poor. Requires mutating all native cysteines first. | Limited to N- or C-termini or large loops. | Low. Multiple Trp residues create background. |
| Background Signal | Low (if optimized). Free ANAP is dim in water. | High. Non-specific membrane binding is common. | Low. | High. Autofluorescence is common. |
| Environmental Sensitivity | High. Solvatochromic (reports polarity). | Moderate (depends on dye, e.g., TMRM is quenching-based). | None (shielded barrel structure). | Moderate. |
| Experimental Complexity | High. Requires co-transfection of tRNA/RS pair. | High. Requires chemical labeling steps. | Low. Simple cloning. | Low. |
The Control Framework: A Self-Validating System
To validate ANAP data, you must prove three things: Incorporation (it's there), Specificity (it's only there), and Function (the protein still works).
Control Tier 1: Genetic & Expression Controls
Objective: Verify that the Orthogonal Translation System (OTS) is functioning and not "leaky."
-
The "-ANAP" Read-Through Control (Critical):
-
Protocol: Transfect cells with your TAG-mutant gene and the tRNA/RS plasmid, but do not add ANAP to the media.
-
Expected Result: You should observe truncated protein (termination at the TAG site).
-
Failure Mode: If you see full-length protein via Western Blot, your tRNA synthetase is promiscuous and loading natural amino acids (likely Phenylalanine or Tyrosine) onto the suppressor tRNA.
-
-
The "Wild-Type + ANAP" Specificity Control:
-
Protocol: Transfect Wild-Type protein (no TAG codon) + tRNA/RS plasmid + ANAP.
-
Expected Result: The protein should behave normally, but exhibit no ANAP fluorescence above background.
-
Failure Mode: If the WT protein fluoresces, ANAP is binding non-specifically to hydrophobic pockets or the membrane.
-
Control Tier 2: Spectroscopic Validation
Objective: Confirm the signal is solvatochromic ANAP and not cellular autofluorescence.
-
Spectral Fingerprinting:
-
Protocol: Perform an emission scan (Excitation ~350-370 nm).
-
Expected Result: ANAP emission peaks around 450-480 nm .
-
Validation: Denature the protein (e.g., add SDS or Urea). The ANAP peak should Red-Shift (move to longer wavelengths) and decrease in intensity as it becomes exposed to the aqueous solvent.
-
Control Tier 3: Functional Rescue
Objective: Ensure the ncAA hasn't killed the protein.
-
Functional Assay (e.g., Electrophysiology):
-
Protocol: Compare Current-Voltage (I-V) relationships of WT vs. TAG-ANAP mutant.
-
Expected Result: The mutant should show similar kinetics and voltage dependence to WT.
-
Note: Some shift in V1/2 (half-activation voltage) is acceptable, but complete loss of function invalidates the study.
-
Visualizing the Workflow
The following diagram illustrates the Genetic Code Expansion workflow required to install ANAP.
Caption: Figure 1. The Genetic Code Expansion workflow.[1][2][3][4] The orthogonal synthetase specifically charges the suppressor tRNA with ANAP, which then decodes the TAG stop codon during translation.
Detailed Experimental Protocol: ANAP Validation
Context: This protocol assumes transfection in HEK293T cells for an ion channel study, but applies broadly.
Phase 1: Transfection & Incorporation
-
Seeding: Plate HEK293T cells on poly-L-lysine coated coverslips (for imaging) or dishes.
-
Transfection Mix (Per 35mm dish):
-
Target Plasmid (TAG mutant): 0.5 µg
-
pANAP Plasmid (tRNA/RS): 0.5 µg (Maintain 1:1 to 1:4 ratio of Target:pANAP to ensure suppression efficiency).
-
Transfection Reagent: Lipofectamine 2000 or PEI.
-
-
ANAP Addition:
-
Prepare a 10 mM stock of L-ANAP (free acid or methyl ester) in DMSO. Store at -20°C, protected from light.
-
Add L-ANAP to the cell media to a final concentration of 10-20 µM at the time of transfection.
-
Critical Step: If using the methyl ester form, no washing is needed. If using the free acid, ensure pH of media is neutral to facilitate uptake.
-
-
Incubation: Incubate for 24-48 hours at 37°C/5% CO2.
Phase 2: The "Wash & Watch" (Imaging Control)
ANAP is fluorescent in solution.[5][6][7] You must wash it out to see the protein.
-
Washing: Remove culture media. Wash cells 3x gently with Tyrode’s buffer or PBS.
-
Microscopy Setup:
-
Excitation: 350-375 nm (DAPI filter set often works, but a dedicated ANAP filter is better).
-
Emission: 440-480 nm.
-
-
Acquisition:
-
Image the TAG+ANAP sample. (Should see membrane localization).
-
Image the WT+ANAP sample. (Should be dark).
-
Image the TAG-ANAP sample.[8] (Should be dark).
-
Phase 3: Data Interpretation Logic
Use the following decision tree to interpret your control results.
Caption: Figure 2. Decision logic for validating ANAP incorporation. Green paths indicate successful validation; Red paths indicate experimental failure modes.
References
-
Chatterjee, A., et al. (2013).[4][9] "A Genetically Encoded Fluorescent Probe of Protein Dynamics." Journal of the American Chemical Society. [Link][10]
-
Zagotta, W. N., et al. (2016). "Measuring distances between gating elements of a K+ channel using voltage-clamp fluorometry." Journal of General Physiology. [Link]
-
Gordon, S. E., et al. (2018).[6][9] "AccuRET: A method for measuring distances in proteins using fluorescence resonance energy transfer." eLife. [Link]
-
Doherty, R. S., et al. (2021). "ANAP: A versatile, fluorescent probe of ion channel gating and regulation." Methods in Enzymology. [Link]
-
Puljung, M. C. (2021).[5][6] "Guidance for using the fluorescent non-canonical amino acid ANAP." Biophysics Colab. [Link]
Sources
- 1. Expansion of the Genetic Code via Expansion of the Genetic Alphabet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. academic.oup.com [academic.oup.com]
- 5. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid [biophysicscolab.org]
- 6. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Noncanonical amino acid incorporation enables minimally disruptive labeling of stress granule and TDP-43 proteinopathy | bioRxiv [biorxiv.org]
- 9. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]
- 10. scispace.com [scispace.com]
Comparative Guide: ANAP vs. Tryptophan Fluorescence for Protein Conformational Studies
Executive Summary
The Verdict: Tryptophan (Trp) fluorescence remains the gold standard for assessing global protein stability and folding states due to its non-invasive, label-free nature. However, for dissecting local structural dynamics, domain-specific movements, or ligand binding in complex environments (e.g., live cells or membranes), ANAP (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) is the superior tool.
ANAP offers a "background-free" window into protein dynamics by shifting excitation/emission into the visible spectrum and utilizing genetic site-specificity to eliminate the "averaging" effect inherent to multi-tryptophan proteins.
The Physics of Fluorescence: Spectral & Structural Comparison
To understand the utility of ANAP, one must first contrast its photophysics with Tryptophan. The core advantage of ANAP lies in its solvatochromism —its ability to change emission properties based on the polarity of its immediate environment.
Table 1: Photophysical Properties Comparison[1][2][3]
| Feature | Tryptophan (Trp) | ANAP | Advantage |
| Nature | Intrinsic Amino Acid (Natural) | Unnatural Amino Acid (UAA) | ANAP allows user-defined placement. |
| Excitation Max | ~280–295 nm (UV) | ~350–360 nm (Near-UV/Vis) | ANAP avoids UV-induced cellular damage and autofluorescence. |
| Emission Max | ~305–355 nm | ~450–490 nm | ANAP emission is red-shifted, separating it from cellular background. |
| Stokes Shift | ~60 nm | ~100–120 nm | Larger shift in ANAP reduces self-quenching and light scattering noise. |
| Environment Sensitivity | Moderate (Blue shift in hydrophobic core) | High (Solvatochromic) | ANAP reports subtle local conformational changes more distinctively. |
| Labeling Method | None (Native) | Genetic Incorporation (Amber Suppression) | ANAP is site-specific; Trp is global. |
Mechanism of Action: Solvatochromism[4]
-
Tryptophan: When a protein unfolds, buried Trp residues are exposed to water, causing a red shift (from ~330 nm to ~350 nm).[1] However, in a protein with 5+ Trp residues, this signal is an average, masking subtle movements.
-
ANAP: ANAP contains a naphthalene moiety that undergoes a change in dipole moment upon excitation. In a non-polar (hydrophobic) environment (e.g., buried in a protein core or lipid bilayer), ANAP is bright and blue-shifted (~450 nm) . In a polar (aqueous) environment, it is dim and red-shifted (~490 nm) . This "switch-like" behavior makes it an exceptional probe for state-dependent transitions (e.g., open vs. closed channel).
Strategic Decision Framework
Use the following logic flow to determine the appropriate fluorophore for your study.
Figure 1: Decision matrix for selecting between intrinsic Trp fluorescence and extrinsic ANAP labeling.
Experimental Workflow: Genetic Incorporation of ANAP
Unlike chemical labeling (e.g., Cysteine-maleimide), which can be non-specific and requires purification, ANAP is incorporated co-translationally. This ensures 100% labeling efficiency at the specific site in vivo.
The Amber Suppression System
To use ANAP, you must hijack the cell's translation machinery using an orthogonal tRNA/tRNA-synthetase (aaRS) pair .[2] The most common system is derived from Methanosarcina species (e.g., M. mazei PylRS), evolved to recognize ANAP and the amber stop codon (TAG).
Figure 2: The genetic code expansion workflow for site-specific ANAP incorporation.
Protocol: ANAP Incorporation in Mammalian Cells (HEK293)[7]
Materials:
-
pANAP vector (encoding orthogonal tRNA/aaRS).
-
Target gene vector with TAG mutation (generated via site-directed mutagenesis).
-
ANAP (free acid or methyl ester form).
-
HEK293T cells.[3]
Step-by-Step Methodology:
-
Site Selection: Choose a residue to replace with ANAP.
-
Tip: Select a residue on a rigid secondary structure (alpha-helix) facing a dynamic interface. Avoid flexible loops initially to reduce stochastic noise.
-
-
Cell Culture: Plate HEK293T cells to reach 60-70% confluency.
-
Transfection: Co-transfect the target plasmid and pANAP plasmid at a 1:1 to 1:4 ratio.
-
Critical: The pANAP plasmid must be in excess to ensure sufficient tRNA/aaRS expression.
-
-
ANAP Addition: Immediately post-transfection, supplement the media with 10–20 µM ANAP.
-
Note: ANAP is hydrophobic. Dissolve in DMSO/NaOH stock first.
-
-
Incubation: Incubate cells for 24–48 hours.
-
Control: Transfect a "Wild Type" (no TAG) and a "TAG-only" (no pANAP) control. The TAG-only control should produce no full-length protein (verify via Western Blot).
-
-
Harvest/Imaging:
-
Spectroscopy: Lyse cells and purify protein for fluorometer analysis (Ex 350 nm / Em 480 nm).
-
Microscopy: Image live cells directly using DAPI/BFP filter sets (Ex ~360-380 nm).
-
Case Study: Voltage-Gated Ion Channels
Reference: Chatterjee et al. (2013) & Gordon et al. (2018)[4]
The Challenge: Measuring the movement of the voltage-sensing domain (VSD) in potassium channels. Trp fluorescence is useless here because the channel is embedded in a lipid membrane (high background) and contains multiple conserved Trp residues.
The ANAP Solution:
-
Researchers replaced a single Arginine in the VSD with ANAP.
-
Result: When the membrane depolarized, the VSD moved, dragging ANAP from a hydrophobic pocket (lipid-facing) to a hydrated environment (extracellular solution).
-
Data: Fluorescence intensity decreased, and the spectrum red-shifted. This optical signal perfectly matched the gating currents measured by electrophysiology, proving ANAP can track sub-millisecond conformational changes.
Limitations & Troubleshooting
While powerful, ANAP is not a universal replacement for Trp.
-
Truncation Artifacts: The biggest risk is "read-through" or incomplete suppression. If the orthogonal system isn't efficient, the ribosome stops at the TAG codon, producing a truncated, non-functional protein.
-
Validation: Always perform a Western Blot comparing +ANAP and -ANAP samples.
-
-
Yield: Protein expression yields with Amber suppression are typically 10–20% of wild-type levels.
-
Photobleaching: ANAP is less photostable than some modern dyes (like Alexa Fluor), though comparable to Trp.
-
Alternative - Acd: A newer UAA, Acd (acridon-2-ylalanine) , offers higher quantum yield and photostability than ANAP and is becoming a preferred alternative for single-molecule FRET studies (Zagotta et al.).
References
-
Chatterjee, A., et al. (2013). "A genetically encoded fluorescent probe in mammalian cells." Journal of the American Chemical Society. [Link][5]
-
Gordon, S. E., et al. (2018). "Measuring protein conformational changes with light: The ANAP/Tryptophan comparison." Journal of General Physiology. [Link]
-
Zagotta, W. N., et al. (2016). "Measuring distances and dynamics in proteins using a genetically encoded fluorescent amino acid." eLife. [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[6] (Standard reference for Trp physics). [Link]
Sources
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors | Springer Nature Experiments [experiments.springernature.com]
- 6. Genetic Encoding of Unnatural Amino Acids for Labeling Proteins | Springer Nature Experiments [experiments.springernature.com]
Technical Guide: ANAP vs. Acridonylalanine (Acd) for Protein Dynamics
Topic: Side-by-side comparison of ANAP and Acridonylalanine (Acd) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Verdict
For researchers investigating protein dynamics, the choice between ANAP (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) and Acridonylalanine (Acd) is rarely a matter of preference, but rather experimental necessity defined by the specific biophysical question.
-
Choose ANAP if: You need a highly solvatochromic probe to detect local environmental changes (e.g., lipid binding, hydrophobic pocket collapse) or require a smaller fluorophore to minimize steric perturbation in packed domains.
-
Choose Acd if: You are performing rigorous FRET distance measurements (especially tmFRET), require long-term photostability for time-lapse imaging, or need a long fluorescence lifetime (
ns) for Fluorescence Lifetime Imaging Microscopy (FLIM).
Photophysical Head-to-Head
The distinct behaviors of ANAP and Acd stem from their core chromophores: ANAP is a Prodan derivative (push-pull system), while Acd is based on the rigid, planar acridone ring.
| Feature | ANAP (Prodan Derivative) | Acridonylalanine (Acd) |
| Excitation Max ( | ~350–360 nm (UV) | ~385 nm (Near-UV/Visible) |
| Emission Max ( | ~490 nm (Water) / ~420 nm (Hydrophobic) | ~420–450 nm (Stable) |
| Extinction Coeff.[1][2][3] ( | ~17,500 M⁻¹cm⁻¹ | ~7,300 M⁻¹cm⁻¹ |
| Quantum Yield ( | 0.2 – 0.48 (Solvent dependent) | 0.8 – 0.95 (High in water) |
| Fluorescence Lifetime ( | ~2–4 ns | ~15–16 ns |
| Solvatochromism | High (Ideal for polarity sensing) | Low (Ideal for FRET |
| Photostability | Low (Bleaches rapidly) | High (Resistant to bleaching) |
| Size (MW) | 273 Da | 304 Da (Slightly bulkier) |
Expert Insight: The Brightness Paradox
While ANAP has a higher extinction coefficient (
Genetic Incorporation Systems
Both ncAAs utilize orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pairs to suppress the amber stop codon (TAG).
ANAP System
-
Machinery: Evolved E. coli Leucyl-tRNA synthetase (LeuRS) and tRNA
.[5] -
Host Compatibility: Primarily Eukaryotes (Mammalian cells, Yeast, Xenopus oocytes).
-
Constraint: The LeuRS-based system can sometimes misincorporate Leucine if ANAP concentrations drop, requiring strict control of media conditions.
Acd System
-
Machinery: Evolved Methanosarcina barkeri Pyrrolysyl-tRNA synthetase (PylRS) and tRNA
.[1][3] -
Host Compatibility: Prokaryotes (E. coli) and Eukaryotes.
-
Advantage: The PylRS system is generally more "bio-orthogonal" in mammalian cells, showing lower background incorporation of natural amino acids compared to early generation ANAP-RS variants.
Workflow Visualization
The following diagram illustrates the parallel workflows for genetic incorporation, highlighting the critical divergence in synthetase origin.
Caption: Genetic code expansion workflows. Note that ANAP is often supplied as a methyl ester to improve cell permeability, requiring intracellular hydrolysis.
FRET and Conformational Dynamics
This is the critical decision point for structural biologists.
Transition Metal FRET (tmFRET)
Both fluorophores serve as excellent donors to transition metals (Cu²⁺, Co²⁺) bound to chelators like TETAC or di-histidine motifs.
-
ANAP:
Å with Cu²⁺-TETAC.[1] -
Acd:
Å with Cu²⁺-TETAC.[1] -
The Logic: Acd's lower
allows it to measure shorter distances more accurately. Crucially, because Acd is not solvatochromic , changes in FRET efficiency can be confidently attributed to distance changes, not quantum yield fluctuations caused by the protein environment.
Photoinduced Electron Transfer (PET)
Acd has a unique advantage: it is quenched by nearby Tryptophan (Trp) and Tyrosine (Tyr) residues via PET.[6] This allows for "label-free" acceptor experiments where the protein's own sequence acts as the quencher to monitor loop movements or folding.
Experimental Protocols
Protocol A: Acd Incorporation in HEK293T Cells for tmFRET
Objective: Measure conformational change in a membrane receptor.
-
Plasmids: Cotransfect pCMV-AcdRS-tRNA (PylRS system) and pCMV-Target-TAG (stop codon at site of interest) at a 1:1 ratio.
-
Media Prep:
-
Supplement DMEM with 1 mM Acd (dissolved in dilute NaOH/water, pH adjusted).
-
Note: Acd is not cell-permeable in all forms; ensure you use the free acid form compatible with your specific transporter or esterified version if available.
-
-
Incubation: Incubate cells for 24–48 hours. Avoid exposure to intense blue light to prevent photobleaching (though Acd is robust).
-
Labeling (tmFRET):
Protocol B: ANAP Solvatochromism Assay
Objective: Detect ligand binding in a soluble protein.
-
Expression: Express Protein-TAG in E. coli (using pEvol-ANAP) or Mammalian cells.
-
Supplementation: Add 1 mM ANAP-Me (methyl ester) to the media.
-
Purification: Purify protein via affinity tag. Critical: Wash extensively to remove non-specifically bound ANAP.
-
Spectroscopy:
Selection Logic Diagram
Use this decision tree to finalize your reagent choice.
Caption: Decision matrix for selecting between ANAP and Acd based on biophysical requirements.
References
-
Chatterjee, A., et al. (2013). "A Genetically Encoded Fluorescent Probe in Mammalian Cells."[9] Journal of the American Chemical Society.
-
Jones, C. M., et al. (2021). "Genetic encoding of a highly photostable, long lifetime fluorescent amino acid for imaging in mammalian cells."[7][10] Chemical Science.
-
Gordon, S. E., et al. (2018). "Measuring Protein Conformational Changes by FRET Using a Genetically Encoded Fluorescent Amino Acid." Biophysical Journal.
-
Speight, L. C., et al. (2013). "Efficient synthesis and in vivo incorporation of acridon-2-ylalanine, a fluorescent amino acid for lifetime and FRET/LRET studies." Chemical Science.
-
Zagotta, W. N., et al. (2016). "Measuring distances between gated ion channels and the plasma membrane using tmFRET." Journal of General Physiology.
Sources
- 1. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]
- 2. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Large-Scale Synthesis of Acridonylalanine for Diverse Peptide and Protein Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Genetic encoding of a highly photostable, long lifetime fluorescent amino acid for imaging in mammalian cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to ANAP: Unveiling the Dichotomy of In Vitro and In Vivo Performance
For researchers at the forefront of molecular biology and drug discovery, the ability to observe proteins in their native context is paramount. The genetically encoded, fluorescent non-canonical amino acid (ncAA) L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (ANAP) has emerged as a powerful tool for site-specifically labeling proteins, offering a window into their structural dynamics and function.[1] However, the transition from the controlled environment of a test tube (in vitro) to the complex milieu of a living cell (in vivo) presents a unique set of challenges and considerations that can significantly impact experimental outcomes.
This guide provides an in-depth comparison of ANAP's performance in in vitro and in vivo settings. We will delve into the nuances of its photophysical properties, incorporation efficiency, and practical applications, supported by experimental data and detailed protocols. Furthermore, we will objectively benchmark ANAP against popular alternative labeling technologies to provide a comprehensive framework for selecting the optimal tool for your research needs.
The Allure of ANAP: A Compact and Environmentally Sensitive Reporter
ANAP's appeal lies in its minimal size and its fluorescence sensitivity to the local environment.[2] As an amino acid, it is incorporated directly into the polypeptide chain via amber stop codon suppression, providing a level of precision unattainable with larger fluorescent protein tags.[1] This small footprint minimizes the potential for steric hindrance and perturbation of the target protein's structure and function.
The fluorescence of ANAP is highly sensitive to the polarity of its surroundings. This solvatochromic shift in its emission spectrum allows researchers to probe conformational changes, ligand binding events, and the protein's local environment with high fidelity.
Performance Metrics: A Tale of Two Environments
The performance of any fluorescent probe is dictated by a set of key photophysical parameters. Here, we compare these metrics for ANAP in the controlled conditions of in vitro systems versus the dynamic and complex environment of a living cell.
| Parameter | In Vitro (Aqueous Buffer) | In Vivo (Cytoplasm) | Key Considerations |
| Quantum Yield (Φ) | ~0.3 (in water) | Variable, generally lower | The quantum yield of ANAP is highly dependent on the polarity of its microenvironment. In the more complex and crowded cytoplasm, interactions with other molecules can lead to quenching and a reduction in quantum yield compared to dilute aqueous solutions.[3] |
| Fluorescence Lifetime (τ) | ~2-4 ns (can vary with environment) | Variable, often multi-exponential | The fluorescence lifetime of ANAP is also sensitive to its environment and can be used to probe protein dynamics. In vivo, the lifetime may become more complex due to interactions with the cellular machinery.[4][5] |
| Incorporation Efficiency | High (in cell-free systems) | Lower and more variable | Cell-free protein synthesis systems offer a controlled environment for high-efficiency ANAP incorporation.[6] In living cells, factors such as tRNA charging efficiency, competition with release factors at the stop codon, and the health of the cells can lead to lower and more variable yields of the full-length, ANAP-containing protein.[7] |
| Photostability | Moderate | Lower | The cellular environment contains numerous molecules that can contribute to photobleaching.[8] Additionally, the continuous illumination required for live-cell imaging can lead to faster photobleaching compared to static in vitro measurements.[9][10] |
ANAP in Action: Experimental Workflows
The successful implementation of ANAP requires distinct experimental approaches for in vitro and in vivo applications. Below are detailed protocols for each, highlighting the critical steps and considerations.
In Vitro ANAP Incorporation via Cell-Free Protein Synthesis (CFPS)
Cell-free protein synthesis provides a powerful and controlled platform for producing proteins containing ANAP. This "open" system allows for the direct addition of purified components, maximizing incorporation efficiency.
Workflow for in vitro ANAP incorporation using CFPS.
Step-by-Step Methodology:
-
Template Preparation: A plasmid DNA encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired labeling site is required.
-
Reaction Setup: In a microcentrifuge tube, combine the cell-free extract (e.g., E. coli S30 extract), the plasmid DNA, the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, a solution of ANAP, and an energy source (e.g., ATP, GTP).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the cell-free system (typically 30-37°C) for 2-4 hours.
-
Purification: Purify the ANAP-labeled protein from the reaction mixture using an appropriate method, such as affinity chromatography (e.g., His-tag or GST-tag).
-
Analysis: Confirm the successful incorporation of ANAP by in-gel fluorescence scanning of an SDS-PAGE gel and characterize the photophysical properties of the purified protein using fluorescence spectroscopy.
In Vivo ANAP Incorporation in Mammalian Cells
Incorporating ANAP into proteins within living mammalian cells is a more complex undertaking, requiring the introduction of the genetic machinery for ANAP incorporation into the cellular environment.
Workflow for in vivo ANAP incorporation in mammalian cells.
Step-by-Step Methodology:
-
Plasmid Preparation: Two plasmids are required: one encoding the orthogonal aaRS/tRNA pair for ANAP (often referred to as pANAP or a similar designation), and another encoding the protein of interest with a TAG codon at the desired labeling site.
-
Transfection: Co-transfect the mammalian cells of choice (e.g., HEK293T, HeLa) with both plasmids using a suitable transfection reagent.
-
Cell Culture and ANAP Addition: Culture the transfected cells in appropriate media. After 24-48 hours, supplement the media with ANAP to a final concentration of 10-20 µM.
-
Protein Expression: Continue to culture the cells for an additional 24-48 hours to allow for the expression of the ANAP-labeled protein.
-
Live-Cell Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for ANAP excitation and emission. Techniques like confocal microscopy or fluorescence lifetime imaging microscopy (FLIM) are well-suited for these experiments.[11][12]
Benchmarking ANAP: A Comparative Look at Alternative Labeling Strategies
While ANAP offers unique advantages, it is not the only tool available for protein labeling. Self-labeling tags like SNAP-tag and HaloTag have gained widespread popularity due to their high labeling efficiency and the broad palette of available fluorescent dyes.
| Feature | ANAP | SNAP-tag | HaloTag |
| Labeling Principle | Genetic incorporation of a fluorescent amino acid | Covalent labeling of a protein tag with a benzylguanine derivative | Covalent labeling of a protein tag with a chloroalkane derivative |
| Size | ~180 Da (size of the amino acid) | ~20 kDa | ~33 kDa |
| Potential for Perturbation | Minimal | Moderate | Higher |
| Labeling Specificity | Site-specific at the amino acid level | Site-specific at the protein level (N- or C-terminus, or internal loop) | Site-specific at the protein level (N- or C-terminus, or internal loop) |
| Labeling Efficiency (in vivo) | Lower and more variable | High | High |
| Fluorophore Choice | Intrinsic fluorescence of ANAP | Wide range of commercially available fluorescent dyes | Wide range of commercially available fluorescent dyes |
| Complexity of Use | Requires genetic code expansion machinery | Relatively straightforward transfection and labeling | Relatively straightforward transfection and labeling |
| Cost | Generally higher due to the cost of the unnatural amino acid and specialized plasmids | Lower, with a wide range of commercially available reagents | Lower, with a wide range of commercially available reagents |
Causality Behind Experimental Choices:
-
When to Choose ANAP: ANAP is the ideal choice when minimal perturbation of the target protein is critical and when the research question revolves around probing the local microenvironment of a specific amino acid residue. Its small size makes it particularly well-suited for studying protein folding, conformational changes, and protein-protein interactions where a larger tag might interfere.
-
When to Choose SNAP-tag or HaloTag: These tags are preferable when high labeling efficiency and bright, photostable signals are the primary requirements.[13][14] The ability to choose from a wide array of fluorescent dyes with different spectral properties makes them highly versatile for multi-color imaging and super-resolution microscopy applications.[13] The faster reaction kinetics of HaloTag can be advantageous for real-time imaging studies.[15][16]
Navigating the Challenges: Trustworthiness and Self-Validating Systems
A critical aspect of any experimental protocol is its inherent ability to validate its own results. For ANAP-based experiments, this involves a series of controls to ensure the fidelity of incorporation and the specificity of the fluorescent signal.
In-Text Citation Example: The genetic incorporation of ANAP is achieved through the use of an orthogonal tRNA/aminoacyl-tRNA synthetase pair that is engineered to be specific for ANAP and not recognize any of the canonical amino acids.[2]
Self-Validating Controls:
-
-ANAP Control: Transfect cells with both plasmids but omit ANAP from the culture medium. The absence of a fluorescent signal confirms that the observed fluorescence is dependent on the presence of ANAP.
-
-pANAP Control: Transfect cells with only the target protein plasmid and supplement the media with ANAP. The lack of fluorescence demonstrates that the orthogonal tRNA/synthetase pair is necessary for ANAP incorporation.
-
Western Blot Analysis: Perform a western blot on cell lysates using an antibody against the protein of interest. The presence of a full-length protein band only in the presence of both plasmids and ANAP confirms successful incorporation. A lower molecular weight band corresponding to the truncated protein may be visible in the absence of ANAP or the pANAP plasmid.
Conclusion: A Versatile Tool with Context-Dependent Performance
ANAP stands as a unique and powerful tool in the molecular biologist's toolkit, offering unparalleled precision for site-specific protein labeling. Its performance, however, is a tale of two environments. In vitro, in the controlled setting of cell-free systems, ANAP shines with high incorporation efficiency and predictable photophysical behavior. In vivo, the complexity of the cellular milieu introduces variability in incorporation and can impact its fluorescence properties.
The choice between ANAP and alternative labeling strategies like SNAP-tag and HaloTag is not a matter of one being definitively "better," but rather a decision based on the specific experimental question and the acceptable trade-offs between precision, efficiency, and versatility. By understanding the nuances of each system and implementing rigorous experimental controls, researchers can harness the power of these technologies to illuminate the intricate workings of the proteome.
References
-
A Genetically Encoded Fluorescent Probe in Mammalian Cells. Journal of the American Chemical Society. [Link]
-
Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag. Journal of the American Chemical Society. [Link]
-
Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags. Cell Chemical Biology. [Link]
-
Live and Let Dye: Self-Labeling Protein Tags. Addgene Blog. [Link]
-
Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system. Molecular Biology of the Cell. [Link]
-
In vivo fluorescent protein photostability. ResearchGate. [Link]
-
Applications of fluorescence lifetime spectroscopy and imaging to lipid domains in vivo. Methods in Molecular Biology. [Link]
-
In vivo versus in vitro: quantitative comparison of fractional fluorescence changes of GECIs and OGB-1 at steady state. ResearchGate. [Link]
-
Fluorescence lifetime predicts performance of voltage sensitive fluorophores in cardiomyocytes and neurons. Chemical Science. [Link]
-
ANAP: A versatile, fluorescent probe of ion channel gating and regulation. Methods in Enzymology. [Link]
-
Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system. PubMed. [Link]
-
Halo and SNAP-tags: The Effect of Linker Size on Native Protein Folding and Misfolding. Purdue University. [Link]
-
In vitro vs. In vivo: Is One Better? UHN Research. [Link]
-
Progress and Challenges for Live-cell Imaging of Genomic Loci Using CRISPR-based Platforms. Theranostics. [Link]
-
The Covalent SNAP Tag for Protein Display Quantification and Low-pH Protein Engineering. ACS Synthetic Biology. [Link]
-
Live-cell imaging challenges put at ease. CrestOptics. [Link]
-
In vivo measurement of 5-aminolaevulinic acid-induced protoporphyrin IX photobleaching: a comparison of red and blue light of various intensities. Photodermatology, Photoimmunology & Photomedicine. [Link]
-
Engineering Escherichia coli into a Protein Delivery System for Mammalian Cells. ACS Synthetic Biology. [Link]
-
Fluorescence Lifetime Spectroscopy and Imaging of Visible Fluorescent Proteins. ResearchGate. [Link]
-
In Vivo vs. In Vitro Antibody Production: A Comparative Analysis for Biotech Applications. Antibody Solutions. [Link]
-
Investigating protein-protein interactions in living cells using fluorescence lifetime imaging microscopy. Nature Protocols. [Link]
-
Mammalian vs Bacterial Protein Expression: Key Differences & Applications. Sino Biological. [Link]
-
Overcoming Challenges in Live-Cell Imaging of 3D Cell Cultures. Biocompare. [Link]
-
A fluorescence lifetime separation approach for FLIM live-cell imaging. Journal of Microscopy. [Link]
-
Optimizing E. coli & Mammalian Cells. deNOVO Biolabs. [Link]
-
Photobleaching step analysis for robust determination of protein complex stoichiometries. Molecular Biology of the Cell. [Link]
-
Comparison of the advantages and disadvantages of in vitro studies. ResearchGate. [Link]
-
Tips for Running a Successful Live Cell Imaging Experiment. Molecular Devices. [Link]
-
Challenges in 3D Live Cell Imaging. MDPI. [Link]
-
Fluorescence-Based Strategies to Investigate the Structure and Dynamics of Aptamer-Ligand Complexes. Frontiers in Chemistry. [Link]
-
Photobleaching kinetics of Photofrin in vivo and in multicell tumour spheroids. The British Journal of Cancer. [Link]
-
Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. MDPI. [Link]
-
Summary of Advantages and Disadvantages of In Vitro and In Vivo Methods. National Center for Biotechnology Information. [Link]
-
In Vivo vs. In Vitro: Advantages & Disadvantages. MedicineNet. [Link]
-
A Genetically Encoded Fluorescent Probe in Mammalian Cells. PMC. [Link]
-
Excited-State Protonation and Photophysical Properties of Azaphenanthrenes. The Journal of Physical Chemistry. [Link]
-
SNAPpa: A Photoactivatable SNAP-tag for the Spatiotemporal Control of Protein Labeling. ACS Chemical Biology. [Link]
-
IN VITRO EXPERIMENTATION: ADVANTAGES & DISADVANTAGES. SlidePlayer. [Link]
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Cytoplasmic Protein-Powered in situ Fluorescence Amplification for Intracellular Assay of Low-Abundance Analyte. Amazon AWS. [Link]
-
In Vitro Study. The Consensus Help Center. [Link]
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Design of a palette of SNAP-tag mimics of fluorescent proteins and their use as cell reporters. Nature Communications. [Link]
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Safety Operating Guide
A-Z Safety Protocol: Handling and Disposal of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides a comprehensive, risk-based framework for the safe handling, use, and disposal of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine. This protocol is designed for trained laboratory personnel and is built on the foundational principles of risk minimization, engineering controls, and robust personal protective equipment (PPE) usage.
Hazard Identification: A Principle of Prudent Practice
3-[(6-acetyl-2-naphthalenyl)amino]Alanine is a specialized amino acid derivative for which a complete toxicological profile may not be publicly available. In the absence of comprehensive data, we must operate under the principle of prudent practice, treating the compound as potentially hazardous.[1][2]
An analysis of its constituent moieties—an alanine backbone and an acetyl-naphthalene group—suggests potential hazards that must be mitigated. Naphthalene derivatives can be irritants and may carry other long-term health risks.[3] Alanine itself is a low-hazard compound, but its derivatization alters its properties.[4] Therefore, we will assume the following potential hazards and implement controls accordingly.
| Potential Hazard | Rationale / Route of Exposure |
| Respiratory Irritation | Inhalation of the compound as a fine powder is a primary exposure risk.[3][5] |
| Skin Irritation / Sensitization | Dermal contact with the solid or solutions may cause irritation.[3] |
| Eye Irritation | Direct contact of powder or splashes with eyes can cause serious irritation.[3] |
| Unknown Chronic Toxicity | As a novel research chemical, long-term toxicological effects are unknown. |
Engineering Controls: Your Primary Barrier
Before any personal protective equipment is considered, engineering controls must be in place. These controls are designed to isolate you from the chemical hazard.
Chemical Fume Hood: All handling of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine, especially the weighing of the solid powder and the preparation of solutions, must be conducted inside a certified chemical fume hood.[2][6] This is non-negotiable as it contains aerosols and dust, preventing inhalation.[2]
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection and use of PPE is the final barrier between you and the chemical.[7][8] The required PPE level depends on the specific task being performed.[8][9] All personnel must be trained on the proper use, removal, and limitations of their PPE.[7][10]
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid / Powder Handling | Nitrile Gloves (doubled) | Chemical Splash Goggles & Face Shield | Fully-fastened Lab Coat | Required: N95/FFP2 certified respirator (at minimum) |
| Preparing/Handling Solutions | Nitrile Gloves | Chemical Splash Goggles | Fully-fastened Lab Coat | Not required if handled exclusively within a fume hood |
| Spill Cleanup | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Lab Coat & Chemical-resistant Apron | Required for powder spills; assess for large volume liquid spills |
Detailed PPE Specifications:
-
Hand Protection: Use chemical-resistant nitrile gloves.[2][11] For handling the solid, consider double-gloving. Always check gloves for tears or punctures before use and remove them before leaving the laboratory or touching common surfaces (e.g., doorknobs, keyboards).
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields are required.[12][13] However, due to the unknown irritant properties, chemical splash goggles are mandatory when handling the compound in any form.[14] A full-face shield should be worn over goggles when handling larger quantities of powder or during splash-prone procedures.[14]
-
Body Protection: A flame-resistant lab coat, fully fastened, is required.[9] Ensure it has long sleeves and fits properly.
-
Respiratory Protection: When handling the solid compound outside of a glovebox or similar containment, respiratory protection is essential to prevent inhalation of fine particles.[5][15][16] An N95, N100, or P100 particulate respirator is the minimum requirement. Personnel must be properly fit-tested for the specific respirator model used, in accordance with OSHA standards (29 CFR 1910.134).[10]
Operational and Disposal Plans
A safe workflow integrates handling procedures with emergency preparedness and proper disposal. The following diagrams outline the essential steps for handling the chemical and its associated waste.
Workflow for Safe Handling
The following workflow must be followed from the moment the compound is received until it is used in an experiment.
Caption: Step-by-step workflow for the safe handling of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine.
Spill Procedures
Immediate and correct response to a spill is critical.
-
Solid Spill: Evacuate the immediate area. Wearing appropriate PPE (including respiratory protection), gently cover the spill with an absorbent material to avoid raising dust.[13] Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area with an appropriate solvent, collecting all materials for disposal.
-
Liquid Spill: Wearing appropriate PPE, contain the spill with absorbent pads or granules. Work from the outside in to prevent spreading. Collect all contaminated materials into a sealed, labeled hazardous waste container.
Waste Disposal Plan
All materials contaminated with 3-[(6-acetyl-2-naphthalenyl)amino]Alanine must be treated as hazardous chemical waste.[2][17] Never dispose of this chemical down the sink or in regular trash.[2][18]
Caption: Segregation and disposal workflow for all waste contaminated with the target compound.
Step-by-Step Disposal Protocol:
-
Segregate Waste Streams: Use separate, designated, and clearly labeled containers for solid waste, liquid waste, and contaminated labware/PPE.[19]
-
Container Management: Ensure all waste containers are made of a compatible material, are in good condition, and are kept tightly sealed except when adding waste.[19][20] Label each container with a "Hazardous Waste" tag, listing all contents.
-
Rinsate Collection: When rinsing contaminated glassware, the first one or two rinses must be collected as hazardous waste.[21]
-
Scheduled Pickup: Store sealed waste containers in a designated satellite accumulation area. Follow your institution's protocol for requesting a hazardous waste pickup from the Environmental Health and Safety (EH&S) department.[17]
By adhering to this comprehensive safety protocol, researchers can confidently and safely work with 3-[(6-acetyl-2-naphthalenyl)amino]Alanine, ensuring personal safety and environmental compliance.
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Metasci. Safety Data Sheet N-Acetyl-L-alanine. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
